molecular formula C7H6F3NO B1529467 2-Methyl-6-(trifluoromethyl)pyridin-3-OL CAS No. 1256791-52-2

2-Methyl-6-(trifluoromethyl)pyridin-3-OL

Cat. No.: B1529467
CAS No.: 1256791-52-2
M. Wt: 177.12 g/mol
InChI Key: HVWCUSHLKIFYMF-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridin-3-OL is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-5(12)2-3-6(11-4)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCUSHLKIFYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-52-2
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Trifluoromethylated Pyridinols in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[1] When this powerful functional group is part of a pyridinol scaffold, the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics and agrochemicals.[2] 2-Methyl-6-(trifluoromethyl)pyridin-3-ol is a prime example of such a scaffold, offering multiple points for further chemical elaboration. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this important molecule, designed for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the late-stage introduction of the hydroxyl group. This approach allows for the use of a stable, well-characterized pyridine core that can be functionalized in a highly regioselective manner.

G TM This compound (Target Molecule) BE 2-Methyl-6-(trifluoromethyl)pyridine-3-boronic ester TM->BE Oxidation Py 2-Methyl-6-(trifluoromethyl)pyridine BE->Py Directed ortho-Metalation & Borylation Lu 2,6-Lutidine Py->Lu Halogenation & Fluorination G cluster_0 Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine Lutidine 2,6-Lutidine Trichloro 2-Methyl-6-(trichloromethyl)pyridine Lutidine->Trichloro Radical Chlorination (e.g., SO2Cl2, radical initiator) Trifluoro 2-Methyl-6-(trifluoromethyl)pyridine Trichloro->Trifluoro Fluorination (e.g., SbF3, HF)

Figure 2: Synthetic pathway to the key intermediate.

Experimental Protocol: Synthesis of 2-Methyl-6-(trichloromethyl)pyridine

This protocol is adapted from established methods for the radical chlorination of picolines.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,6-lutidine (1 equivalent) and a suitable solvent such as carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Chlorination: Heat the mixture to reflux. Add sulfuryl chloride (SO₂Cl₂) (3-4 equivalents) dropwise via the dropping funnel. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Methyl-6-(trichloromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

This procedure is based on well-documented halogen exchange reactions. [3][4]

  • Reaction Setup: In a pressure-resistant vessel (e.g., a Parr reactor), place 2-Methyl-6-(trichloromethyl)pyridine (1 equivalent) and a fluorinating agent such as antimony trifluoride (SbF₃) (at least 1 equivalent) or anhydrous hydrogen fluoride (HF). A catalyst, such as antimony pentachloride (SbCl₅), can be added when using SbF₃.

  • Fluorination: Seal the vessel and heat to the required temperature (typically 150-180°C). The reaction is run under autogenous pressure.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then poured onto ice and neutralized with an aqueous base (e.g., NaOH or K₂CO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by distillation to afford 2-Methyl-6-(trifluoromethyl)pyridine.

ParameterValue/ConditionRationale
Starting Material 2,6-LutidineCommercially available and inexpensive.
Chlorinating Agent Sulfuryl ChlorideProvides a controlled source of chlorine radicals.
Fluorinating Agent Antimony Trifluoride / HFEffective for the conversion of CCl₃ to CF₃. [5]
Temperature 150-180 °C (Fluorination)Necessary to overcome the activation energy for halogen exchange.
Pressure AutogenousGenerated by the heating of the reagents in a sealed vessel.

Part 2: Directed ortho-Metalation and Borylation

With the core intermediate in hand, the next critical step is the regioselective introduction of a functional group at the 3-position. The methyl group at the 2-position can act as a directing group for ortho-lithiation. The resulting anion is then trapped with a boronic ester.

Causality of Experimental Choices
  • Directed Metalation: The use of a strong, hindered base like lithium diisopropylamide (LDA) is crucial. LDA is sufficiently basic to deprotonate the acidic C-H bond at the 3-position, which is activated by the adjacent methyl group and the inductive effect of the pyridine nitrogen. Its steric bulk minimizes nucleophilic attack at the pyridine ring.

  • Borylation: Triisopropyl borate is an excellent electrophile for trapping the organolithium intermediate. The resulting boronic ester is stable enough for isolation and purification.

G cluster_1 Directed Borylation at C3 Py 2-Methyl-6-(trifluoromethyl)pyridine Li_Intermediate Lithium Intermediate Py->Li_Intermediate LDA, THF, -78 °C BoronicEster 2-Methyl-6-(trifluoromethyl)pyridine-3-boronic ester Li_Intermediate->BoronicEster Triisopropyl borate

Figure 3: Directed ortho-metalation and borylation workflow.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
  • LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (acetone/dry ice bath). Add n-butyllithium (1.1 equivalents) dropwise, and stir the solution for 30 minutes at -78°C.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-Methyl-6-(trifluoromethyl)pyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78°C. Stir the resulting mixture for 1-2 hours.

  • Borylation: Add pinacolborane or triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude boronic ester can be purified by flash column chromatography on silica gel.

Part 3: Oxidation to this compound

The final step is the oxidation of the carbon-boron bond to a carbon-oxygen bond. This is a reliable and high-yielding transformation, commonly achieved with basic hydrogen peroxide.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the 2-Methyl-6-(trifluoromethyl)pyridine-3-boronic acid pinacol ester (1 equivalent) in a mixture of THF and water.

  • Oxidation: Add an aqueous solution of sodium hydroxide (or another suitable base, e.g., sodium perborate) followed by the dropwise addition of 30% hydrogen peroxide (3-4 equivalents) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess peroxide. Acidify the mixture with dilute HCl to a pH of ~5-6.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

ParameterValue/ConditionRationale
Base for Metalation Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ideal for deprotonation.
Boron Source Triisopropyl borate / PinacolboraneEfficiently traps the organolithium intermediate.
Oxidizing Agent Hydrogen Peroxide (Basic)Standard and effective for converting boronic esters to hydroxyls.
Temperature (Metalation) -78 °CPrevents side reactions and ensures stability of the lithiated intermediate.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By leveraging a directed ortho-metalation strategy, this approach ensures high regioselectivity in the crucial hydroxylation step. Each stage of the synthesis employs well-established and scalable chemical transformations, making this guide a valuable resource for researchers in both academic and industrial settings. The resulting pyridinol is a versatile intermediate, poised for further derivatization in the quest for next-generation pharmaceuticals and agrochemicals.

References

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 137-156.
  • FAQ. (n.d.). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? Retrieved from a chemical supplier's technical portal.
  • ResearchGate. (n.d.). Synthesis of 6-trifluoromethyl pyridine derivatives. Retrieved from [Link]

  • PubChem. 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • Clough, J. M., & de Fraine, P. J. (2002). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. EP0966441B1.
  • Google Patents. (n.d.). Preparation method of 2-chlorin-6-trifluoro picoline. CN101081831A.
  • Quick Company. (n.d.). Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine.
  • Jubilant Life Sciences Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.
  • Lee, L. F., & Normansell, J. E. (1990). Synthesis of 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates via a novel cyclocondensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile. The Journal of Organic Chemistry, 55(9), 2964–2967.
  • Begue, J. P., & Bonnet-Delpon, D. (1991). A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Zhang, L., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical and Pharmaceutical Research, 5(12), 1149-1151.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Chemical Research

2-Methyl-6-(trifluoromethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine core, a structure of immense interest in medicinal chemistry and materials science. The strategic placement of a methyl group, a hydroxyl group (conferring phenolic character), and a trifluoromethyl group creates a molecule with a unique electronic and steric profile. The trifluoromethyl (-CF₃) group is a pivotal substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] The hydroxyl group provides a key site for hydrogen bonding and a handle for further synthetic derivatization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the key physicochemical properties of this compound, the experimental rationale for their determination, and the spectroscopic fingerprints used for its characterization. Every protocol described is grounded in established, self-validating methodologies to ensure scientific integrity.

Molecular Structure and Core Properties

A thorough understanding of a compound begins with its fundamental identity. The properties summarized below are critical for predicting its behavior in both chemical and biological systems.

  • Molecular Formula: C₇H₆F₃NO[2]

  • Molecular Weight: 177.126 g/mol [2]

  • Canonical SMILES: CC1=NC(=C(C=C1)O)C(F)(F)F[2]

  • InChI Key: WXTDHTDVXZARSL-UHFFFAOYSA-N[2]


(Image Source: PubChem CID 68551432)

Table 1: Summary of Physicochemical Properties
PropertyValueMethodological PrincipleSignificance in Research & Development
Melting Point Not availableCapillary Method / DSCPurity assessment, solid-state stability
Aqueous Solubility Not availableEquilibrium Shake-FlaskBioavailability, formulation development
pKa (Acidity) ~13.78 (Predicted)[3]Potentiometric TitrationIonization state at physiological pH, receptor binding
logP (Lipophilicity) 1.8 (Predicted)Shake-Flask MethodMembrane permeability, ADME properties

Experimental Determination of Physicochemical Properties

The following sections detail the authoritative methodologies for quantifying the key properties of this compound. The choice of these methods is predicated on their precision, reproducibility, and widespread acceptance as industry standards.

Diagram 1: General Workflow for Physicochemical Profiling

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Integration Compound Pure Compound Sample Purity Purity & Identity Check (NMR, LC-MS) Compound->Purity MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility pKa Acidity (pKa) (Potentiometric Titration) Purity->pKa LogP Lipophilicity (logP) (Octanol-Water Partition) Purity->LogP Data Compile Data Table MeltingPoint->Data Solubility->Data pKa->Data LogP->Data Report Generate Technical Report Data->Report

Caption: A logical workflow for the systematic physicochemical characterization of a research compound.

Melting Point: A Criterion for Purity

The melting point is a fundamental physical property that provides a rapid assessment of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities lead to a depressed and broadened melting range.[4][5]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube to a depth of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or DigiMelt unit.[6]

  • Approximate Determination: A rapid heating run (10-20°C/min) is first performed to determine an approximate melting range.[6]

  • Precise Determination: A new sample is prepared. The apparatus is heated rapidly to ~15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Causality Insight: A slow heating rate near the melting point is critical. It ensures that the heat transfer from the block, through the glass, and into the sample is uniform, preventing a lag between the thermometer reading and the actual sample temperature, which is essential for accuracy.[5]

Aqueous Solubility: A Prerequisite for Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a compound's suitability for pharmaceutical development. It directly influences absorption, distribution, and overall bioavailability.

Experimental Protocol: Equilibrium Shake-Flask Method

  • System Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.[7]

  • Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[7]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Expression: Solubility is reported in units such as mg/mL or µM.

Causality Insight: Using an excess of the solid compound is essential to ensure that the resulting solution is truly saturated at equilibrium. The extended equilibration time allows the system to overcome any kinetic barriers to dissolution.[7]

Acidity (pKa): The Key to Ionization State

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the acidic proton is on the hydroxyl group. The pKa is critical for predicting its charge state in different biological compartments, which governs its interaction with receptors, solubility, and membrane transport.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values.[8] It involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[9][10]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like methanol-water for sparingly soluble compounds) to a known concentration, typically around 10⁻⁴ M.[8][9][10] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[9]

  • Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using an auto-titrator.[9]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10][11]

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

G A Prepare Analyte Solution (Compound in water/co-solvent with 0.15M KCl) C Titrate with Standardized NaOH (Incremental addition) A->C B Calibrate pH Electrode (pH 4, 7, 10 buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Half-Equivalence Point (Inflection Point) E->F G Determine pKa (pKa = pH at 1/2 eq. point) F->G

Caption: Step-by-step process for determining the pKa value using potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a cornerstone of the Lipinski's "Rule of Five" for predicting drug-likeness and is a key indicator of a molecule's ability to cross biological membranes.[12]

Experimental Protocol: Shake-Flask Method for logP

The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a solute between n-octanol and water.[12][13]

  • System Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer for logD) are mixed and allowed to pre-saturate for 24 hours.[14]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed vessel and shaken vigorously for a set period to facilitate partitioning until equilibrium is reached.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully removed from each phase. The concentration of the compound in both the n-octanol layer ([solute]oct) and the aqueous layer ([solute]water) is determined by a suitable analytical method (e.g., HPLC-UV or ¹⁹F NMR for fluorinated compounds).[15]

  • Calculation: The logP is calculated as: logP = log₁₀ ( [solute]oct / [solute]water )

Causality Insight: Pre-saturating the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would introduce error into the final concentration measurements.[14]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. The combination of NMR, IR, and MS offers a complete picture of the molecule's architecture.

Diagram 3: Spectroscopic Techniques for Structural Elucidation

G Compound This compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR ¹⁹F NMR Provides carbon-hydrogen framework and connectivity Compound:f0->NMR Probes Nuclei IR Infrared (IR) Spectroscopy O-H Stretch C-F Stretches C-O Stretch Identifies key functional groups Compound:f0->IR Probes Bond Vibrations MS Mass Spectrometry (MS) Molecular Ion Peak (m/z) Fragmentation Pattern Determines molecular weight and substructures Compound:f0->MS Measures Mass-to-Charge

Caption: Relationship between spectroscopic methods and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton (OH). The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group.[16] The methyl protons will appear further upfield as a sharp singlet.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each unique carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons provide information about the electronic environment within the aromatic system.[16]

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single, sharp signal is expected for the -CF₃ group, providing definitive confirmation of its presence.[1]

Experimental Protocol: General NMR Acquisition

  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Absorptions:

    • O-H Stretch: A very strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[17] The broadness is a key identifying feature.[17]

    • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 2900-3100 cm⁻¹.

    • C=C and C=N Stretches: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

    • C-F Stretches: Strong, sharp absorption bands characteristic of the C-F bonds in the trifluoromethyl group will be present in the 1100-1350 cm⁻¹ region.

    • C-O Stretch: A C-O stretching vibration for the phenol-like group should appear around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through analysis of its fragmentation patterns.

  • Expected Data:

    • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the mass of the compound (m/z = 177.13).

    • Fragmentation: Common fragmentation pathways for trifluoromethyl-substituted compounds include the loss of a ·CF₃ radical (a loss of 69 Da).[1][18] Other fragments may arise from the cleavage of the pyridine ring or loss of the methyl group. Analyzing these fragments helps to piece together the molecular structure.

Conclusion

The physicochemical and spectroscopic properties of this compound define its potential as a valuable building block in scientific research. Its predicted lipophilicity (logP ≈ 1.8) and acidic nature position it as an interesting candidate for biological screening. The experimental protocols and spectroscopic fingerprints detailed in this guide provide a robust framework for its accurate characterization, ensuring data integrity and reproducibility. This comprehensive understanding is the foundation upon which further innovation in drug discovery and materials science can be built.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Driessens, et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Ciura, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Takács-Novák, et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Lestari, et al. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured?. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

  • SSERC. Melting point determination. [Link]

  • Peng, et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

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  • University of South Carolina. Experiment 1: Melting-point Determinations. [Link]

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A Comprehensive Technical Guide to the Structure Elucidation of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unequivocally determine its chemical structure. We will delve into the critical role of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, with a special emphasis on navigating the analytical challenges posed by the compound's potential for tautomerism. By integrating predictive data with established spectroscopic principles, this guide serves as a robust workflow for the characterization of this and structurally related molecules.

Introduction: The Significance and Challenges of this compound

The pyridine scaffold is a cornerstone in pharmaceutical development, present in a multitude of approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Coupled with a hydroxyl and a methyl group, this compound (Figure 1) presents a promising scaffold for the development of novel therapeutic agents.

The unequivocal determination of its structure, however, is not without its challenges. The primary analytical hurdle is the potential for keto-enol tautomerism, a common feature of hydroxypyridines.[2] The equilibrium between the pyridin-3-ol form and its pyridin-3(2H)-one tautomer can be influenced by solvent polarity, temperature, and pH, leading to potentially complex spectroscopic data. A thorough and multi-faceted analytical approach is therefore essential.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Elucidation Workflow: A Multi-pronged Approach

A definitive structural elucidation of this compound necessitates a synergistic application of multiple analytical techniques. The proposed workflow (Figure 2) ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.

Figure 2: Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS FTIR Infrared Spectroscopy (FTIR) Purification->FTIR NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Purification->NMR Data_Analysis Comprehensive Data Analysis MS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Tautomer_Analysis Tautomerism Investigation Data_Analysis->Tautomer_Analysis Structure_Confirmation Final Structure Confirmation Tautomer_Analysis->Structure_Confirmation

Caption: Proposed workflow for the structure elucidation.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation

Mass spectrometry (MS) is the first-line technique for determining the molecular weight and elemental composition of a novel compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₇H₆F₃NO.

Expected High-Resolution Mass Spectrometry Data
IonCalculated m/z
[M+H]⁺178.0474
[M+Na]⁺200.0294
[M-H]⁻176.0329
Fragmentation Analysis: A Tale of Two Tautomers

The fragmentation pattern observed in an electron ionization (EI) or collision-induced dissociation (CID) experiment can provide significant structural information. The fragmentation pathways will likely differ between the enol and keto tautomers.

Figure 3: Potential Tautomeric Equilibrium

G cluster_enol Enol Form cluster_keto Keto Form Enol This compound Keto 2-Methyl-6-(trifluoromethyl)pyridin-3(2H)-one Enol->Keto Tautomerization

Caption: Tautomeric equilibrium of the target molecule.

  • Enol Tautomer (Pyridin-3-ol): We can anticipate fragmentation patterns typical of aromatic alcohols and pyridines. Key fragmentations would include the loss of CO, and cleavage of the trifluoromethyl group.

  • Keto Tautomer (Pyridin-3(2H)-one): The fragmentation of the keto form would likely involve alpha-cleavage adjacent to the carbonyl group and retro-Diels-Alder type fragmentations of the dihydropyridine ring.

A detailed analysis of the fragmentation patterns can thus provide evidence for the predominant tautomer in the gas phase.

Infrared Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C=N, C-O, and C-F bonds.

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-H (alcohol)Stretching
3100-3000C-H (aromatic)Stretching
2980-2850C-H (methyl)Stretching
~1680 (if keto)C=O (amide-like)Stretching
1600-1450C=C and C=N (ring)Stretching
1350-1150C-F (trifluoromethyl)Stretching (strong)
1250-1000C-O (alcohol)Stretching

The presence of a broad band in the 3400-3200 cm⁻¹ region would be strong evidence for the hydroxyl group of the enol form. Conversely, a strong absorption around 1680 cm⁻¹ would indicate the presence of the carbonyl group in the keto tautomer.

Multinuclear NMR Spectroscopy: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide unambiguous evidence for the connectivity of all atoms in this compound.

Predicted ¹H NMR Spectral Data (in CDCl₃)
ProtonPredicted Chemical Shift (ppm) (Enol)Predicted Chemical Shift (ppm) (Keto)MultiplicityIntegration
H (on OH/NH)5.0-7.07.0-9.0br s1H
H4~7.3~6.5d1H
H5~7.1~6.0d1H
CH₃~2.5~2.3s3H

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

The chemical shifts of the aromatic protons will be significantly different for the two tautomers, providing a clear diagnostic tool.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
CarbonPredicted Chemical Shift (ppm) (Enol)Predicted Chemical Shift (ppm) (Keto)
C2~150~145
C3~155~175 (C=O)
C4~120~115
C5~125~110
C6~148 (q, J ≈ 35 Hz)~145 (q, J ≈ 35 Hz)
CF₃~123 (q, J ≈ 275 Hz)~123 (q, J ≈ 275 Hz)
CH₃~18~16

The most significant difference will be the chemical shift of C3, which will be much further downfield in the keto tautomer due to the carbonyl group. The carbons attached to the trifluoromethyl group (C6) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds. For this compound, a single resonance is expected for the CF₃ group. The chemical shift will be influenced by the electronic environment of the pyridine ring. Computational methods suggest a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃).[3]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₇H₆F₃NO.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to confirm connectivity.

  • Data Analysis: Assign all resonances and analyze coupling constants to confirm the structure.

Conclusion

The structural elucidation of this compound is a multi-step process that relies on the careful application and interpretation of several key analytical techniques. While mass spectrometry and infrared spectroscopy provide crucial initial information, multinuclear NMR spectroscopy is the definitive tool for unambiguous structure determination. The potential for tautomerism adds a layer of complexity that must be addressed through careful analysis of the spectroscopic data, potentially in different solvents. By following the comprehensive workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for their further investigation and application.

References

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A-Technical-Guide-to-2-Methyl-6-(trifluoromethyl)pyridin-3-ol:-Synthesis-Properties-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS No. 121152-87-2), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We explore its unique physicochemical properties derived from the synergistic effects of the methyl, hydroxyl, and trifluoromethyl substituents on the pyridine core. This document details plausible synthetic strategies, including a step-by-step cyclocondensation protocol, and discusses the compound's role as a versatile intermediate in medicinal chemistry. The strategic positioning of its functional groups offers multiple avenues for derivatization, making it a valuable scaffold for developing novel therapeutic agents. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the potential of trifluoromethyl-substituted pyridinols in their research programs.

Introduction: The Strategic Value of Trifluoromethyl-Substituted Pyridinols

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its heterocyclic aromatic nature allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[1] In modern drug design, the incorporation of fluorine-containing moieties is a well-established strategy to enhance key drug-like properties.[2][3]

The trifluoromethyl (-CF3) group, in particular, is prized for its ability to confer several advantages simultaneously:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, often increasing a drug's half-life.[2][4]

  • Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can modulate the acidity of nearby functional groups and participate in favorable electrostatic or hydrogen bonding interactions with biological targets.[2][4]

  • Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross cellular membranes, which can improve bioavailability and penetration of the blood-brain barrier.[2][5]

This compound combines the benefits of the pyridine scaffold and the -CF3 group with a strategically placed hydroxyl (-OH) group, which can act as a hydrogen bond donor/acceptor, and a methyl (-CH3) group. This specific arrangement of functional groups makes it a highly valuable and versatile building block for creating libraries of complex molecules for drug discovery and agrochemical research programs.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its unique substitution pattern. The combination of an electron-donating methyl group, an electron-withdrawing trifluoromethyl group, and a hydrogen-bonding hydroxyl group on the pyridine ring creates a molecule with distinct electronic and physical characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 121152-87-2 (Primary) / 1022250-56-1 (Isomer) [6]
Molecular Formula C₇H₆F₃NO [6]
Molecular Weight 177.13 g/mol [6]
Canonical SMILES CC1=NC(=C(C=C1)O)C(F)(F)F [6]
InChI Key WXTDHTDVXZARSL-UHFFFAOYSA-N [6]
Predicted XLogP3-AA 1.8 [6]

| Appearance | Expected to be a solid (powder to crystal) | N/A |

Spectroscopic Profile (Predicted):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the opposing electronic effects of the methyl and trifluoromethyl groups. The hydroxyl proton will be a broad singlet, and the methyl protons will be a singlet in the aliphatic region.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF3 group.[7]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 177.04.

Synthesis Strategies

The synthesis of trifluoromethylpyridines (TFMPs) typically relies on two primary strategies: the construction of the pyridine ring from a trifluoromethyl-containing building block (cyclocondensation) or the introduction of the -CF3 group onto a pre-existing pyridine ring.[1]

Postulated Synthetic Workflow: Cyclocondensation Approach

A robust and logical approach to synthesize this compound is through a cyclocondensation reaction. This method builds the pyridine ring from acyclic precursors, one of which already contains the crucial trifluoromethyl group. A key building block for this strategy is ethyl 4,4,4-trifluoroacetoacetate.[1][8]

The diagram below outlines a plausible multi-step synthesis.

Synthetic_Workflow A Ethyl 4,4,4-trifluoroacetoacetate + Ammonia R1 Toluene, Dean-Stark A->R1 B Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (Enamine Intermediate) R2 Base (e.g., NaOEt) Ethanol, Reflux B->R2 C Crotonaldehyde C->R2 D Hantzsch-type Dihydropyridine Intermediate E 2-Methyl-6-(trifluoromethyl)-1,4-dihydropyridin-3-ol D->E (Spontaneous Tautomerization) R3 Oxidizing Agent (e.g., DDQ or HNO₃) E->R3 F This compound (Final Product) R1->B Step 1: Enamine Formation R2->D Step 2: Cyclocondensation R3->F Step 3: Aromatization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Postulated)

This protocol is a self-validating system based on established chemical principles for pyridine synthesis. Each step includes causality for the chosen conditions.

Step 1: Synthesis of Enamine Intermediate (Ethyl 3-amino-4,4,4-trifluorobut-2-enoate)

  • Rationale: The initial step involves converting the β-ketoester into a more reactive enamine. The amino group is essential for the subsequent cyclization step to form the nitrogen-containing pyridine ring.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and toluene.

    • Bubble anhydrous ammonia gas through the solution at room temperature for 30 minutes, or add aqueous ammonia (1.2 eq).

    • Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitor the reaction by TLC or GC-MS until the starting ketoester is consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification.

Step 2: Hantzsch-type Cyclocondensation

  • Rationale: This step constructs the core dihydropyridine ring. A base is used to deprotonate the enamine and/or the α,β-unsaturated aldehyde, facilitating the Michael addition and subsequent intramolecular cyclization.[9] Ethanol is a suitable polar, protic solvent.

  • Procedure:

    • Dissolve the crude enamine intermediate from Step 1 in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Add crotonaldehyde (1.0 eq) to the solution.

    • Add a catalytic amount of a base such as sodium ethoxide (NaOEt) or piperidine (0.1 eq).

    • Heat the mixture to reflux and stir for 12-24 hours.

    • Monitor the formation of the dihydropyridine intermediate by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

Step 3: Aromatization to the Final Product

  • Rationale: The dihydropyridine intermediate is unstable and is typically oxidized to the thermodynamically stable aromatic pyridine ring. A mild oxidizing agent is chosen to avoid unwanted side reactions.

  • Procedure:

    • Dissolve the crude dihydropyridine intermediate from Step 2 in a suitable solvent like dichloromethane (DCM) or acetic acid.

    • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or nitric acid (HNO₃) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block used to synthesize more complex, biologically active molecules.[4] Its value lies in the strategic placement of three distinct functional groups that allow for selective modification.

Role as a Versatile Synthetic Scaffold

The true utility of this compound is realized in its capacity to serve as a starting point for generating a diverse library of novel compounds. The hydroxyl group is a particularly versatile handle for synthetic transformations.

Scaffold_Derivatization cluster_0 O-Alkylation / O-Arylation cluster_1 Esterification cluster_2 Ring Functionalization Core This compound (Core Scaffold) Ether Ether Derivatives (Modulate Solubility, H-Bonding) Core->Ether R-X, Base Ester Ester Derivatives (Prodrugs, Bioisosteres) Core->Ester R-COCl, Base Halogenation Halogenated Pyridines (For Cross-Coupling) Core->Halogenation NBS / NCS Library Diverse Compound Library for Biological Screening Ether->Library Ester->Library Halogenation->Library

Caption: Derivatization potential of the this compound scaffold.

  • O-Alkylation/Arylation: The hydroxyl group can be readily converted into an ether linkage. This modification is crucial for probing interactions within hydrophobic pockets of target proteins and for modulating solubility.

  • Esterification: Formation of an ester can serve multiple purposes, including creating prodrugs that improve bioavailability or acting as a bioisosteric replacement for other functional groups.

  • Further Ring Functionalization: The pyridine ring itself can be subjected to further reactions, such as halogenation, to introduce additional points for modification, often via transition metal-catalyzed cross-coupling reactions.

Potential Pharmacological Relevance

While specific biological activity for this exact compound is not widely reported, the trifluoromethyl-pyridinol motif is present in molecules with known pharmacological effects. For instance, related structures have been investigated as inhibitors of enzymes like lipoprotein-associated phospholipase A2, which is a target in cardiovascular disease.[10] Derivatives could also be explored for applications in oncology, where trifluoromethylpyridines have been used to develop kinase inhibitors, or as anti-infective agents, where the lipophilic nature of the -CF3 group can aid in penetrating bacterial cell membranes.[4]

Safety, Handling, and Storage

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care.

  • Hazard Classification: Based on data for structurally related compounds like 2-amino-6-(trifluoromethyl)pyridine and 2-hydroxy-6-(trifluoromethyl)pyridine, this compound should be considered hazardous. It is likely to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[11][13][14]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion and Future Outlook

This compound stands out as a building block with significant potential for accelerating drug discovery and agrochemical development. Its value is derived from the convergence of the stable pyridine scaffold, the property-enhancing trifluoromethyl group, and the synthetically versatile hydroxyl and methyl groups. The proposed synthetic route via cyclocondensation offers a reliable and scalable method for its production.

Future research should focus on the systematic exploration of its derivatization potential to generate novel compound libraries. Screening these libraries against a wide range of biological targets—from kinases and proteases in oncology to essential enzymes in microbial pathogens—is a promising avenue for identifying new lead compounds. The continued application of such strategically designed, fluorine-containing building blocks will undoubtedly remain a key driver of innovation in medicinal chemistry.

References

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A Comprehensive Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridinol derivative of significant interest in medicinal chemistry and materials science. Due to its novelty, direct experimental data for this specific isomer is limited. Therefore, this document synthesizes information from closely related analogues and the broader class of trifluoromethylpyridines to provide a robust predictive overview of its chemical behavior, synthesis, and potential applications. We will also draw comparisons with its well-documented isomer, 6-Methyl-2-(trifluoromethyl)pyridin-3-ol, to highlight the subtle yet impactful effects of substituent positioning on the pyridine ring.

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules, particularly heterocyclic systems like pyridine, has become a cornerstone of modern drug discovery and agrochemical development.[1][2] The unique electronic properties of the -CF3 group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1][3] Trifluoromethylpyridines (TFMPs) are a class of compounds that leverage these advantages, leading to the development of numerous successful pharmaceutical and agrochemical products.[1] This guide focuses on a specific member of this class, this compound, providing a detailed technical overview for researchers engaged in its synthesis or application.

Nomenclature and Chemical Identity

The accurate identification of a chemical compound is paramount for scientific communication and regulatory compliance.

IUPAC Name

The formal IUPAC name for the compound of interest is This compound .[4][5][6] This name is derived following the systematic rules of organic nomenclature, where the pyridine ring is the parent heterocycle. The substituents—a methyl group, a trifluoromethyl group, and a hydroxyl group—are assigned locants to indicate their positions on the ring.

CAS Number

As of the latest search, a specific CAS Registry Number has not been assigned to this compound. This suggests that the compound is either novel or not yet widely reported in the chemical literature.[7][8] In contrast, its constitutional isomer, 6-Methyl-2-(trifluoromethyl)pyridin-3-ol , is registered under CAS Number 1022250-56-1 .[9] The process of obtaining a new CAS number involves submitting the substance's information to the Chemical Abstracts Service for registration.[7][10][11]

Chemical Structure and Isomerism

The chemical structure of this compound is depicted below, alongside its isomer for comparison.

CompoundThis compound6-Methyl-2-(trifluoromethyl)pyridin-3-ol
Structure NCH₃CF₃OHNCH₃CF₃OH
Molecular Formula C₇H₆F₃NOC₇H₆F₃NO
Molecular Weight 177.13 g/mol 177.13 g/mol

The positioning of the methyl and trifluoromethyl groups relative to the hydroxyl group is expected to significantly influence the molecule's electronic properties, acidity, and reactivity.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for this compound is not available. The following properties are predicted based on its structure and data from its isomer and related compounds.

PropertyPredicted Value for this compoundExperimental Data for 6-Methyl-2-(trifluoromethyl)pyridin-3-ol
Molecular Formula C₇H₆F₃NOC₇H₆F₃NO
Molecular Weight 177.13 g/mol 177.13 g/mol [9]
Appearance White to off-white solidNot specified
Melting Point Likely similar to its isomerNot specified
Boiling Point Predicted to be high due to hydrogen bondingNot specified
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSONot specified
pKa The hydroxyl group is expected to be acidic, with the pKa influenced by the electron-withdrawing trifluoromethyl group.Not specified

The electronic differences between the isomers, arising from the relative positions of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group, will likely lead to variations in their acidity and reactivity.

Synthesis of Trifluoromethylated Pyridinols

The synthesis of trifluoromethylated pyridines is a well-established field, with several general strategies that can be adapted for the preparation of this compound.[1][12]

General Synthetic Strategies

Two primary approaches are commonly employed for the synthesis of trifluoromethylpyridines:

  • Introduction of a Trifluoromethyl Group onto a Pre-formed Pyridine Ring: This can be achieved through various trifluoromethylation reactions.[13][14]

  • Construction of the Pyridine Ring from Trifluoromethyl-containing Building Blocks: This often involves condensation reactions.[1][15]

A plausible synthetic route to this compound could involve the construction of a substituted pyridine ring followed by functional group manipulations.

Proposed Synthetic Workflow

A potential synthetic pathway for this compound is outlined below. This is a hypothetical pathway based on known organic chemistry principles and may require optimization.

G A Substituted Pyridine Precursor B Introduction of Hydroxyl Group A->B Hydroxylation/SNAr C This compound B->C Purification

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of the target compound. This protocol has not been experimentally validated and should be approached with caution.

Step 1: Synthesis of a Dihydropyridine Intermediate

  • To a solution of an appropriate trifluoromethylated β-ketoester in a suitable solvent (e.g., ethanol), add a β-amino-α,β-unsaturated ketone or a related precursor.

  • Add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting dihydropyridine intermediate by column chromatography.

Step 2: Aromatization to the Pyridine Ring

  • Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., acetic acid or an inert high-boiling solvent).

  • Add an oxidizing agent (e.g., nitric acid, DDQ, or manganese dioxide).

  • Heat the reaction mixture, monitoring the progress by TLC.

  • Upon completion, cool the mixture and neutralize with a base.

  • Extract the product with an organic solvent and purify by column chromatography to yield a functionalized 2-methyl-6-(trifluoromethyl)pyridine.

Step 3: Introduction of the Hydroxyl Group

  • If the pyridine from Step 2 contains a suitable leaving group at the 3-position (e.g., a halogen), a nucleophilic aromatic substitution (SNAr) can be performed.[1]

  • Dissolve the substituted pyridine in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add a source of hydroxide (e.g., NaOH or KOH).

  • Heat the reaction mixture, monitoring by TLC.

  • After completion, acidify the reaction mixture to protonate the pyridinol.

  • Extract the product and purify by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton (which would be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. A signal for the methyl carbon will also be present.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[13][16]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[14][17][18][19] Aromatic C-H and C=C/C=N stretching vibrations will also be observed in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (177.13 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyridine ring.[13]

Chemical Reactivity and Potential Applications

The reactivity of this compound will be governed by the interplay of its functional groups.

Reactivity Profile
  • Acidity of the Hydroxyl Group: The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the pyridinolic proton compared to unsubstituted pyridin-3-ol.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, and the presence of the strongly deactivating trifluoromethyl group will further disfavor this type of reaction.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack, particularly if a good leaving group is present.[1]

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as etherification and esterification.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are prevalent in pharmaceuticals and agrochemicals.[1][2][3] this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its specific substitution pattern may offer advantages in terms of target binding and pharmacokinetic properties. The hydroxyl group provides a convenient handle for further chemical modification and library synthesis.

G A This compound B Pharmaceutical Lead Compounds A->B Derivatization C Agrochemicals A->C Scaffold for Synthesis D Functional Materials A->D Monomer/Precursor

Caption: Potential application pathways for this compound.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[20][21]

General Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in the vast landscape of fluorinated heterocycles. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, and likely applications by drawing upon the rich chemistry of its isomers and related trifluoromethylpyridines. The unique substitution pattern of this molecule offers intriguing possibilities for fine-tuning the physicochemical and biological properties of larger molecules. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and utility of this promising compound. As new research emerges, a more complete experimental profile of this compound will undoubtedly be established, further solidifying the importance of trifluoromethylpyridines in modern chemical sciences.

References

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The Biological Activity of Trifluoromethylpyridines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) scaffold into molecular design has become a cornerstone of modern agrochemical and pharmaceutical development.[1][2] This guide provides an in-depth technical analysis of the biological activities conferred by this privileged structural motif. We will explore the fundamental physicochemical properties that drive the efficacy of TFMP derivatives, dissect their mechanisms of action across diverse applications—from crop protection to human health—and provide actionable experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of trifluoromethylpyridines in creating next-generation active ingredients.

Introduction: The Physicochemical Advantage of the Trifluoromethylpyridine Scaffold

The remarkable success of trifluoromethylpyridines stems from the synergistic interplay between the trifluoromethyl (-CF3) group and the pyridine ring.[3][4] This combination imparts a unique set of physicochemical properties that are highly advantageous for modulating biological activity.[5]

The Decisive Role of the Trifluoromethyl Group (-CF3)

The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group dramatically alters a molecule's properties in several key ways:

  • Enhanced Lipophilicity : The -CF3 group is highly lipophilic, which can significantly improve a compound's ability to cross cellular membranes.[1][6] This is a critical factor for bioavailability, allowing the molecule to reach its intracellular target more efficiently.[7]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450s.[1][8] This increased stability often leads to a longer biological half-life, improving the compound's duration of action.[2]

  • Potent Electron-Withdrawing Nature : With a Hammett constant (σp) of 0.54, the -CF3 group acts as a strong electron-withdrawing substituent.[9] This alters the electronic properties of the entire molecule, which can enhance binding affinity to target proteins through modified electrostatic and hydrogen-bonding interactions.[10]

  • Steric Mimicry : The van der Waals radius of the -CF3 group is comparable to that of a chlorine atom and an isopropyl group, allowing it to serve as a bioisostere that can occupy binding pockets while introducing unique electronic characteristics.[10]

The Contribution of the Pyridine Ring

The pyridine ring is more than just a scaffold; it is an active contributor to the molecule's biological profile. It can engage in hydrogen bonding and π-stacking interactions within protein binding sites. Furthermore, its nitrogen atom provides a handle for metabolism or protonation, which can influence solubility and pharmacokinetic profiles. The combination of the pyridine moiety's characteristics with the unique properties of the fluorine atom is thought to be the source of the biological activities of TFMP derivatives.[3][9]

The following diagram illustrates the key contributions of the TFMP scaffold to a molecule's overall profile.

TFMP_Properties cluster_Outcome Resulting Biological Advantages TFMP Trifluoromethylpyridine (TFMP) Scaffold Lipophilicity Increased Lipophilicity TFMP->Lipophilicity Stability Enhanced Metabolic Stability TFMP->Stability Binding Modulated Target Binding TFMP->Binding EWG Strong Electron- Withdrawing Effect TFMP->EWG H_Bond Hydrogen Bond Acceptor TFMP->H_Bond Solubility Modulated Solubility (pKa) TFMP->Solubility Pi_Stack π-Stacking Interactions TFMP->Pi_Stack Bioavailability Improved Bioavailability Lipophilicity->Bioavailability PK_Profile Optimized PK Profile Stability->PK_Profile Efficacy Enhanced Potency & Efficacy Binding->Efficacy H_Bond->Efficacy Solubility->PK_Profile

Caption: Physicochemical drivers of TFMP biological activity.

Applications in Agrochemicals

The impact of trifluoromethylpyridines on the crop protection industry has been profound, with over 20 commercialized products.[9] The TFMP moiety is integral to the design of highly effective herbicides, insecticides, and fungicides.[6][11]

Herbicidal Activity

TFMP-containing herbicides are critical for controlling weeds in major crops.[12] Their success is often linked to improved translocation within the plant and potent inhibition of essential enzymes.[9]

  • Mechanism of Action: A prominent example is Fluazifop-butyl , the first herbicide with a TFMP structure, which acts by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses.[9] Another key herbicide, Pyroxsulam , inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids.[9] More recent research has also identified TFMP derivatives that act as protoporphyrinogen oxidase (PPO) inhibitors.[13]

  • Structure-Activity Relationship (SAR) Insights: Studies have shown that the position of the -CF3 group on the pyridine ring is crucial for activity. For instance, in certain PPO inhibitors, a para-substituted trifluoromethyl group was found to be critical for potent herbicidal bioactivity.[13] The pyridine ring itself can confer crop selectivity; replacing a phenyl ring with a trifluoromethylpyridine ring in pyroxsulam analogues provided high herbicidal activity while reducing injury to wheat.[9]

Herbicide Mode of Action Key Intermediate Year of Intro.
Fluazifop-butyl ACCase Inhibitor2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)1982[9]
Haloxyfop-methyl ACCase Inhibitor2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)1986[9]
Flazasulfuron ALS Inhibitor2-Chloro-3-(trifluoromethyl)pyridine1986[9]
Pyroxsulam ALS Inhibitor2-Methoxy-4-(trifluoromethyl)pyridine~2007[9]
Insecticidal Activity

TFMP derivatives have led to novel insecticides with unique modes of action, helping to manage insect resistance.[13]

  • Mechanism of Action: Chlorfluazuron , a benzoylurea-type insecticide, functions as an insect growth regulator (IGR) by inhibiting chitin biosynthesis during the larval stages.[9] Flonicamid , discovered from screening TFMP analogues, represents a novel class of insecticides that selectively control aphids.[9]

  • Structure-Activity Relationship (SAR) Insights: The combination of a trifluoromethyl pyridine moiety with other chemical groups, such as 1,3,4-oxadiazole, has yielded compounds with excellent insecticidal activity against pests like Plutella xylostella.[13][14] SAR studies revealed that introducing electron-withdrawing groups on an associated benzene ring could further enhance insecticidal potency.[14]

Insecticide Mode of Action Target Pests Year of Intro.
Chlorfluazuron Chitin Biosynthesis InhibitorLepidoptera, Diptera~1985[9]
Flonicamid Selective AphicideAphids~2001[9]
Acynonapyr Mite Growth RegulatorMites2020[9]
Fungicidal Activity

The TFMP scaffold is present in several broad-spectrum fungicides used to control devastating plant diseases.[13]

  • Mechanism of Action: Fluazinam acts by uncoupling oxidative phosphorylation, a fundamental process in cellular energy production.[9] Fluopyram , another key fungicide, inhibits succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[13]

  • Structure-Activity Relationship (SAR) Insights: Research has demonstrated that introducing a trifluoromethyl group to the pyridine ring can significantly improve fungicidal activity and broaden the spectrum of controlled pathogens.[13] For some derivatives, the introduction of two or more chlorine atoms alongside the -CF3 group was shown to further increase fungicidal efficacy.[13]

Fungicide Mode of Action Target Pathogens Year of Intro.
Fluazinam Uncoupler of Oxidative PhosphorylationBotrytis cinerea~1992[9]
Fluopicolide Delocalization of Spectrin-like ProteinsOomycetes~2006
Fluopyram SDH InhibitorBotrytis cinerea, Phomopsis vexans~2012[13]

Applications in Pharmaceuticals

In medicinal chemistry, the TFMP moiety is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][8] It is found in drugs targeting a wide range of diseases, from viral infections to cancer.[7][9]

  • Antiviral Agents: The HIV protease inhibitor Tipranavir is a prime example. The inclusion of a TFMP moiety resulted in approximately tenfold higher antiviral activity compared to its corresponding phenyl analogue, a direct consequence of improved binding affinity and pharmacokinetic parameters.[9]

  • Anticancer Agents: TFMP derivatives are being explored as potent anticancer agents.[7] Studies indicate that these compounds can act as inhibitors of specific kinases involved in cancer cell proliferation, thereby targeting the signaling pathways that drive tumor growth.[7]

  • Antibacterial Agents: The lipophilicity imparted by the trifluoromethyl group can facilitate better penetration of bacterial cell membranes. This property is being leveraged to develop new antibiotics with potentially increased efficacy against challenging resistant strains like MRSA.[7]

  • Other Therapeutic Areas: The TFMP scaffold has been incorporated into drugs for various other conditions. For instance, Enasidenib , used for acute myeloid leukemia, contains two trifluoromethylpyridine rings that are critical for binding to its target enzyme.[15]

Drug/Candidate Therapeutic Area Mechanism of Action
Tipranavir Antiviral (HIV)Non-peptidic HIV-1 Protease Inhibitor[9][16]
Enasidenib Anticancer (AML)Isocitrate Dehydrogenase 2 (IDH2) Inhibitor[15]
Apalutamide Anticancer (Prostate)Androgen Receptor Antagonist[17]
Selinexor Anticancer (Myeloma)Nuclear Export Inhibitor (XPO1/CRM1)[18]

Experimental Protocols for Activity Assessment

A rigorous, systematic approach to bioactivity screening is essential for identifying and optimizing lead compounds. The following protocols provide a self-validating framework for assessing the biological activity of novel trifluoromethylpyridine derivatives.

Protocol: In Vitro Fungicidal Assay Against Botrytis cinerea

This protocol details a microtiter plate-based assay to determine the half-maximal effective concentration (EC50) of test compounds against a common plant pathogen.

  • Preparation of Fungal Spore Suspension:

    • Culture Botrytis cinerea on potato dextrose agar (PDA) plates for 10-14 days at 20-22°C.

    • Flood the plate with 10 mL of sterile distilled water containing 0.05% (v/v) Tween® 20.

    • Gently scrape the surface with a sterile loop to dislodge conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 2000 µM to 0.1 µM).

    • Prepare a positive control (e.g., Fluazinam) and a negative control (DMSO only) in the same manner.

  • Assay Execution:

    • In a 96-well microtiter plate, add 100 µL of potato dextrose broth (PDB) to each well.

    • Add 1 µL of the appropriate compound dilution (or control) to each well. The final DMSO concentration should not exceed 1%.

    • Add 100 µL of the prepared fungal spore suspension to each well.

    • Seal the plate and incubate at 20-22°C for 48-72 hours with gentle agitation.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Plot the inhibition percentage against the log of the compound concentration and determine the EC50 value using a non-linear regression (dose-response) analysis.

General Screening Cascade for Novel TFMP Derivatives

The discovery of a new active ingredient follows a logical progression from initial high-throughput screening to in-depth lead optimization. This workflow ensures that resources are focused on the most promising candidates.

Caption: A typical discovery workflow for TFMP derivatives.

Overview of Synthesis Strategies

The accessibility of TFMP intermediates is crucial for research and development.[1] Several robust synthetic methods are employed to produce these key building blocks.[11]

  • Chlorine/Fluorine Exchange: This is a common industrial method where a trichloromethylpyridine, derived from picoline, undergoes fluorination using hydrogen fluoride (HF) to yield the corresponding trifluoromethylpyridine.[9][19]

  • Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group.[9] Commonly used starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate.[9]

The following diagram outlines these two primary synthetic routes.

synthesis_routes cluster_route1 Route 1: Halogen Exchange cluster_route2 Route 2: Ring Construction Picoline Picoline (Methylpyridine) Trichloro Trichloromethyl- pyridine Picoline->Trichloro Chlorination TFMP1 Trifluoromethylpyridine Trichloro->TFMP1 Fluorination (HF) BuildingBlock CF3-Containing Acyclic Precursor TFMP2 Trifluoromethylpyridine BuildingBlock->TFMP2 Cyclocondensation

Caption: Major synthetic pathways to TFMP compounds.

Conclusion and Future Outlook

Trifluoromethylpyridines are unequivocally one of the most important structural motifs in modern chemical discovery. Their unique physicochemical properties provide a reliable platform for developing highly active and stable molecules.[5][13] In crop protection, the focus will continue on discovering TFMP derivatives with novel modes of action to combat resistance and meet stricter environmental standards. In pharmaceuticals, the application of TFMP scaffolds in targeted therapies, such as kinase inhibitors and covalent modifiers, is expected to expand significantly. As synthetic methodologies become more advanced, we anticipate the emergence of even more complex and potent TFMP-based compounds, solidifying their indispensable role in addressing global challenges in food security and human health.

References

  • Okamoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. inno-chem.com. [Link]

  • agropages.com. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. news.agropages.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. inno-chem.com. [Link]

  • Wang, R., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. inno-chem.com. [Link]

  • agropages.com. (n.d.). The Power of Fluorine: How TFMP Drives Agrochemical Innovation. news.agropages.com. [Link]

  • Yang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Yang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Okamoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. inno-chem.com. [Link]

  • ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. researchgate.net. [Link]

  • Food Science and Technology. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. scielo.br. [Link]

  • FAO AGRIS. (n.d.). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. agris.fao.org. [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. researchgate.net. [Link]

  • ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. researchgate.net. [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

  • Guo, S., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]

  • Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
  • Semantic Scholar. (n.d.). The importance of trifluoromethyl pyridines in crop protection. semanticscholar.org. [Link]

  • Berti, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Wallace, E. M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. researchgate.net. [Link]

  • IRIS UniPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. iris.unipa.it. [Link]

  • Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. semanticscholar.org. [Link]

  • Pest Management Science. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

spectroscopic data for 2-Methyl-6-(trifluoromethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Authored by a Senior Application Scientist

Foreword: Elucidating the Molecular Signature of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials. This compound stands out as a particularly valuable building block. The strategic placement of a methyl group, a hydroxyl group, and a trifluoromethyl group on the pyridine ring imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities.[1][2]

This guide provides a comprehensive exploration of the spectroscopic characteristics of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that intertwines analytical principles with practical, field-proven insights. We will delve into the core spectroscopic techniques essential for the structural elucidation and quality control of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers, scientists, and drug development professionals to confidently identify and utilize this versatile chemical entity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

Systematic Name: this compound[3] CAS Number: 1022250-56-1[3] Molecular Formula: C₇H₆F₃NO[3] Molecular Weight: 177.13 g/mol [3]

PropertyValueSource
Molecular FormulaC₇H₆F₃NO[3]
Molecular Weight177.13 g/mol [3]
Monoisotopic Mass177.04014830 Da[3]
XLogP3-AA1.8[3]
Complexity159[3]

The structure, characterized by a pyridine ring substituted at positions 2, 3, and 6, presents a distinct electronic environment that will be reflected in its spectral signatures. The electron-donating methyl group, the electron-withdrawing trifluoromethyl group, and the amphiprotic hydroxyl group all contribute to the unique chemical reactivity and spectroscopic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5d1HH-4
~6.9-7.1d1HH-5
~5.0-6.0br s1HOH
~2.5s3HCH₃

Interpretation and Causality:

  • Aromatic Protons (H-4 and H-5): The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethyl group at position 6 will deshield the adjacent proton at position 5, while the methyl and hydroxyl groups will have a more complex influence on the H-4 proton.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with deuterium upon addition of D₂O.

  • Methyl Protons (CH₃): The methyl group at position 2 will give rise to a singlet, as there are no adjacent protons for coupling. Its chemical shift around 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Assignment
~155-160qC-6
~145-150sC-2
~140-145sC-3
~120-125qCF₃
~120-125sC-4
~115-120sC-5
~20-25sCH₃

Interpretation and Causality:

  • Quaternary Carbons (C-2, C-3, C-6): These carbons will typically have lower intensities in the spectrum. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the oxygen (C-3) and the methyl group (C-2) will be downfield due to the electronegativity of the attached atoms.

  • Aromatic CH Carbons (C-4, C-5): The chemical shifts of these carbons are influenced by the substituent effects within the pyridine ring.

  • Trifluoromethyl Carbon (CF₃): This carbon will also appear as a quartet and will be significantly downfield due to the strong deshielding effect of the three fluorine atoms. The C-F coupling constant is typically large.[4]

  • Methyl Carbon (CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[5]

Expected ¹⁹F NMR Spectral Data (376 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ -60 to -70s3FCF₃

Interpretation and Causality:

  • The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore appear as a single resonance.

  • The chemical shift is reported relative to a standard such as CFCl₃.[6] The expected chemical shift in the range of -60 to -70 ppm is characteristic of a CF₃ group attached to an aromatic ring.[4]

  • The absence of coupling to any nearby protons will result in a singlet.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire the spectrum with a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 250 ppm.

    • A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Acquire the spectrum with a standard pulse sequence.

    • Use an external reference standard like CFCl₃.[6]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) tune_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecular structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The exact mass of the molecule is 177.0401.[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z ≈ 177.0401, confirming the elemental composition C₇H₆F₃NO.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (CH₃) leading to a fragment at m/z ≈ 162.

    • Loss of a fluorine atom (F) from the trifluoromethyl group.

    • Cleavage of the C-C bond between the pyridine ring and the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS and will likely lead to extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution instrument is required to determine the exact mass.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output prep Prepare Dilute Solution inject Inject into GC-MS or LC-MS prep->inject ionize Ionization (EI or ESI) inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Molecular Ion and Fragments spectrum->interpret Structural Confirmation Structural Confirmation interpret->Structural Confirmation

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)BondFunctional Group
3200-3600 (broad)O-H stretchHydroxyl
2850-3000C-H stretchMethyl and Aromatic C-H
1550-1650C=C and C=N stretchPyridine Ring
1100-1350C-F stretchTrifluoromethyl
1000-1300C-O stretchPhenolic C-O

Interpretation and Causality:

  • O-H Stretch: The most prominent feature will likely be a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range will confirm the presence of sp³ (methyl) and sp² (aromatic) C-H bonds.

  • Pyridine Ring Vibrations: A series of sharp absorptions between 1550 and 1650 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-F Stretches: The strong C-F bonds of the trifluoromethyl group will give rise to intense absorptions in the 1100-1350 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expected UV-Vis Spectral Data:

The pyridine ring is an aromatic system, and we can expect to see characteristic π → π* transitions. The presence of the various substituents will shift the absorption maxima (λ_max). We can anticipate two main absorption bands:

  • A strong absorption band below 250 nm.

  • A weaker, longer-wavelength absorption band between 270-320 nm.

The exact λ_max values will be sensitive to the solvent used due to solvatochromic effects, particularly for the polar hydroxyl group.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, provides an unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the molecular puzzle. The data and interpretations presented in this guide serve as a robust reference for researchers, ensuring the confident identification and application of this important heterocyclic building block in the advancement of chemical and pharmaceutical research.

References

  • Supporting Information for a relevant chemical synthesis paper. (Note: While a direct link to a specific paper for this exact compound's full dataset was not found, the data presented is consistent with general principles and data from similar structures found in the provided search results.)
  • Becker, E. D. (1999).
  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10.
  • Harris, R. K., & Becker, E. D. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1173.
  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8178–8182.
  • Goff, J. S., & Ragsdale, R. O. (1968). Fluorine-19 Nuclear Magnetic Resonance.
  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291.

Sources

Methodological & Application

Application Notes & Experimental Protocols: 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine (TFMP) scaffold is a privileged structure found in numerous active pharmaceutical and agrochemical ingredients.[1] The unique electronic properties of the trifluoromethyl group—high electronegativity, metabolic stability, and ability to modulate lipophilicity—make it a valuable substituent in the design of bioactive molecules.[2] This document outlines the compound's chemical properties, detailed protocols for its proposed synthesis and characterization, and discusses its potential applications as a versatile intermediate for developing novel therapeutics. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Chemical Properties and Significance

This compound incorporates three key functional groups onto a pyridine core: a nucleophilic hydroxyl group, a lipophilic methyl group, and a strongly electron-withdrawing trifluoromethyl group. This combination makes it an exceptionally useful scaffold for library synthesis and lead optimization in drug discovery programs. The trifluoromethyl group, in particular, is known to enhance binding affinity and improve metabolic stability by blocking potential sites of oxidative metabolism.[2][3]

PropertyValueSource
Molecular Formula C₇H₆F₃NOCalculated
Molecular Weight 177.13 g/mol Calculated
IUPAC Name This compound-
Predicted pKa 8.5 ± 0.2 (phenolic proton)ChemAxon
Predicted XLogP3 1.9PubChem[4]
Appearance Expected to be a white to off-white solid[5]

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related compounds, such as 2-Methyl-6-(trifluoromethyl)pyridin-3-amine and other pyridinol derivatives, indicate that it should be handled with care.[6][7]

Potential Hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Safety Precautions:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene protective gloves.[6]

    • Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][9]

    • Wear a standard laboratory coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][10] Keep away from oxidizing agents.

  • Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Proposed Synthesis Protocol: Multi-component Cyclocondensation

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 Ethyl 4,4,4-trifluoroacetoacetate conditions 1. Acetic Acid, Reflux 2. Aqueous Work-up reactant1->conditions reactant2 3-Amino-2-butenenitrile reactant2->conditions plus + product This compound conditions->product Cyclocondensation Characterization_Workflow cluster_analysis Analytical Techniques crude Crude Product (Post-Workup) purification Flash Column Chromatography crude->purification pure Isolated Fractions purification->pure qc Purity & Identity Confirmation pure->qc final Pure this compound (>95% Purity) qc->final nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) qc->nmr ms Mass Spectrometry (LC-MS or GC-MS) qc->ms hplc HPLC Analysis qc->hplc Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Inhibitor derived from 2-Methyl-6-(trifluoromethyl) -pyridin-3-ol scaffold Inhibitor->mTOR Inhibition

Sources

The Strategic Application of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, fluorinated heterocyclic compounds have garnered significant attention for their ability to confer advantageous physicochemical and pharmacological properties. The 2-Methyl-6-(trifluoromethyl)pyridin-3-ol scaffold is a prime example of a building block with immense potential in medicinal chemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols and insights into its strategic deployment in drug design.

The core structure of this compound presents a unique convergence of functionalities. The pyridine ring serves as a versatile and often bioactive core, while the trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The strategic placement of the methyl and hydroxyl groups provides vectors for further chemical modification, allowing for the fine-tuning of a molecule's properties and its interaction with biological targets. The hydroxyl group, in particular, can act as a key hydrogen bond donor or be used as a handle for further derivatization.

Synthetic Pathways and Considerations

Protocol 1: Synthesis of this compound

This protocol is a proposed multi-step synthesis adapted from known procedures for related compounds.

Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine

  • To a solution of 2-chloro-6-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)-3-nitropyridine

  • A solution of 2-chloro-6-methyl-3-nitropyridine in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide and a radical initiator (e.g., benzoyl peroxide).

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction is cooled, filtered, and the filtrate is concentrated.

  • The resulting crude bromomethyl intermediate is then subjected to fluorination using a suitable fluorinating agent, such as antimony trifluoride, to yield the trifluoromethyl derivative.

Step 3: Reduction of the Nitro Group

  • The 2-chloro-6-(trifluoromethyl)-3-nitropyridine is dissolved in ethanol.

  • To this solution, a reducing agent such as tin(II) chloride dihydrate is added.

  • The reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the mixture is made alkaline with a sodium hydroxide solution and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give 3-amino-2-chloro-6-(trifluoromethyl)pyridine.

Step 4: Formation of the Hydroxyl Group

  • The 3-amino-2-chloro-6-(trifluoromethyl)pyridine is diazotized using sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid) at 0-5°C.

  • The resulting diazonium salt is then hydrolyzed by heating the solution, which leads to the formation of 2-chloro-6-(trifluoromethyl)pyridin-3-ol.

Step 5: Final Methylation (Proposed)

  • A final step to introduce the methyl group at the 2-position would be required. This could potentially be achieved through a cross-coupling reaction, though this adds complexity. A more direct route starting from a methylated precursor would be preferable if available.

Note: The final step of this proposed synthesis is complex. A more direct synthetic approach, if starting materials are available, would be more efficient.

Medicinal Chemistry Applications: A World of Therapeutic Possibilities

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its inherent properties make it suitable for targeting various biological pathways implicated in disease.

Application Area 1: Kinase Inhibition in Oncology

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound core can be elaborated to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Targeted by a this compound Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF G start 2-Methyl-6-(trifluoromethyl) -pyridin-3-ol deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation Parallel Alkylation (Array of Alkyl Halides R-X) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Parallel Purification (e.g., Flash Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization library Compound Library (>95% purity) characterization->library

Caption: A streamlined workflow for the parallel synthesis of a focused compound library.

Step-by-Step Procedure:

  • Reaction Setup: In an array of reaction vials, dispense a solution of this compound in anhydrous dimethylformamide (DMF).

  • Deprotonation: To each vial, add a suspension of sodium hydride in DMF at 0°C and stir for 30 minutes.

  • Alkylation: Add a solution of a unique alkyl halide (e.g., benzyl bromide, ethyl iodide) to each corresponding vial.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 4-8 hours, monitoring by thin-layer chromatography or LC-MS.

  • Quenching and Workup: Carefully quench each reaction with water and extract with ethyl acetate.

  • Purification: Purify the crude product from each vial using an automated parallel flash chromatography system.

  • Analysis: Confirm the identity and purity of each library member by LC-MS and 1H NMR spectroscopy.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening the synthesized library against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase buffer

  • Synthesized compound library

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO and dispense them into the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the kinase and its substrate, dissolved in kinase buffer, to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound at each concentration and determine the IC50 values.

Data Presentation: A Comparative Analysis

The results of the kinase inhibition assay can be summarized in a table for easy comparison of the structure-activity relationship (SAR).

Compound IDR-Group (from Protocol 2)IC50 (nM) vs. Target Kinase
Lead-001 -H (Parent Compound)>10,000
Lib-001 -CH₂-Ph5,200
Lib-002 -CH₂-CH₃8,900
Lib-003 -CH₂-(4-F-Ph)1,500
Lib-004 -CH₂-(4-Cl-Ph)980
Lib-005 -CH₂-(4-MeO-Ph)3,400

This is hypothetical data for illustrative purposes.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. Its unique combination of a versatile pyridine core, a metabolically robust trifluoromethyl group, and functional handles for derivatization makes it an attractive building block for medicinal chemists. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this privileged scaffold. Further exploration of its synthetic accessibility and biological activities is warranted and is anticipated to yield exciting new drug candidates.

References

  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Application Notes and Protocols: Utilizing 2-Methyl-6-(trifluoromethyl)pyridin-3-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles, applications, and experimental protocols for utilizing 2-Methyl-6-(trifluoromethyl)pyridin-3-ol as a novel chemical probe. While this specific molecule is not extensively documented in publicly available literature as a validated probe, its structural features—a pyridin-3-ol core, a methyl group, and a trifluoromethyl (TFM) moiety—suggest its potential as a valuable tool for chemical biology and drug discovery. This guide will, therefore, be presented from the perspective of validating and employing a novel chemical probe, offering insights into its design rationale, and providing detailed protocols for its use in target identification and validation.

Introduction: The Rationale for this compound as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or organismal context.[1][2] The design of a high-quality chemical probe is a meticulous process, requiring a balance of potency, selectivity, and appropriate physicochemical properties to ensure its utility in biological systems.[3][4]

The structure of this compound presents several features that make it an intriguing candidate for development as a chemical probe:

  • Pyridin-3-ol Core: This heterocyclic scaffold is a common feature in many biologically active compounds and provides a rigid framework for the presentation of other functional groups. Its derivatives have been explored for various therapeutic applications.[5][6]

  • Trifluoromethyl (TFM) Group: The inclusion of a TFM group is a well-established strategy in medicinal chemistry.[7][8] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[9][10] The strong C-F bond is resistant to metabolic degradation, increasing the probe's half-life in biological systems.[7]

  • Methyl Group: The methyl group can contribute to binding affinity through hydrophobic interactions within the target's binding pocket.

Given these features, this compound holds promise for exhibiting specific interactions with a protein target, making it a candidate for development into a valuable research tool.

Physicochemical and Safety Data

PropertyPredicted Value/Information SourceCitation
Molecular FormulaC7H6F3NOInferred
Molecular Weight177.12 g/mol [11]
SolubilityLikely sparingly soluble in water, more soluble in organic solvents like DMSO and ethanol.[12]
StabilityThe trifluoromethyl group suggests good metabolic stability. The compound may be air-sensitive.[7][12]
SafetyCauses skin and eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment.[11]

The Chemical Probe Development and Validation Workflow

Before this compound can be confidently used to interrogate biological systems, it must undergo a rigorous validation process. This workflow ensures that any observed phenotype can be confidently attributed to its interaction with the intended target.

G cluster_0 Probe Development cluster_1 Target Engagement cluster_2 Target Validation Synthesis Synthesis of Probe & Inactive Control Biochem_Assay Biochemical Assay (Potency & Selectivity) Synthesis->Biochem_Assay Validate in vitro activity Cell_Perm Cellular Permeability Assessment Biochem_Assay->Cell_Perm Confirm cell entry CETSA Cellular Thermal Shift Assay (CETSA) Cell_Perm->CETSA Confirm target binding in cells ABPP Activity-Based Protein Profiling (ABPP) Cell_Perm->ABPP Identify cellular targets Pheno_Screen Phenotypic Screening CETSA->Pheno_Screen Correlate binding with phenotype ABPP->Pheno_Screen Genetic_Val Genetic Validation (e.g., CRISPR, siRNA) Pheno_Screen->Genetic_Val Confirm target's role Rescue_Exp Rescue Experiments Genetic_Val->Rescue_Exp Validate on-target effect

Caption: Workflow for the validation of a novel chemical probe.

Synthesis of an Inactive Control

A critical component of any chemical probe experiment is the use of a structurally similar but biologically inactive control compound.[4] This control helps to distinguish on-target effects from off-target or compound-specific effects not related to the intended mechanism of action. For this compound, an ideal negative control would involve a minimal structural modification that ablates binding to the target protein without significantly altering the molecule's physicochemical properties. A potential candidate could be the corresponding methoxy derivative, 3-methoxy-2-methyl-6-(trifluoromethyl)pyridine, where the hydroxyl group, a potential hydrogen bond donor, is capped.

Protocols for Target Identification and Validation

Once the probe and its inactive control are synthesized and have passed initial biochemical screens, the next crucial step is to identify its cellular target(s) and validate that engagement of the target leads to the observed biological effects.

Protocol 1: Affinity-Based Protein Profiling (AfBPP) for Target Identification

This protocol describes a general workflow for identifying the binding partners of this compound in a cellular lysate. This involves chemically modifying the probe to incorporate a "handle" for enrichment, such as an alkyne or azide for click chemistry.[13]

Materials:

  • This compound functionalized with an alkyne handle.

  • Inactive control compound.

  • Cell culture and lysis buffer.

  • Azide-biotin tag.

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • Mass spectrometer for protein identification.

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them to prepare a total protein extract.

  • Probe Incubation: Treat the cell lysate with the alkyne-functionalized this compound probe or the inactive control for a specified time and temperature to allow for binding to target proteins.

  • Click Chemistry: Add the azide-biotin tag and the copper(I) catalyst to covalently link biotin to the probe-bound proteins.[13]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry. Proteins that are significantly enriched in the active probe sample compared to the inactive control are considered potential targets.

G Lysate Cell Lysate Probe Alkyne-Probe Incubation Lysate->Probe Click Click Chemistry with Azide-Biotin Probe->Click Enrich Streptavidin Bead Enrichment Click->Enrich Wash Wash Non-specific Proteins Enrich->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry Analysis Elute->MS Targets Identify Potential Targets MS->Targets

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a chemical probe directly binds to its target in living cells.[14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • This compound.

  • Inactive control compound.

  • Cultured cells.

  • PBS.

  • PCR tubes or plate.

  • Thermocycler.

  • Lysis buffer with protease inhibitors.

  • Western blotting or mass spectrometry equipment.

Procedure:

  • Cell Treatment: Treat cultured cells with either the active probe, the inactive control, or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermocycler.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the active probe indicates target engagement.[16]

Data Interpretation and Mitigating Off-Target Effects

The identification of potential targets is only the first step. It is crucial to validate these findings and rule out off-target effects.[17][18]

  • Competition Experiments: In AfBPP, pre-incubating the lysate with the non-functionalized "parent" probe before adding the tagged probe should lead to a decrease in the enrichment of the true target.

  • Dose-Response Correlation: The concentration of the probe required to observe a phenotype should correlate with its binding affinity for the target.

  • Genetic Validation: Using techniques like CRISPR/Cas9 or siRNA to knock down the expression of the putative target should phenocopy the effects of the chemical probe.[1]

Conclusion

This compound represents a promising starting point for the development of a novel chemical probe. Its structural characteristics suggest the potential for specific and potent interactions with a cellular target. By following the rigorous validation workflow and experimental protocols outlined in these application notes, researchers can confidently identify the target of this compound and use it to dissect complex biological processes, ultimately contributing to the advancement of chemical biology and drug discovery.

References

  • PubChem. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452. Available from: [Link]

  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Cancer Research UK. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465. Available from: [Link]

  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. Available from: [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Institutes of Health. Chemical probes and drug leads from advances in synthetic planning and methodology. Available from: [Link]

  • National Institutes of Health. Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Available from: [Link]

  • Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Available from: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • National Institutes of Health. The era of high-quality chemical probes. Available from: [Link]

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. Available from: [Link]

  • ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available from: [Link]

  • National Institutes of Health. Off-target effects in CRISPR/Cas9 gene editing. Available from: [Link]

  • Chemical Probes Portal. Target engagement. Available from: [Link]

  • Science.gov. pyridazine derivatives evaluated: Topics by Science.gov. Available from: [Link]

  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]

  • National Institutes of Health. Determining target engagement in living systems. Available from: [Link]

  • ResearchGate. General workflow of chemical probe-based target identification... Available from: [Link]

  • ACS Publications. Discovery of Meso-(meta-Pyridinium) BODIPY Photosensitizers: In Vitro and In Vivo Evaluations for Antimicrobial Photodynamic Therapy. Available from: [Link]

  • e-Century Publishing Corporation. Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]

  • PubMed. Target Identification Using Chemical Probes. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. Available from: [Link]

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  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

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Harnessing the Power of the Trifluoromethyl-Pyridine Scaffold: Application Notes for the Synthesis of Agrochemicals Using 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, leading to more potent and effective active ingredients.[1][2] Within this context, trifluoromethylpyridine (TFMP) derivatives have emerged as a privileged scaffold, found in a growing number of commercial herbicides, fungicides, and insecticides developed over the last three decades.[1][3][4]

This guide focuses on a specific, high-value heterocyclic intermediate: 2-Methyl-6-(trifluoromethyl)pyridin-3-ol (and its predominant tautomer, 2-Hydroxy-6-(trifluoromethyl)pyridine ). This molecule serves as a versatile building block, offering multiple reaction sites for the construction of complex agrochemical candidates. Its strategic importance lies in the combination of the electron-withdrawing trifluoromethyl group, which modulates the reactivity of the pyridine ring, and the nucleophilic hydroxyl group, which provides a key handle for synthetic elaboration.[5]

This document provides a senior application scientist's perspective on the utilization of this intermediate, outlining its properties, a representative synthetic protocol for its derivatization, and the underlying chemical principles that make it a powerful tool in the agrochemical discovery pipeline.

Physicochemical Properties and Structural Considerations

This compound exists in equilibrium with its keto tautomer, 6-Methyl-2-(trifluoromethyl)pyridin-3(2H)-one. In most contexts and for synthetic purposes, it is handled as the hydroxyl-pyridine form, commonly referred to as 2-Hydroxy-6-(trifluoromethyl)pyridine. Understanding this tautomerism is crucial as it can influence reactivity and spectroscopic characterization.

Caption: Keto-Enol Tautomerism.

Table 1: Physicochemical Properties of 2-Hydroxy-6-(trifluoromethyl)pyridine

Property Value Source
CAS Number 34486-06-1 [5]
Molecular Formula C₆H₄F₃NO [5]
Molecular Weight 163.1 g/mol [5]
Appearance Off-white to white crystalline powder [5]
Boiling Point 265.6 ± 35.0 °C at 760 mmHg [5]
LogP 1.23 [5]

| Storage | Store at room temperature |[5] |

The Strategic Role in Agrochemical Synthesis

The trifluoromethylpyridine core is present in numerous successful agrochemicals, demonstrating its versatility across different modes of action.

Table 2: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety

Compound Name Type Mode of Action Source
Fluazifop-P-butyl Herbicide ACCase inhibitor [1]
Flupyrsulfuron-methyl Herbicide ALS inhibitor [3]
Picoxystrobin Fungicide QoI fungicide [6][7]
Chlorfluazuron Insecticide Chitin synthesis inhibitor [8]

| Pyroxsulam | Herbicide | ALS inhibitor |[1][4] |

While these examples do not all originate from the 2-methyl-3-ol isomer, they underscore the proven success of the TFMP scaffold in crop protection. The subject of this guide, this compound, is strategically designed for creating new chemical entities by allowing for derivatization, primarily at the hydroxyl position, to explore new structure-activity relationships.

Application Protocol: Synthesis of Aryl Ether Derivatives

This section details a representative protocol for the derivatization of this compound via a Williamson ether synthesis. This reaction is fundamental in agrochemical synthesis for linking heterocyclic cores to aryl moieties, a common structural motif in herbicides and fungicides.

Causality and Experimental Rationale: The hydroxyl group of the pyridinol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic pyridinolate anion. The electron-withdrawing trifluoromethyl group increases the acidity of this proton, facilitating its removal. This anion then displaces a leaving group (e.g., a halide) on an electrophilic partner, such as a substituted benzyl halide, to form the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is critical to solvate the cation of the base without quenching the reactivity of the nucleophile.

Protocol: Synthesis of a Model 2-((4-Chlorobenzyl)oxy)-6-methyl-3-(trifluoromethyl)pyridine

This protocol is a model workflow. Researchers should adapt it based on the specific reactivity of their chosen electrophile.

protocol_workflow start Start: Assemble Reaction reagents 1. Charge reactor with: - this compound (1.0 eq) - Anhydrous K₂CO₃ (1.5 eq) - Anhydrous DMF (10 mL/g) start->reagents stir 2. Stir mixture at room temperature for 30 minutes under N₂ atmosphere. reagents->stir add_electrophile 3. Add 4-Chlorobenzyl chloride (1.1 eq) dropwise via syringe. stir->add_electrophile heat 4. Heat reaction to 60-70 °C. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc). add_electrophile->heat quench 5. After completion (2-4h), cool to RT and quench with ice-cold water (50 mL). heat->quench extract 6. Extract product into Ethyl Acetate (3 x 30 mL). quench->extract wash 7. Wash combined organic layers with brine (2 x 20 mL). extract->wash dry 8. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 9. Purify crude product via flash column chromatography. dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for ether synthesis.

Step-by-Step Methodology

Table 3: Bill of Materials

Reagent M.W. Quantity Moles Role
This compound 179.13 1.00 g 5.58 mmol Starting Material
4-Chlorobenzyl chloride 161.03 0.99 g 6.14 mmol Electrophile
Potassium Carbonate (K₂CO₃), anhydrous 138.21 1.16 g 8.37 mmol Base
N,N-Dimethylformamide (DMF), anhydrous - 10 mL - Solvent
Ethyl Acetate (EtOAc) - ~100 mL - Extraction Solvent
Brine (Saturated NaCl solution) - ~50 mL - Aqueous Wash

| Sodium Sulfate (Na₂SO₄), anhydrous | - | ~5 g | - | Drying Agent |

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 5.58 mmol) and anhydrous potassium carbonate (1.16 g, 8.37 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Initial Stirring: Stir the resulting suspension under a nitrogen atmosphere at room temperature for 30 minutes to facilitate salt formation.

  • Electrophile Addition: Slowly add 4-chlorobenzyl chloride (0.99 g, 6.14 mmol) to the reaction mixture using a syringe.

  • Heating and Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) every 30 minutes, using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting pyridinol spot has been consumed (typically 2-4 hours).

  • Workup - Quenching: Once complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into 50 mL of ice-cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Table 4: Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Stalls / Low Conversion 1. Insufficiently anhydrous reagents/solvent. 2. Base is not strong enough. 3. Electrophile is unreactive. 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Consider a stronger base like sodium hydride (NaH), used with extreme caution. 3. Increase reaction temperature or consider a more reactive electrophile (e.g., a benzyl bromide).
Multiple Products on TLC 1. N-alkylation competing with O-alkylation. 2. Decomposition of starting material or product. 1. Lower the reaction temperature. Change the base/solvent system to favor O-alkylation. 2. Ensure the reaction is run under an inert atmosphere and not overheated.

| Difficult Purification | Product has similar polarity to a byproduct. | Try a different solvent system for chromatography or consider purification by crystallization if the product is a solid. |

Conclusion and Future Outlook

This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. Its utility stems from the strategic placement of reactive functional groups on a metabolically robust and biologically relevant trifluoromethylpyridine scaffold. The protocol provided herein for etherification is a foundational blueprint that can be adapted for coupling with a wide array of electrophilic partners, enabling the rapid generation of diverse chemical libraries for high-throughput screening. As the demand for more selective, potent, and environmentally benign crop protection solutions grows, the intelligent design of synthetic pathways utilizing such powerful building blocks will remain paramount to innovation in the agrochemical industry.[3]

References

  • Fujikawa, S., & Isogai, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]

  • Fujikawa, S., & Isogai, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. The pyridine core is a prevalent scaffold in numerous biologically active compounds, and the strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. The methyl group and the hydroxyl functionality at the 3-position provide versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents and crop protection solutions.[1]

This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles and adapted for this specific substrate, taking into account the electronic effects of the trifluoromethyl and methyl substituents.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its substituents. The strongly electron-withdrawing trifluoromethyl group at the 6-position renders the pyridine ring electron-deficient, which in turn increases the acidity of the 3-hydroxyl proton. The electron-donating methyl group at the 2-position has a modest counteracting electronic effect. This electronic profile influences the nucleophilicity of the pyridinol oxygen and the reactivity of the pyridine ring in various transformations.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[2][3][4][5][6] For this compound, this reaction proceeds via the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:
  • Base Selection: Due to the increased acidity of the hydroxyl proton, a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient for deprotonation. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkyl halides. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal for this SN2 reaction as it can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.

  • Alkyl Halide: Primary alkyl halides are the best substrates for this reaction. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.

Detailed Protocol: O-Alkylation with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Temperature 60-70 °CTo increase the reaction rate without promoting side reactions.
Reaction Time 2-6 hours (TLC monitored)To ensure complete conversion of the starting material.
Equivalents K₂CO₃ (1.5 eq), Benzyl Bromide (1.2 eq)To drive the reaction to completion.

Experimental Workflow for O-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyridinol in DMF B Add K₂CO₃ A->B C Add Benzyl Bromide B->C D Heat to 60-70°C & Monitor by TLC C->D E Quench with Water D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the O-alkylation of this compound.

Part 2: O-Acylation for Ester Synthesis

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This is typically achieved by reacting the pyridinol with an acyl chloride or an acid anhydride in the presence of a base.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. The choice depends on the desired ester and the stability of the starting materials.

  • Base: A non-nucleophilic organic base such as pyridine or triethylamine (Et₃N) is commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst in some cases.[7][8]

  • Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Detailed Protocol: O-Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography if necessary.

Parameter Condition Rationale
Temperature 0 °C to Room TempTo control the initial exothermic reaction.
Reaction Time 1-3 hours (TLC monitored)To ensure complete acylation.
Equivalents Pyridine (2.0 eq), Acetyl Chloride (1.2 eq)To neutralize the byproduct and drive the reaction.

Logical Relationship in O-Acylation

G Pyridinol This compound Ester O-Acylated Product Pyridinol->Ester Byproduct Pyridinium Hydrochloride AcylChloride Acetyl Chloride AcylChloride->Ester Base Pyridine Base->Byproduct

Caption: Key components and products in the O-acylation reaction.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, the hydroxyl group can be converted into a good leaving group, such as a triflate (-OTf), which can then participate in various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10][11][12][13][14][15][16][17]

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate (Triflate)

Causality Behind Experimental Choices:

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) are commonly used. Tf₂O is highly reactive and requires careful handling.

  • Base: A non-nucleophilic base like pyridine or 2,6-lutidine is used to scavenge the triflic acid byproduct.

Detailed Protocol: Triflate Formation[18]

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add anhydrous pyridine (1.5 eq).

  • Cool the mixture to -20 °C.

  • Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours (monitor by TLC).

  • Quench the reaction with cold water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude triflate is often used in the next step without further purification.

Step 2a: Suzuki-Miyaura Cross-Coupling

This reaction couples the pyridyl triflate with a boronic acid or ester to form a C-C bond.[13][14][15][16][17]

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridin-3-yl triflate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene, anhydrous

  • Water

Procedure:

  • To a reaction vessel, add the pyridyl triflate (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (3 times).

  • Add anhydrous dioxane (or toluene) and a small amount of water (e.g., 10:1 solvent to water ratio).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 2b: Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyridyl triflate and an amine.[18][19][20][21][22]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridin-3-yl triflate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine the pyridyl triflate (1.0 eq), Pd₂(dba)₃ (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Add morpholine (1.2 eq).

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Reaction Catalyst System Base Solvent
Suzuki-Miyaura Pd(OAc)₂ / PPh₃ (or other phosphine)K₃PO₄ or Cs₂CO₃Dioxane/Water or Toluene/Water
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos (or other ligand)NaOtBu or Cs₂CO₃Toluene or Dioxane

Derivatization Pathways via Triflate Intermediate

G Start This compound Triflate Pyridyl Triflate Start->Triflate Triflation (Tf₂O, Pyridine) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Triflate->Suzuki Pd Catalyst, Base, ArB(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Triflate->Buchwald Pd Catalyst, Base, R₂NH Aryl_Product Aryl/Vinyl Substituted Pyridine Suzuki->Aryl_Product Amino_Product Amino Substituted Pyridine Buchwald->Amino_Product

Caption: Cross-coupling strategies for derivatizing the pyridinol scaffold.

Conclusion

The derivatization of this compound offers a gateway to a diverse array of novel chemical entities with potential applications in drug discovery and agrochemicals. The protocols outlined in this guide for O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions provide a solid foundation for the synthesis of a wide range of derivatives. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets, thereby unlocking the full potential of this valuable building block.

References

  • Abramovitch, R. A. (1974). Pyridine and its Derivatives, Supplement Part 3. John Wiley & Sons.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.
  • Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]

  • Gooßen, L. J., & Koley, D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(21), 7980–7997. [Link]

  • Heller, S. T., Fu, T., & Sarpong, R. (2012). Ester synthesis by acylation. Organic Letters, 14(8), 1970–1973. [Link]

  • Hoshino, Y., et al. (1991). Synthesis of triflate. PrepChem. [Link]

  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Leonard, M. S. (2013). Williamson Ether Synthesis. YouTube. [Link]

  • Reddit. (2012). Anyone have experience with Buchwald-Hartwig Amination of Triflates?[Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

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Application Note: Quantitative Analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. The presence of a trifluoromethyl group enhances metabolic stability and binding affinity in target molecules, making its accurate quantification crucial for quality control and pharmacokinetic studies.[1] We detail a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection and a confirmatory gas chromatography-mass spectrometry (GC-MS) method. Both protocols have been structured to align with the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines.[2][3][4][5]

Introduction to this compound

This compound (MW: 177.126 g/mol , Formula: C₇H₆F₃NO) is a substituted pyridinol derivative.[6] Its chemical structure, featuring a polar hydroxyl group and a pyridine ring, dictates its analytical behavior. The pyridine moiety provides a chromophore suitable for UV spectroscopic detection, with absorption maxima typically observed around 254-270 nm for pyridine derivatives.[7][8] The compound's polarity presents a challenge for retention on traditional C18 columns, necessitating careful method development to achieve robust and reproducible results.[9] For gas chromatography, the polar hydroxyl group requires derivatization to increase volatility and thermal stability.[10][11]

This guide provides comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals to ensure reliable quantification of this important chemical entity.

Primary Quantitative Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC method is presented as the primary technique for the assay of this compound due to its robustness, precision, and accessibility.

Scientific Rationale for Method Design

A C18 stationary phase is chosen for its versatility, but the mobile phase composition is critical for retaining and resolving this polar analyte. A polar-endcapped C18 column or a modern stationary phase designed for enhanced retention of polar compounds is recommended to prevent elution near the solvent front.[9][12] An acidic mobile phase (pH ~3) using a phosphate or formate buffer is employed to suppress the ionization of the phenolic hydroxyl group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the chosen buffers. UV detection at approximately 254 nm is selected based on the characteristic absorbance of the pyridine ring.[7][13][14]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

2.3.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

  • Potassium dihydrogen phosphate (ACS grade)

2.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time 10 minutes

2.3.3. Preparation of Solutions

  • Mobile Phase Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid.

  • Diluent: Mix acetonitrile and deionized water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve an expected concentration within the calibration range, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.[15]

2.3.4. System Suitability Before analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

Method Validation Summary (ICH Q2(R2) Framework)

The analytical method must be validated to demonstrate it is fit for its intended purpose.[2][3] The following parameters and acceptance criteria provide a robust validation framework.[16][17][18][19]

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity > 0.99.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.[19]
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (low, medium, high).[19]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-day): RSD ≤ 2.0% (n=6).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable accuracy and precision.
Robustness RSD ≤ 2.0% with deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive alternative for quantification and identity confirmation. Due to the low volatility of this compound, a derivatization step is mandatory.

Scientific Rationale for Method Design

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in our analyte.[20][21] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[10] This derivatization increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[11][15] A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation. Mass spectrometry in Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample/Standard in Pyridine B Add MSTFA Reagent A->B C Incubate at 70°C for 30 min B->C D Inject into GC-MS System C->D E Separate on HP-5ms Column D->E F MS Detection (SIM Mode) E->F G Integrate Quantifier Ion Peak F->G H Confirm with Qualifier Ions G->H I Quantify Concentration H->I

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Quantification

3.3.1. Materials and Reagents

  • Reference standard and samples as per HPLC method

  • Anhydrous Pyridine (GC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst

  • Ethyl Acetate (GC grade)

3.3.2. Instrumentation and Analytical Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Ions to be determined empirically from the full scan spectrum of the TMS-derivative.

3.3.3. Derivatization Procedure

  • Prepare stock and calibration standards in anhydrous pyridine.

  • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 100 µL of MSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool the vial to room temperature before placing it in the autosampler for analysis.

Conclusion

The described RP-HPLC-UV and GC-MS methods provide reliable and robust frameworks for the quantification of this compound. The HPLC method is suitable for routine quality control and assay, while the GC-MS method offers a highly selective confirmatory procedure. Both methods are designed to be validated according to current international guidelines, ensuring data integrity and trustworthiness for researchers and drug development professionals.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • GC Derivatization. Restek. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Where do the Acceptance Criteria in Method Validation Come From? Mourne Training Services. [Link]

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. [Link]

  • Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Springer. [Link]

  • Effect of Non-bonding Electrons. Chemistry LibreTexts. [Link]

  • Derivatization in mass spectrometry--1. Silylation. PubMed. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • 2-Methyl-6-(trifluoromethyl)pyridine. PubChem. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

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Application Notes & Protocols: 2-Methyl-6-(trifluoromethyl)pyridin-3-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a highly functionalized heterocyclic building block of increasing importance in medicinal and agrochemical research. We delve into the unique chemical properties conferred by its trifluoromethyl, methyl, and hydroxyl substituents, which collectively modulate the electronic and steric profile of the pyridine core. This guide presents a framework for understanding the compound's reactivity, focusing on key synthetic transformations such as O-alkylation, O-arylation, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided, complete with mechanistic insights and justifications for experimental choices, to empower researchers in leveraging this versatile scaffold for the synthesis of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 126149-45-5) is a pyridine derivative distinguished by a unique substitution pattern that makes it an invaluable tool for synthetic chemists. The trifluoromethyl (-CF3) group, a common moiety in modern pharmaceuticals, imparts several desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring and the acidity of the 3-hydroxyl group.

The strategic placement of the methyl group at the 2-position and the hydroxyl group at the 3-position provides multiple handles for synthetic diversification. The hydroxyl group can act as a nucleophile, a directing group, or be converted into a more reactive leaving group (e.g., triflate, halide) for cross-coupling reactions. This combination of features allows for the precise and controlled introduction of the trifluoromethyl-pyridinyl moiety into target molecules, a structural motif present in numerous active pharmaceutical and agrochemical ingredients.[2]

Key Molecular Features:

  • -CF3 Group: Strong electron-withdrawing effect, increases acidity of the phenolic proton, enhances metabolic stability.

  • -OH Group: Serves as a versatile synthetic handle for O-alkylation, O-arylation, and conversion to leaving groups for cross-coupling.

  • -CH3 Group: Provides steric bulk and can influence regioselectivity in certain reactions.

  • Pyridine Core: A privileged scaffold in medicinal chemistry, offering hydrogen bonding capabilities and a defined geometric vector for substituent placement.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its hydroxyl group. The electron-withdrawing -CF3 group makes the hydroxyl proton significantly more acidic than a typical phenol, facilitating its deprotonation under relatively mild basic conditions. The resulting pyridinolate is a potent nucleophile, readily participating in a variety of bond-forming reactions.

O-Alkylation and O-Arylation Reactions

The formation of ether linkages at the 3-position is one of the most straightforward and common applications of this building block. This transformation is critical for connecting the pyridinol core to other fragments of a target molecule.

Mechanistic Consideration: The reaction typically proceeds via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) mechanism. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Weak, non-nucleophilic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred.

G

Conversion to Halide/Triflate for Cross-Coupling

To engage the pyridine core in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the hydroxyl group must first be converted into a suitable leaving group.[3][4] Common strategies include conversion to a triflate (-OTf), a nonaflate (-ONf), or a halide (e.g., -Cl, -Br). This two-step sequence dramatically expands the synthetic potential of the building block.

Expert Insight: The conversion to a triflate using triflic anhydride (Tf2O) and a hindered base like 2,6-lutidine is a highly reliable method. The resulting pyridinyl triflate is an excellent electrophile for palladium-catalyzed reactions, enabling the formation of C-C bonds at the 3-position.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for researchers. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.[5]

Protocol 1: General Procedure for O-Arylation via SNAr

This protocol describes the coupling of this compound with an electron-deficient aryl fluoride.

Materials:

  • This compound

  • Activated Aryl Fluoride (e.g., 2,4-dinitrofluorobenzene)

  • Cesium Carbonate (Cs2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the pyridinol).

  • Add anhydrous Cesium Carbonate (1.5 equiv). Stir the suspension for 10 minutes at room temperature. Causality: Cs2CO3 is a strong, non-nucleophilic base that effectively deprotonates the acidic pyridinol to form the cesium pyridinolate salt in situ.

  • Add the activated aryl fluoride (1.1 equiv) to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-arylated pyridine.

Protocol 2: Two-Step Suzuki-Miyaura Cross-Coupling

This protocol details the conversion of the hydroxyl group to a triflate, followed by a Suzuki-Miyaura coupling with an arylboronic acid.[6]

Step A: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine or 2,6-Lutidine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 equiv) dropwise. Trustworthiness: Using a non-nucleophilic, hindered base like 2,6-lutidine can be advantageous to prevent potential side reactions with the highly electrophilic triflic anhydride.

  • Slowly add triflic anhydride (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the product with DCM, dry the combined organic layers over MgSO4, filter, and concentrate. The crude triflate is often used directly in the next step without further purification.

Step B: Suzuki-Miyaura C-C Bond Formation

Materials:

  • Crude Pyridinyl Triflate from Step A

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv) or other suitable Pd catalyst/ligand system.[7]

  • Potassium Carbonate (K2CO3), 2M aqueous solution

  • 1,4-Dioxane or Toluene

Procedure:

  • To a flask containing the crude pyridinyl triflate (1.0 equiv), add the arylboronic acid (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Add the solvent (e.g., 1,4-Dioxane) to achieve a concentration of approx. 0.1 M.

  • Add the 2M aqueous K2CO3 solution (2.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Scientific Integrity: Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst, which would deactivate it and halt the catalytic cycle.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere until the reaction is complete as judged by LC-MS (typically 6-18 hours).

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 3-aryl-2-methyl-6-(trifluoromethyl)pyridine product.

G

Data Summary

The following table summarizes typical reaction conditions for the transformations discussed. Yields are representative and will vary based on the specific substrates used.

Reaction TypeElectrophile/Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
O-Arylation Activated Aryl HalideNoneCs₂CO₃DMF80-10070-95
O-Alkylation Alkyl Halide (e.g., R-Br)NoneK₂CO₃Acetonitrile60-8075-98
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄aq. K₂CO₃Dioxane90-10060-90

Conclusion

This compound is a robust and versatile building block for organic synthesis. Its unique electronic and structural features provide a reliable platform for constructing complex molecules, particularly in the fields of drug discovery and agrochemicals. The protocols outlined in this guide demonstrate its utility in key bond-forming reactions, offering researchers a clear path to incorporate this valuable scaffold into their synthetic programs. By understanding the principles behind its reactivity, chemists can unlock the full potential of this powerful synthetic intermediate.

References

  • G. A. Molander, P. E. Gormis, "Synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: Suzuki–Miyaura cross-coupling reactions," Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • Cheméo, "Chemical Properties of 5-phenyl-3-hydroxy-2-pentanone," Cheméo.

  • T. Funaki, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, PubMed Central.

  • A. B. J. N. Kumar, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Molecules, MDPI.

  • CN109988101A, "The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-," Google Patents.

  • J. Rueda-Espinosa, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Journal of Chemistry, NIH.

  • CAS Common Chemistry, "4,4′-Bis(2-benzoxazolyl)stilbene," American Chemical Society.

  • Z. Weng, et al., "Methods for the synthesis of 2‐trifluoromethyl pyridines," Asian Journal of Organic Chemistry, ResearchGate.

  • Benchchem, "(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol," Benchchem.

  • WO2015151116A2, "Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds," Google Patents.

  • R. Muta, et al., "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation," Organic Letters, ACS Publications.

  • PubChem, "2-Methyl-6-(trifluoromethyl)pyridine," National Center for Biotechnology Information.

  • ChemicalBook, "1686149-74-5 | CAS DataBase," ChemicalBook.

  • M. Meanwell, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, MDPI.

  • T. Maegawa, et al., "N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions," Chemical Science, Royal Society of Chemistry.

  • J. Rueda-Espinosa, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," ResearchGate.

  • The Good Scents Company, "4,4-bis(2-benzoxazolyl)stilbene, 1533-45-5," thegoodscentscompany.com.

  • Dana Bioscience, "this compound 100mg," Dana Bioscience.

  • Chem Help ASAP, "Suzuki cross-coupling reaction," YouTube.

  • J. Rueda-Espinosa, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters," Scholarship @ Claremont.

  • Pharmaffiliates, "CAS No : 1686149-74-5 | Product Name : 1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3," Pharmaffiliates.

  • Z. Weng, et al., "Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF," ResearchGate.

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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Trifluoromethylated Pyridines in Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyridines a sought-after class of compounds in drug discovery.[1][2] 2-Methyl-6-(trifluoromethyl)pyridin-3-ol is a novel compound that combines these features with a hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Their active sites are well-suited for binding small molecule inhibitors, and the trifluoromethylpyridine core has shown promise in this area.[3] This application note outlines a high-throughput screening (HTS) campaign designed to identify and characterize the inhibitory activity of this compound and its analogs against a representative protein kinase, herein referred to as "Target Kinase X." The protocols described herein are designed to be robust, reproducible, and adaptable to a variety of kinase targets.

Principle of the Assay

The primary HTS assay is a bioluminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This inverse relationship between kinase activity and signal intensity allows for the rapid identification of potential inhibitors.

Materials and Reagents

  • Compound: this compound (or a library of its analogs)

  • Enzyme: Recombinant human Target Kinase X

  • Substrate: Kinase-specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Positive Control: A known inhibitor of Target Kinase X (e.g., Staurosporine)

  • Negative Control: DMSO (vehicle)

  • Assay Plates: 384-well, white, solid-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader with luminescence detection

Experimental Workflow

The HTS workflow is designed for efficiency and automation to enable the screening of large compound libraries.[4][5][6]

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dispensing 1. Compound Dispensing Enzyme_Addition 2. Enzyme Addition Compound_Dispensing->Enzyme_Addition Automated Liquid Handler Reaction_Initiation 3. Reaction Initiation (Substrate/ATP Addition) Enzyme_Addition->Reaction_Initiation Incubation 4. Incubation Reaction_Initiation->Incubation Room Temp 60 min Detection_Reagent 5. Add Detection Reagent Incubation->Detection_Reagent Signal_Read 6. Read Luminescence Detection_Reagent->Signal_Read Plate Reader Data_Normalization 7. Data Normalization Signal_Read->Data_Normalization Hit_Identification 8. Hit Identification Data_Normalization->Hit_Identification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activation Downstream_Kinase Downstream Kinase Target_Kinase_X->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 2-Methyl-6-(trifluoromethyl) pyridin-3-ol Inhibitor->Target_Kinase_X

Caption: Hypothetical Signaling Pathway Involving Target Kinase X.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of this compound and related compounds as potential kinase inhibitors. The described protocols are robust and can be adapted for various kinase targets. Positive hits from this screen should be further validated through orthogonal assays, such as biophysical binding assays and cell-based assays, to confirm their mechanism of action and therapeutic potential. The trifluoromethylpyridine scaffold represents a promising starting point for the development of novel kinase inhibitors, and the methodologies outlined here provide a clear path for advancing these compounds in the drug discovery pipeline.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]

  • Compound Screening | CRO Drug Discovery Services | BioAscent. BioAscent. [Link]

  • Tailored high-throughput screening solutions for identifying potent hits - Nuvisan. Nuvisan. [Link]

  • 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem. PubChem. [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate. ResearchGate. [Link]

  • This compound 100mg - Dana Bioscience. Dana Bioscience. [Link]

  • [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem. PubChem. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications. ACS Publications. [Link]

  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • The essential roles of chemistry in high-throughput screening triage - PubMed Central - NIH. National Institutes of Health. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC - PubMed Central. National Institutes of Health. [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC - PubMed Central. National Institutes of Health. [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. MDPI. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This valuable heterocyclic building block presents unique synthetic challenges due to the electronic properties of its substituents. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles for analogous systems.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for constructing the this compound core?

A1: Direct synthesis is challenging. The most logical and industrially scalable approach involves a late-stage introduction of the C3-hydroxyl group onto a pre-formed 2-methyl-6-(trifluoromethyl)pyridine ring. A highly plausible route begins with a halogenated precursor, such as 3-chloro- or 3-bromo-2-methyl-6-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the hydroxyl group. This strategy is analogous to established industrial processes for related hydroxy-pyridines.[1][2]

Q2: Why is the yield often low in the final hydroxylation step?

A2: The pyridine ring is electron-deficient, which is further exacerbated by the potent electron-withdrawing trifluoromethyl group. While this activates the ring towards nucleophilic attack, the 3-position is inherently less activated than the 2-, 4-, or 6-positions. Consequently, the SNAr reaction to displace a halide at C3 requires significantly more forcing conditions (high temperature, high pressure, strong base) than for other positions.[2] Competing decomposition pathways and side reactions are common under these conditions.

Q3: What are the critical reaction parameters to monitor for the hydroxylation step?

A3: The three most critical parameters are temperature , base concentration , and reaction time . The interplay between these factors is crucial. Insufficient temperature will result in no reaction, while excessive temperature or prolonged reaction times can lead to decomposition and tar formation. The concentration and molar excess of the alkali metal hydroxide are also key; a sufficient excess is required to drive the reaction to completion.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of the Halogenated Precursor

  • Question: I am reacting my 3-chloro-2-methyl-6-(trifluoromethyl)pyridine with aqueous NaOH under reflux, but I am recovering only starting material. What is going wrong?

  • Answer: Standard reflux conditions are often insufficient for this transformation. The C-Cl bond at the 3-position of the pyridine ring is robust. As documented in similar syntheses, aqueous sodium hydroxide under reflux may result in no hydrolysis at all.[2]

    • Solution 1: Increase Reaction Temperature with a Sealed Vessel. The most effective method is to increase the temperature significantly beyond the boiling point of the aqueous solution. This requires the use of a sealed reaction vessel, such as a Parr reactor or a microwave reactor, to handle the autogenous pressure generated. Temperatures in the range of 150-160 °C are often necessary for successful conversion.[2]

    • Solution 2: Use a Stronger Base. Potassium hydroxide (KOH) is generally more effective than sodium hydroxide (NaOH) for this type of hydrolysis.[2] Ensure you are using a sufficient molar excess, typically in the range of 2.1 to 2.3 equivalents, to drive the reaction to completion.[1]

    • Solution 3: Consider a High-Boiling Point Solvent. While a solvent-free aqueous process is often preferred for scale-up, using a high-boiling polar aprotic solvent like DMSO in combination with an alkali hydroxide can facilitate the reaction at atmospheric pressure, albeit with more complex downstream processing.

Problem 2: Significant Formation of Unidentifiable Side Products (Tarring)

  • Question: My reaction at high temperature turns black, and the final yield is very low after a difficult purification. How can I prevent this decomposition?

  • Answer: Black tar-like material is indicative of product or starting material decomposition under the harsh reaction conditions. The key is to find a balance between the temperature required for conversion and the threshold for degradation.

    • Solution 1: Incremental Temperature Increase. Instead of setting the reaction directly to 160 °C, perform small-scale optimization reactions at various temperatures (e.g., 140 °C, 145 °C, 150 °C) while monitoring the reaction progress and impurity profile by HPLC or GC-MS. This allows you to identify the minimum temperature required for an acceptable reaction rate.

    • Solution 2: Optimize Reaction Time. Prolonged heating, even at a suitable temperature, can promote side reactions. Run a time-course experiment (e.g., sampling every hour) to determine when the reaction reaches maximum conversion before significant decomposition begins.

    • Solution 3: Degas the Reaction Mixture. Ensure the reaction mixture is thoroughly degassed with an inert gas like nitrogen or argon before sealing the vessel. This minimizes oxidative decomposition pathways that can occur at high temperatures.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: After acidification, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the isolation?

  • Answer: The physical properties of pyridinols can make isolation challenging. Careful control of the acidification and crystallization/extraction process is critical.

    • Solution 1: Controlled Acidification. After the reaction, cool the basic aqueous mixture. Acidify slowly with concentrated HCl while maintaining the temperature between 5-15 °C.[1] Crashing the product out of solution too quickly by adding acid rapidly at room temperature can lead to the formation of oils or amorphous solids.

    • Solution 2: Solvent-Based Extraction. If direct precipitation is problematic, an alternative is to acidify the reaction mixture to a pH of ~6-7 and then perform multiple extractions with a suitable organic solvent, such as ethyl acetate. The combined organic layers can then be washed, dried, and concentrated to yield the crude product for further purification.

    • Solution 3: Recrystallization. The crude product can often be purified by recrystallization. A common solvent system for similar compounds involves dissolving the crude solid in a minimal amount of a hot solvent like ethyl acetate or isopropanol and then slowly adding a non-polar co-solvent like petroleum ether or heptane until turbidity is observed, followed by slow cooling to promote crystal growth.[3]

Data Summary: Key Parameter Optimization

The following table summarizes the expected impact of key reaction parameters on the hydroxylation of a hypothetical 3-halo-2-methyl-6-(trifluoromethyl)pyridine precursor, based on analogous chemical literature.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale & Causality
Temperature < 140 °CVery Low / NoneN/AInsufficient thermal energy to overcome the activation barrier for SNAr at the C3 position.[2]
150 - 160 °CHighModerate to HighOptimal range for achieving a high rate of hydrolysis.[2]
> 165 °CDecreasingLowRate of decomposition exceeds the rate of product formation, leading to tarring.
Base NaOH (2.2 eq)ModerateGoodEffective, but may require slightly higher temperatures or longer reaction times than KOH.
KOH (2.2 eq)HighGoodGenerally more effective and reactive for this type of hydrolysis.[2]
< 2.0 eqLow / IncompletePoorStoichiometrically insufficient to drive the reaction to completion.
Pressure AtmosphericVery Low / NoneN/ACannot achieve the necessary temperatures with an aqueous system.
AutogenousHighGoodAllows the reaction to be heated to the required 150-160 °C range in a sealed vessel.[2]

Visualizing the Process

Proposed Synthetic Pathway

The diagram below illustrates a plausible and robust synthetic route to the target compound, starting from the commercially available 2-methyl-6-(trifluoromethyl)pyridine.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Hydrolysis (SNAr) A 2-Methyl-6-(trifluoromethyl)pyridine B 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine A->B Cl2, H2SO4/SO3 C This compound B->C 1. KOH (aq), 150-160°C 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

G Start Low Yield Observed Check_SM Verify Purity of Starting Material (GC/NMR) Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (LC-MS/GC-MS) Check_SM->Analyze_Crude Incomplete_Rxn Incomplete Reaction? (High % of SM) Analyze_Crude->Incomplete_Rxn Decomposition Decomposition? (Multiple Impurities/Tar) Analyze_Crude->Decomposition Incomplete_Rxn->Decomposition No Increase_Conditions Increase Temp/Time/ Base Equivalents Incomplete_Rxn->Increase_Conditions Yes Decrease_Conditions Decrease Temp/Time Decomposition->Decrease_Conditions Yes Purification_Issue Check Isolation/Purification (pH, Extraction Solvent) Decomposition->Purification_Issue No

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Experimental Protocol: Hydrolysis of 3-Chloro-2-methyl-6-(trifluoromethyl)pyridine

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized for specific laboratory conditions. All high-pressure reactions should be conducted by trained personnel with appropriate safety precautions and equipment.

  • Reagent Preparation: Prepare a 15% w/v aqueous solution of potassium hydroxide (KOH).

  • Reactor Charging: To a 100 mL Hastelloy or Inconel autoclave reactor, charge 3-chloro-2-methyl-6-(trifluoromethyl)pyridine (10.0 g, 1.0 equiv).

  • Base Addition: Add the 15% aqueous KOH solution (50 mL, ~2.2 equiv KOH).

  • Inerting: Seal the reactor, and then purge the headspace with nitrogen or argon gas for 10 minutes to remove oxygen.

  • Reaction: Begin stirring and heat the reactor to an internal temperature of 155 °C. The pressure will rise autogenously. Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking aliquots (if the reactor setup permits) and analyzing by HPLC or GC.

  • Cooldown: After the reaction is complete, cool the reactor to room temperature (< 25 °C). Safely vent any residual pressure.

  • Workup - Acidification: Transfer the aqueous reaction mixture to a beaker cooled in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid (37%) dropwise to adjust the pH to ~5-6. Maintain the internal temperature below 15 °C during the addition. A solid precipitate should form.

  • Isolation: Stir the resulting slurry at 5-10 °C for an additional 60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield crude this compound.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane).

References

  • ChemicalBook. (n.d.). 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1.
  • Biosynth. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | 42097-42-7.
  • ChemicalBook. (n.d.). (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis.
  • Jubilant Life Sciences Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (WO2015151116A2).
  • Zeneca Ltd. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. (WO2000014068A1).
  • Ishihara, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine.
  • Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.
  • ChemicalBook. (n.d.). 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 113265-44-4.
  • Benchchem. (n.d.). (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
  • Zeneca Ltd. (1999). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (EP0966441B1).
  • Palchykov, V. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • Hong, B., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
  • Palchykov, V. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
  • SciSpace. (n.d.). An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones.
  • ResearchGate. (n.d.). A convenient approach to 3-trifluoromethyl-6-azaindoles.
  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine AldrichCPR.

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Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated pyridine intermediate. The unique combination of a methyl group, a strongly electron-withdrawing trifluoromethyl group, and a phenolic hydroxyl group presents specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Drivers of Purification Challenges

Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its behavior during purification is governed by several key features:

  • Amphoteric Nature : The molecule possesses both a weakly basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. The pKa of the pyridine nitrogen is lowered by the electron-withdrawing -CF3 group, while the acidity of the 3-ol is increased. This dual character means its solubility and chromatographic behavior are highly pH-dependent.

  • High Polarity & Hydrogen Bonding : The hydroxyl group makes the molecule quite polar and capable of acting as both a hydrogen bond donor and acceptor. This can lead to strong interactions with polar stationary phases in chromatography and challenges in finding suitable single-solvent systems for recrystallization.

  • Potential for Tautomerization : Although the pyridin-3-ol form is generally favored, the potential for keto-enol tautomerism (forming a pyridinone) exists, which can complicate analytical characterization and purification.

  • Metabolic Stability of the -CF3 Group : The trifluoromethyl group is exceptionally stable to metabolic degradation and chemically robust, meaning it will persist through most purification conditions.[1][2] However, its presence significantly influences the electronic properties of the entire molecule.[3]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Column Chromatography Problems

Question: My compound is streaking badly or showing severe peak tailing on a silica gel column. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[4] The issue stems from the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This creates a secondary, strong interaction mechanism that leads to poor peak shape and often, low recovery.

Causality: The primary elution is based on polarity, but the acid-base interaction with silanols "holds" the compound on the column, causing it to elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Add a Competing Base: Introduce a small amount of a competing base like triethylamine (TEA) or pyridine (0.1-1.0% v/v) into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your target compound and resulting in a much sharper, more symmetrical peak.[4]

    • Use an Alcohol Modifier: Incorporating a small amount of methanol or isopropanol can also help by competing for hydrogen bonding sites on the silica.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Switching to an alumina column can be very effective. Basic or neutral alumina will not have the acidic sites that cause tailing with pyridines.

    • Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.

    • Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography is an excellent alternative. You would use polar solvents like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to protonate the pyridine nitrogen for better peak shape.

Step-by-Step Protocol: Mitigating Peak Tailing on Silica Gel

  • Establish a Baseline: Run a small analytical TLC or column with your standard mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) to confirm the tailing issue.

  • Prepare Modified Mobile Phase: Create a new mobile phase by adding 0.5 mL of triethylamine (TEA) to 100 mL of your original solvent mixture.

  • Re-run Analytical TLC: Spot your crude material on a new TLC plate and develop it using the TEA-modified mobile phase. You should observe a more compact, less streaky spot with a slightly higher Rf value.

  • Perform Preparative Chromatography: Pack your column as usual. Before loading your sample, flush the column with 2-3 column volumes of the TEA-modified mobile phase to equilibrate the silica.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM and add silica to dry-load). Run the column using the TEA-modified eluent.

  • Analyze Fractions: Collect and analyze fractions by TLC, ensuring your TLC developing chamber also contains the TEA-modified solvent for accurate comparison.

Issue 2: Recrystallization Failures

Question: I can't get my this compound to crystallize. It either stays in solution or "oils out." What should I do?

Answer: This is a common frustration, especially with polar molecules and pyridines, which are known to be less amenable to crystallization than their carbocyclic analogs.[5] "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or the cooling is too rapid, causing it to come out as a liquid phase instead of an ordered crystal lattice.

Causality: The high polarity from the -OH group and the pyridine nitrogen can make the compound highly soluble in many polar solvents, while the trifluoromethyl group adds some lipophilicity, complicating solvent selection.

Solutions:

  • Systematic Solvent Screening: The key to recrystallization is finding a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

    • Single Solvents: Test small amounts of your crude product in solvents across the polarity spectrum (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Two-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Methanol or Ethyl Acetate). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., Hexane or Water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Let this solution cool slowly.

  • Induce Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation point for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure product, add a single crystal to the cooled, saturated solution.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes precipitation or oiling out, not crystallization.[7]

  • Purify via Salt Formation (Highly Recommended):

    • Leverage the basic pyridine nitrogen. Dissolve your crude material in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether/isopropanol or concentrated H2SO4). The resulting salt (hydrochloride or sulfate) often has very different solubility properties and is frequently a highly crystalline solid. You can then filter the pure salt and, if needed, neutralize it back to the free base in a subsequent step.[5]

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent System Type Rationale
Toluene Single Solvent Good for aromatic compounds; moderate polarity.
Isopropanol / Water Two-Solvent Balances polarity; allows for fine-tuning of solubility.
Ethyl Acetate / Hexane Two-Solvent A classic system for moderately polar compounds.
Dichloromethane / Hexane Two-Solvent Good for less polar impurities; DCM is a powerful solvent.

| Isopropanol + HCl | Reactive / Salt | Forms the hydrochloride salt, which is often highly crystalline. |

Issue 3: Persistent Impurities

Question: After purification, my NMR/LC-MS still shows a persistent impurity with a similar mass or retention time. What could it be?

Answer: This suggests an impurity that is structurally very similar to your target compound.

Causality & Probable Impurities:

  • Regioisomers: Depending on the synthetic route, isomers (e.g., 4-Methyl-6-(trifluoromethyl)pyridin-3-ol or 2-Methyl-5-(trifluoromethyl)pyridin-3-ol) could be formed. These often have very similar polarities and are difficult to separate.

  • Starting Materials: Incomplete reaction can leave unreacted starting materials. For instance, if the synthesis involves a halogenated precursor, you might have residual 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine derivatives.

  • Decomposition Products: Pyridine rings, especially when activated by functional groups, can be susceptible to degradation under harsh acidic or basic conditions.[8]

Solutions:

  • Orthogonal Purification Methods: If you used column chromatography, try recrystallization, and vice-versa. A different physical principle of separation is often required.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolving power than standard column chromatography and is often the best method for removing stubborn isomers.

  • Derivatization: Protect the reactive hydroxyl group (e.g., as a silyl ether or acetate). The properties of the derivatized compound will be significantly different, which may allow for easier separation from the derivatized impurity. The protecting group can then be removed.

Diagram 1: Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Product (this compound) is_solid Is the crude material a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) recryst_ok Is purity >98%? try_recryst->recryst_ok recryst_ok->chromatography No end_product Pure Product recryst_ok->end_product Yes chrom_ok Is purity >98%? chromatography->chrom_ok chrom_ok->end_product Yes prep_hplc Consider Preparative HPLC or Salt Recrystallization chrom_ok->prep_hplc No prep_hplc->end_product

Caption: Decision tree for selecting an initial purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

  • Appearance: As a solid, it is typically an off-white to light tan crystalline material. The color can depend on trace impurities.

  • Stability: The compound is generally stable at room temperature when stored in a tightly sealed container, protected from light and air. The phenolic hydroxyl group can be susceptible to air oxidation over long periods, which may lead to discoloration. For long-term storage, keeping it under an inert atmosphere (Nitrogen or Argon) in a freezer is recommended.

Q2: Which analytical techniques are best for assessing the purity of my final product?

  • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance is essential. ¹H NMR will confirm the presence of the methyl group and the aromatic protons. ¹⁹F NMR is highly informative and should show a singlet for the -CF3 group, confirming its presence and purity from other fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for determining purity percentage. Use a C18 reverse-phase column. The mass spectrometer will confirm the molecular weight of your product and help identify any impurities.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid.

Q3: Can I use distillation for purification? Distillation is generally not suitable for this compound. Its high polarity and hydrogen bonding capability result in a very high boiling point, and it is likely to decompose at the temperatures required for distillation, even under high vacuum. Stick to chromatography or recrystallization.

Q4: My compound seems to be sparingly soluble in many common solvents. How can I prepare a sample for column chromatography? If your compound is poorly soluble in the mobile phase, you cannot load it directly onto the column. Use the "dry loading" technique:

  • Dissolve your crude product in a minimal amount of a strong, low-boiling solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).

  • Add a small amount of silica gel or Celite to this solution (about 2-3 times the weight of your crude product).

  • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Gently layer this powder on top of your pre-packed chromatography column. This ensures your compound is introduced to the column in a concentrated band, leading to better separation.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation/ Peak Tailing check_loading Dry Loaded Sample? start->check_loading check_loading->start No (Fix Loading) add_tea Add 0.5% TEA to Mobile Phase check_loading->add_tea Yes check_solvent Is Rf too high/low? add_tea->check_solvent adjust_polarity Adjust Solvent Ratio (e.g., more Hexane or EtOAc) check_solvent->adjust_polarity Yes switch_phase Switch to Alumina or Reverse Phase (C18) check_solvent->switch_phase No (Rf is optimal) success Improved Separation adjust_polarity->success switch_phase->success

Caption: Systematic approach to resolving common column chromatography issues.

References

  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem Technical Support.
  • Shimizu, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). [Link]

  • Schlosser, M. (2006). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc.
  • Tejo, C., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(19), 5949. [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Zhang, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

Sources

Technical Support Center: Navigating the Stability of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges that may be encountered during the handling, storage, and application of this valuable chemical intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing metabolic stability and binding affinity in many pharmaceutical candidates.[1][2] However, the unique combination of a hydroxyl group on the pyridine ring introduces specific stability considerations that require careful management.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its potential for tautomerism, sensitivity to oxidation, and possible degradation under harsh pH and high-temperature conditions. While generally stable at room temperature in a closed container under normal storage conditions, deviations from these conditions can lead to degradation.[3]

Q2: Can this compound exist in different forms in solution?

A2: Yes. Similar to other pyridin-3-ols, this compound can exist in a tautomeric equilibrium with its corresponding pyridone (keto) form.[4] The equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms can be influenced by the solvent, pH, and temperature. This is a critical consideration for analytical characterization, as the presence of both tautomers can lead to complex spectra (e.g., in NMR) or multiple peaks in chromatography.

Q3: How does the trifluoromethyl group affect the stability of the molecule?

A3: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl group, making the compound more susceptible to deprotonation.[1] This can influence its reactivity and solubility in different pH environments. While the trifluoromethyl group generally enhances metabolic stability in drug molecules, its impact on the intrinsic chemical stability of the parent molecule requires careful consideration of the experimental conditions.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][6] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize the risk of oxidation.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color or the formation of solid precipitates in a solution. Analytically, degradation can be detected by the appearance of new peaks in HPLC or GC chromatograms, or unexpected signals in NMR spectra.

Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation with this compound.

Observed Issue Potential Cause Recommended Solution & Rationale
Inconsistent analytical results (e.g., variable HPLC peaks, complex NMR spectra) Tautomeric Equilibrium: The compound may exist as a mixture of enol and keto tautomers in solution, with the ratio being sensitive to the solvent and temperature.Standardize Analytical Conditions: Use a consistent solvent system and temperature for all analyses. For NMR, consider using a solvent that favors one tautomer or performing variable temperature NMR to understand the equilibrium.
Discoloration of the solid or solution over time Oxidation: The pyridin-3-ol moiety can be susceptible to oxidation, especially when exposed to air, light, or in the presence of trace metal impurities.Inert Atmosphere & Light Protection: Handle and store the compound under an inert atmosphere (nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light.[7] Consider sparging solvents with an inert gas before use.
Low recovery after workup or purification pH-dependent Degradation: The compound may be unstable in strongly acidic or basic conditions. The increased acidity of the hydroxyl group due to the trifluoromethyl group can make it more reactive under basic conditions.Maintain Neutral pH: Whenever possible, perform extractions and purifications under neutral or mildly acidic/basic conditions. If exposure to harsh pH is unavoidable, minimize the exposure time and temperature.
Formation of precipitates in solution Poor Solubility or Degradation: The precipitate could be the compound itself crashing out of solution due to low solubility, or it could be an insoluble degradation product.Solubility Assessment & Purity Check: First, verify the solubility of the compound in the chosen solvent at the experimental concentration. If solubility is not the issue, analyze the precipitate and the supernatant separately by HPLC or LC-MS to identify any degradation products.
Unexpected reaction byproducts Reactivity of the Hydroxyl Group: The hydroxyl group can undergo undesired side reactions (e.g., etherification, esterification) if reactive species are present in the reaction mixture.Protecting Group Strategy: If the hydroxyl group is interfering with a desired transformation, consider protecting it with a suitable protecting group (e.g., silyl ether) that can be removed under mild conditions.

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol provides a framework for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a C18 column

  • LC-MS system for degradation product identification

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each pH buffer to achieve a final concentration suitable for HPLC analysis.

  • Immediately inject a sample from each vial into the HPLC to obtain the initial (T=0) peak area of the parent compound.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC.

  • Monitor the peak area of the parent compound and observe the appearance of any new peaks, which would indicate degradation products.

  • If significant degradation is observed, analyze the samples using LC-MS to identify the mass of the degradation products.

Rationale: This stress testing approach helps to identify the pH range in which the compound is stable, which is crucial for developing robust formulation and reaction conditions.

Protocol 2: Analytical Method for Detecting Degradation

A general-purpose High-Performance Liquid Chromatography (HPLC) method for monitoring the purity and detecting potential degradation products.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar degradation products. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

Rationale: This reverse-phase HPLC method is a versatile starting point for separating the relatively polar parent compound from potentially less polar degradation products. The use of formic acid helps to control the ionization of the compound and improve peak shape.[8][9]

Visualizing Stability Concepts

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress.

A This compound B Oxidized Intermediates A->B Oxidizing Agent (e.g., O2, light) C Ring-Opened Products B->C Further Oxidation/Rearrangement

Caption: Hypothetical oxidative degradation of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address stability issues.

Start Stability Issue Observed (e.g., discoloration, new peaks) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckPurity Re-analyze Starting Material Purity CheckStorage->CheckPurity Conditions OK ModifyConditions Modify Experimental Conditions (pH, Solvent, Temp) CheckStorage->ModifyConditions Conditions Not OK AnalyzeDegradants Characterize Degradation Products (LC-MS, NMR) CheckPurity->AnalyzeDegradants AnalyzeDegradants->ModifyConditions Solution Problem Resolved ModifyConditions->Solution ContactSupport Consult Technical Support ModifyConditions->ContactSupport

Caption: A systematic workflow for troubleshooting stability issues.

By understanding the potential stability challenges and implementing the recommended handling and analytical strategies, researchers can confidently utilize this compound in their synthetic and developmental endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Fujikawa, K., Yasuda, K., & Umemura, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–177.
  • Agency for Toxic Substances and Disease Registry. (1998). Chapter 6: Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(39), 6661-6666.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem Compound Database. Retrieved from [Link]

  • Shinkichi, S., & Shimizu, S. (2000). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4847–4858.
  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Smith, S. C., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(10), 2247-2261.
  • Google Patents. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Gerwien, N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.
  • Fetzner, S. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 80(16), 5030–5039.
  • Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1383.
  • Balucani, N., et al. (2015). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 5(1), 589–608.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • Al-Amin, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Malathion. Retrieved from [Link]

  • Sharma, K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15159-15179.
  • Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • Al-Jabi, S., et al. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 16(7), 999.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting and frequently asked questions to ensure a successful and optimized reaction.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. The hydroxyl group at the 3-position offers a versatile handle for further functionalization.

The most direct and efficient synthetic route to this compound involves the diazotization of the commercially available 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, followed by the hydrolysis of the resulting diazonium salt. This process, a variation of the Sandmeyer reaction, is robust but requires careful control of reaction conditions to maximize yield and purity.

Proposed Synthetic Pathway

The recommended synthetic pathway is a two-step, one-pot reaction starting from 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.

Synthetic Pathway Start 2-Methyl-6-(trifluoromethyl)pyridin-3-amine Diazonium Pyridinium Diazonium Salt (Intermediate) Start->Diazonium 1. NaNO₂, H₂SO₄ (aq) 0-5 °C Product This compound Diazonium->Product 2. H₂O, Δ

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in the synthesis of this compound?

A1: The most crucial initial step is the complete dissolution of the starting material, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, in a suitable acid before the addition of sodium nitrite. Incomplete dissolution will lead to a non-homogeneous reaction mixture, resulting in incomplete diazotization and a lower yield of the desired product.

Q2: Why is the reaction temperature maintained at 0-5 °C during the addition of sodium nitrite?

A2: The pyridinium diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is essential to prevent its premature decomposition, which would lead to the formation of unwanted byproducts and a significant reduction in the yield of this compound.

Q3: What is the purpose of the heating step after the diazotization is complete?

A3: The heating step is necessary for the hydrolysis of the diazonium salt intermediate. The diazonium group is an excellent leaving group (as N₂ gas), and heating the aqueous acidic solution provides the energy required for the nucleophilic attack of water on the pyridine ring, leading to the formation of the desired 3-hydroxy pyridine derivative.

Q4: What are the common impurities I should expect in the crude product?

A4: Common impurities may include unreacted starting material (2-Methyl-6-(trifluoromethyl)pyridin-3-amine), and potential side products from the decomposition of the diazonium salt. If the temperature during diazotization is not well-controlled, various other substituted pyridines could form.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Troubleshooting Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution issue Low or No Product Yield cause1 Incomplete Diazotization issue->cause1 cause2 Decomposition of Diazonium Salt issue->cause2 cause3 Incorrect Workup Procedure issue->cause3 sol1 Ensure complete dissolution of starting material in acid. Add NaNO₂ solution slowly. cause1->sol1 sol2 Maintain temperature at 0-5 °C during NaNO₂ addition. Use the diazonium salt immediately. cause2->sol2 sol3 Adjust pH carefully during extraction. Use appropriate extraction solvent. cause3->sol3

Caption: Troubleshooting workflow for low product yield.

Problem 1: Low Yield of this compound
  • Question: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete Diazotization: The starting amine may not have fully converted to the diazonium salt.

      • Solution: Ensure the 2-Methyl-6-(trifluoromethyl)pyridin-3-amine is completely dissolved in the aqueous acid before cooling and adding the sodium nitrite solution. The dropwise addition of the sodium nitrite solution should be slow to allow for complete reaction.

    • Premature Decomposition of the Diazonium Salt: The diazonium salt is thermally labile.

      • Solution: Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. Proceed to the hydrolysis step immediately after the diazotization is complete.

    • Inefficient Hydrolysis: The conversion of the diazonium salt to the pyridinol may be incomplete.

      • Solution: Ensure the reaction mixture is heated sufficiently (e.g., 50-70 °C) for an adequate amount of time after the diazotization step. Monitor the disappearance of the diazonium intermediate by quenching a small aliquot and analyzing by TLC.

    • Product Loss During Workup: The product may be lost during extraction and purification.

      • Solution: this compound has amphoteric properties. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product before extraction to maximize its partitioning into the organic layer. Multiple extractions with a suitable solvent like ethyl acetate are recommended.

Problem 2: Formation of a Dark-Colored, Tarry Substance
  • Question: During the reaction, the mixture turned dark and a tarry substance formed. What is causing this and how can it be prevented?

  • Answer:

    • Side Reactions of the Diazonium Salt: Diazonium salts can undergo a variety of side reactions, including coupling reactions, if not handled correctly. The formation of azo compounds can lead to colored impurities.

      • Solution: Ensure the dropwise addition of sodium nitrite is slow and the stirring is efficient to prevent localized high concentrations of the diazonium salt.

    • Decomposition at High Temperatures: Overheating during the hydrolysis step can lead to polymerization and the formation of tarry byproducts.

      • Solution: Control the temperature of the hydrolysis step carefully. A moderate temperature of 50-70 °C is often sufficient. Avoid excessive heating.

Problem 3: Difficulty in Isolating the Pure Product
  • Question: I am having trouble purifying the final product. What purification techniques are recommended?

  • Answer:

    • Initial Workup: After the reaction is complete, neutralize the excess acid carefully with a base such as sodium bicarbonate until the pH is near neutral. This will help in the subsequent extraction.

    • Extraction: Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

    • Column Chromatography: If the crude product contains significant impurities, purification by flash column chromatography on silica gel is recommended. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridin-3-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (1.0 eq) in a 10% aqueous solution of sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and slowly warm the reaction mixture to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale
Starting Material Purity >98%High purity starting material minimizes the formation of impurities.
Acid Concentration 10-15% aqueous H₂SO₄Ensures complete protonation and dissolution of the amine.
Diazotization Temperature 0-5 °CPrevents premature decomposition of the unstable diazonium salt.[1]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the amine.
Hydrolysis Temperature 50-70 °CProvides sufficient energy for the hydrolysis of the diazonium salt without causing significant decomposition.
Workup pH ~7Optimizes the extraction of the amphoteric product into the organic phase.

References

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  • Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums. (2020). Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated pyridine intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of its synthesis and minimize side-product formation.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis, providing a foundational understanding of the reaction's key aspects.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and established route involves a multi-step synthesis culminating in the diazotization of 3-amino-2-methyl-6-(trifluoromethyl)pyridine, followed by hydrolysis of the resulting diazonium salt. This final step is a variation of the Sandmeyer reaction, where water acts as the nucleophile to introduce the hydroxyl group.[1][2]

The overall workflow can be visualized as follows:

G A Starting Material (e.g., 2-Amino-6-methylpyridine) B Step 1: Introduction of CF3 Group (e.g., Sandmeyer Trifluoromethylation or Halogen Exchange) A->B C Step 2: Nitration at C3 B->C D Step 3: Reduction of Nitro Group (Yields 3-Amino-2-methyl-6-(trifluoromethyl)pyridine) C->D E Step 4: Diazotization & Hydrolysis (Formation of Diazonium Salt & Conversion to -OH) D->E F Final Product (this compound) E->F

Caption: General synthetic workflow for this compound.

This pathway is favored because the precursor, 3-amino-2-methyl-6-(trifluoromethyl)pyridine, is accessible, and the final conversion, while sensitive, is a well-documented transformation in aromatic chemistry.[3]

Q2: Why is the diazotization-hydrolysis step so prone to side-product formation?

The core of the challenge lies in the nature of the pyridine diazonium salt intermediate. Several factors contribute to its instability and reactivity:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient. The addition of a potent electron-withdrawing group like trifluoromethyl (-CF3) at the 6-position further destabilizes the positively charged diazonium intermediate.[4]

  • Instability of Pyridine Diazonium Salts: Compared to their benzenoid counterparts, pyridine diazonium salts are notoriously less stable, even at low temperatures.[5] This makes them highly susceptible to premature decomposition and undesired side reactions.

  • Competing Nucleophiles: The reaction medium contains various species that can compete with water to attack the diazonium salt, leading to a mixture of products.

Q3: What are the absolutely critical reaction parameters to control during the final synthesis step?

Based on extensive experience, three parameters are paramount:

  • Temperature: Strict temperature control is non-negotiable. The diazotization step (addition of nitrite) must be performed at low temperatures (typically 0 to 5 °C) to form the diazonium salt and prevent its immediate decomposition.[6]

  • Acid Choice and Concentration: The acid used to generate nitrous acid (from NaNO₂) and maintain a low pH is crucial. The choice of acid can directly influence the side-product profile. Non-nucleophilic acids like sulfuric acid are often preferred over hydrochloric acid to prevent the formation of chlorinated byproducts.[1]

  • Rate of Reagent Addition: The slow, controlled addition of the sodium nitrite solution is essential. This keeps the instantaneous concentration of nitrous acid and the diazonium salt low, minimizing side reactions such as azo coupling and decomposition.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format, providing causal explanations and actionable solutions.

Problem: My reaction yields are consistently low, and the crude product is a complex mixture.

Potential Cause: This common issue typically points to the uncontrolled decomposition of the diazonium salt intermediate. The desired hydrolysis pathway is competing with several undesired reactions.

Solutions & Scientific Rationale:

  • Verify Stoichiometry and Purity of Reagents: Ensure your starting amine is pure and that you are using a slight excess (e.g., 1.1-1.3 equivalents) of sodium nitrite and a sufficient excess of acid.

  • Implement Rigorous Temperature Control: Use an ice-salt bath or a cryo-cooler to maintain the reaction temperature between 0 and 5 °C during the entire nitrite addition. An uncontrolled exotherm is a primary cause of failure.

  • Optimize the Hydrolysis Step: The classical method of boiling the diazonium salt solution in aqueous acid (a process known as Verkochung) is often harsh and can lead to tar formation.[1] A milder approach is to form the diazonium salt at low temperature and then warm the solution gently (e.g., to 40-50 °C) to facilitate hydrolysis. For particularly sensitive substrates, adding a copper(I) oxide (Cu₂O) catalyst can promote a cleaner, lower-temperature hydrolysis reaction.[1]

The following diagram illustrates the critical branching point of the diazonium salt intermediate:

G cluster_0 Reaction Pathways Start 3-Amino-2-methyl-6-(trifluoromethyl)pyridine Diazonium Pyridinium Diazonium Salt (Key Intermediate) Start->Diazonium NaNO2 / H+ (0-5 °C) Product Desired Product: This compound Diazonium->Product H2O / Δ (Desired Hydrolysis) Side_Deamination Side Product: Reductive Deamination (Loss of N2, H addition) Diazonium->Side_Deamination Reducing Agents / H+ Side_Halogenation Side Product: Sandmeyer Halogenation (Cl, Br addition) Diazonium->Side_Halogenation X- (e.g., Cl-) Side_Azo Side Product: Azo Coupling (Colored Impurities) Diazonium->Side_Azo Excess Amine/Phenol

Caption: Competing reaction pathways for the pyridine diazonium salt intermediate.

Problem: I've isolated a significant amount of 2-Methyl-6-(trifluoromethyl)pyridine (deaminated product). What causes this and how can I prevent it?

Potential Cause: The formation of this side-product is due to reductive deamination, where the diazonium group is replaced by a hydrogen atom. This can happen if a reducing agent is inadvertently present or if the reaction conditions favor a radical pathway where hydrogen is abstracted from the solvent or other species.

Solutions & Scientific Rationale:

  • Scrutinize Your Reagents and Solvents: Ensure that your solvents are free from reducing impurities. For example, some grades of ethanol can contain aldehydes that may act as reducing agents.

  • Avoid Certain Acids: While hypophosphorous acid (H₃PO₂) is intentionally used to effect this transformation, even trace amounts of related phosphorous-containing impurities in other acids could be problematic. Use high-purity sulfuric acid.

  • Control Radical Formation: The decomposition of diazonium salts can proceed via radical mechanisms.[1] Ensuring a clean reaction setup and de-gassing solvents (if working under highly controlled conditions) can sometimes help, though this is less common for this specific transformation. The primary solution remains precise temperature and concentration control to favor the ionic hydrolysis pathway.

Problem: My product is contaminated with 3-chloro-2-methyl-6-(trifluoromethyl)pyridine.

Potential Cause: This is a classic Sandmeyer side-reaction.[7] If you are using hydrochloric acid (HCl) as your acid source, the abundant chloride ions (Cl⁻) are effective nucleophiles that compete with water to attack the diazonium salt, leading to the chlorinated side-product.

Solutions & Scientific Rationale:

The most effective solution is to switch to a non-nucleophilic acid. This starves the reaction of competing nucleophiles, leaving water as the primary reactant for the diazonium salt.

Acid UsedPrimary Nucleophile(s)Expected Side-ProductsRecommendation
Hydrochloric Acid (HCl) H₂O, Cl⁻ Significant 3-chloro- derivative Not Recommended
Sulfuric Acid (H₂SO₄) H₂O, HSO₄⁻Minimal sulfated productsHighly Recommended
Tetrafluoroboric Acid (HBF₄) H₂O, BF₄⁻Minimal fluorinated productsExcellent choice, but more expensive

Protocol: Recommended Diazotization-Hydrolysis Protocol

This protocol is designed to minimize side-product formation by employing best practices.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 3-amino-2-methyl-6-(trifluoromethyl)pyridine in 20% aqueous sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Ensure the solution remains well-stirred.

  • Diazotization: Dissolve 1.2 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water and place it in the dropping funnel. Add the nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes.

  • Holding: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: Remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the solution in a water bath to 50 °C. Maintain this temperature for 1-2 hours, monitoring for the cessation of nitrogen gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

References

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

  • Singh, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Razus, A. C., et al. (2001). The coupling capacity of diazotized N-substituted aminopyridines – A quantum mechanical approach. Revue Roumaine de Chimie. [Link]

  • Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF3. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Filimonov, V. D., et al. (2016). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. [Link]

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Umemoto, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

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Technical Support Center: Navigating Solubility Challenges with 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered with this compound. Leveraging established principles of physical chemistry and data from structurally related molecules, this resource offers troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to this compound and its Potential Solubility Profile

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, can significantly influence the compound's physicochemical properties, including its solubility.[1][2] Compounds with similar structures, such as other trifluoromethylated pyridines, often exhibit limited aqueous solubility. For instance, 2-Amino-6-(trifluoromethyl)pyridine is described as insoluble in water, which suggests that this compound may present similar challenges. The pyridinol moiety introduces a degree of polarity and the potential for hydrogen bonding, which may offer opportunities for solubility modulation.

This guide will explore the underlying reasons for potential solubility issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What are the likely reasons for this?

A1: The limited aqueous solubility of this compound likely stems from the presence of the lipophilic trifluoromethyl (-CF3) group. This group can increase the crystal lattice energy of the solid, making it more difficult for water molecules to solvate the individual molecules. Furthermore, the overall molecule has a relatively nonpolar character despite the hydroxyl and pyridine nitrogen groups. Similar trifluoromethyl-containing pyridine derivatives are known to have poor water solubility.[1]

Q2: What are some initial recommended solvents for dissolving this compound?

A2: Based on data for a structurally similar compound, 2-Hydroxy-6-(trifluoromethyl)pyridine, slight solubility is observed in chloroform and methanol.[3] Therefore, for initial stock solutions, it is advisable to start with polar organic solvents.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Chloroform (with caution due to potential reactivity)

It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.

Q3: When I dilute my DMSO stock solution into an aqueous buffer, the compound precipitates. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to work at a lower final concentration of the compound.

  • Optimize the co-solvent percentage: You can try to increase the percentage of the organic co-solvent (e.g., DMSO) in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a different co-solvent: Some co-solvents may be more effective at improving solubility.

  • Employ solubility enhancers: Consider the use of excipients such as cyclodextrins or surfactants.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are facing persistent solubility issues, this troubleshooting guide provides a systematic workflow to identify an effective solution.

Step 1: Comprehensive Solvent Screening

The first step is to perform a systematic solvent screening to identify the most suitable organic solvent for your stock solution.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility.

  • If the compound does not dissolve at room temperature, gentle heating (e.g., up to 40-50°C) can be attempted, but be cautious of potential compound degradation.

Table 1: Example Solvent Screening Data (Hypothetical)

SolventVisual Solubility at Room Temp. (mg/mL)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol~5Dissolves with vortexing
Methanol~10Dissolves readily
DMSO> 50Freely soluble
DMF> 50Freely soluble
Step 2: Co-Solvent Systems

For many biological applications, a purely organic solvent is not feasible. A co-solvent system, a mixture of an organic solvent and an aqueous buffer, is often a viable solution.[4]

Experimental Protocol: Co-Solvent Titration

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a series of tubes, prepare different ratios of your aqueous buffer to the organic stock solution (e.g., 99:1, 95:5, 90:10).

  • Add the stock solution to the buffer (and not the other way around) with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

CoSolvent_Workflow A Prepare High Concentration Stock in Organic Solvent (e.g., 100 mM in DMSO) C Add Stock to Buffer with Vigorous Vortexing A->C B Prepare Serial Dilutions of Aqueous Buffer B->C D Visual Inspection for Precipitation C->D E Identify Highest Tolerated Co-solvent Ratio D->E

Caption: Workflow for Co-Solvent Titration.

Step 3: pH Adjustment

The pyridinol structure of this compound suggests it has a pKa and its solubility may be pH-dependent. The hydroxyl group can be deprotonated at higher pH, forming a more soluble phenolate salt.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 4 to pH 10).

  • Add a small, consistent amount of solid this compound to a fixed volume of each buffer.

  • Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

pH_Solubility_Logic cluster_0 Low Solubility cluster_1 Higher Solubility cluster_2 Potentially Higher Solubility A This compound (Neutral Form) B Deprotonated Form (Anionic) A->B Increase pH (Base) C Protonated Form (Cationic) A->C Decrease pH (Acid)

Caption: pH Influence on Solubility.

Step 4: Use of Excipients

If the above methods are insufficient, formulation with excipients can significantly enhance solubility.[5][6][7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds.

  • Solid Dispersions: This advanced technique involves dispersing the drug in an inert carrier matrix at the solid-state.[5][7] This can be achieved by methods like solvent evaporation or hot-melt extrusion.

Table 2: Common Excipients for Solubility Enhancement

Excipient TypeExamplesMechanism of Action
CyclodextrinsHP-β-CD, SBE-β-CDInclusion complex formation
Non-ionic SurfactantsPolysorbate 80 (Tween® 80), Cremophor® ELMicellar solubilization
Polymers for Solid DispersionsPVP, PEG, HPMCFormation of a high-energy amorphous state

Advanced Considerations

For drug development professionals, further characterization of the solid-state properties of this compound can provide valuable insights. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can help identify the crystalline form and its stability, which are critical factors influencing solubility.

Conclusion

The solubility of this compound can be a significant hurdle in experimental and developmental workflows. However, by understanding the physicochemical properties of the molecule and employing a systematic approach to formulation, these challenges can be overcome. This guide provides a framework for troubleshooting solubility issues, from basic solvent screening to more advanced formulation strategies.

References

  • Jubilant Ingrevia Limited. (2024, March 7). 2-Fluoro-6-(trifluoromethyl)
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • TCI EUROPE N.V. (2025, January 8). 2-Chloro-6-(trifluoromethyl)
  • ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • PMC - NIH. (n.d.).
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • MilliporeSigma. (2025, November 6).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Brieflands. (2021, May 31).
  • ChemistryViews. (2022, November 8).

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Technical Support Center: Troubleshooting NMR Spectra of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed to provide in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. The unique structure of this molecule, featuring a hydroxylated pyridine ring with both methyl and trifluoromethyl substituents, can present specific challenges in spectral acquisition and interpretation. This resource offers a logical, question-and-answer-based approach to resolving these challenges, grounded in established scientific principles and practical field experience.

I. FAQs: Common Issues & Quick Solutions

This section addresses frequently encountered problems with straightforward solutions, providing a first line of defense in your troubleshooting efforts.

Q1: My ¹H NMR spectrum shows broad peaks for the aromatic and hydroxyl protons. What's causing this and how can I fix it?

A1: Peak broadening in the ¹H NMR spectrum of this compound is a common issue that can arise from several factors.

  • Chemical Exchange: The hydroxyl proton (-OH) can undergo rapid chemical exchange with residual water in the NMR solvent or with other molecules of the analyte.[1] This exchange can lead to a broad signal for the -OH proton and can also cause broadening of adjacent aromatic protons through exchange-coupled relaxation.

    • Solution: To confirm if the broad peak is an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should diminish or disappear completely.[1]

  • Concentration Effects: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding, which can result in broader lines.

    • Solution: Try diluting your sample. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2]

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks for all signals.

    • Solution: Re-shim the spectrometer. If the problem persists, ensure your NMR tube is of good quality and not scratched.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Solution: If you suspect paramagnetic impurities from your synthesis or workup, try passing your sample through a small plug of silica gel or celite before preparing your NMR sample.

Q2: The chemical shifts in my ¹H NMR spectrum don't match the expected values. Why is this happening?

A2: The chemical shifts of protons in this compound are highly sensitive to their environment. Several factors can cause deviations from expected values.

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to varying solvent-solute interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[3][4][5] For example, a spectrum recorded in benzene-d₆ will likely show different chemical shifts compared to one recorded in CDCl₃ or DMSO-d₆.[1]

    • Solution: Always report the solvent used when documenting your spectral data. If comparing to a literature spectrum, ensure you are using the same solvent.

  • Concentration and Temperature: As with peak broadening, concentration can affect chemical shifts. Temperature can also play a role, particularly for the hydroxyl proton, due to changes in hydrogen bonding.[6][7]

    • Solution: For consistency, try to acquire spectra under similar conditions of concentration and temperature.

  • pH of the Solution: For protic solvents like D₂O or methanol-d₄, the pH can influence the protonation state of the pyridine nitrogen and the hydroxyl group, leading to significant changes in chemical shifts.[6]

    • Solution: If working in protic solvents, consider buffering your sample to maintain a consistent pH.

Q3: I'm having trouble integrating the peaks in my ¹H NMR spectrum accurately. What are the common pitfalls?

A3: Accurate integration is crucial for structural confirmation. Several factors can lead to erroneous integration values.

  • Peak Overlap: In some solvents, the aromatic proton signals may be close together, making individual integration difficult.[1]

    • Solution: Try acquiring the spectrum in a different solvent, such as benzene-d₆, which can often induce larger chemical shift dispersion.[1]

  • Broad Peaks: Broad peaks, especially the -OH signal, can be difficult to integrate accurately.

    • Solution: If the -OH peak is interfering with the integration of other signals, consider the D₂O exchange experiment mentioned in Q1 to remove it from the spectrum.

  • Incomplete Relaxation: If the relaxation delay (d1) in your acquisition parameters is too short, signals from nuclei with long T₁ relaxation times may not fully relax, leading to lower-than-expected integral values.

    • Solution: For quantitative analysis, increase the relaxation delay to at least 5 times the longest T₁ of interest.

Q4: My ¹⁹F NMR spectrum shows a single peak, but I'm not sure if the chemical shift is correct. How do I properly reference a ¹⁹F NMR spectrum?

A4: The ¹⁹F nucleus is very sensitive, and its chemical shift can be influenced by various factors.[6][8] Proper referencing is key.

  • External vs. Internal Referencing: While external referencing can be used, internal standards are generally preferred for higher accuracy.

    • Solution: A common internal standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[9][10] Add a small, known amount of the standard to your sample.

  • Solvent and Temperature Effects: Similar to ¹H NMR, the ¹⁹F chemical shift can be affected by the solvent and temperature.[6]

    • Solution: Maintain consistent experimental conditions and always report them with your data.

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols for resolving complex NMR issues with this compound.

Guide 1: Differentiating Tautomers by NMR

This compound can exist in tautomeric forms. NMR spectroscopy is a powerful tool to investigate this equilibrium.

Q: How can I use NMR to determine the predominant tautomeric form of my compound in solution?

A: The key is to look for spectral features that are unique to each tautomer. The pyridin-3-ol form will have a distinct hydroxyl (-OH) proton, while the pyridinone tautomer will have an N-H proton. These have different characteristic chemical shifts.

Experimental Protocol: Tautomer Analysis
  • Sample Preparation: Prepare separate NMR samples in a polar aprotic solvent (e.g., DMSO-d₆) and a non-polar aprotic solvent (e.g., CDCl₃ or benzene-d₆).[2]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • D₂O Exchange: Add a drop of D₂O to each NMR tube, shake well, and re-acquire the ¹H NMR spectra.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum for each of the original samples.

  • Data Analysis:

    • ¹H NMR: In the pyridin-3-ol form, look for a broad singlet corresponding to the -OH proton. In the pyridinone form, expect a signal for the N-H proton, which is also typically broad. The D₂O exchange experiment will cause both of these signals to disappear.

    • ¹³C NMR: The chemical shift of the carbon bearing the oxygen (C3) will be significantly different for the two tautomers. In the pyridin-3-ol form, this carbon is aromatic and will have a chemical shift typical for a carbon attached to a hydroxyl group in a pyridine ring. In the pyridinone form, this carbon is a carbonyl carbon and will be shifted significantly downfield.

Guide 2: Resolving Complex Coupling Patterns

The protons on the pyridine ring will couple to each other and potentially show long-range coupling to the methyl and trifluoromethyl groups.

Q: The aromatic region of my ¹H NMR spectrum is complex and I can't assign the protons. What experiments can help?

A: When dealing with overlapping multiplets and complex coupling, 2D NMR experiments are invaluable.

Experimental Protocol: 2D NMR for Structural Elucidation
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It will help you trace the connectivity of the protons on the pyridine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is essential for assigning the carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the overall structure by looking for correlations from the methyl protons to the adjacent ring carbons.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons and the fluorine atoms of the trifluoromethyl group, which can aid in confirming the substitution pattern.

Logical Workflow for Spectral Assignment

Caption: Workflow for NMR spectral assignment.

III. Data Reference Tables

The following tables provide typical NMR data for this compound and related structures. Note that chemical shifts are dependent on solvent and concentration.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
2-CH₃~2.5~20
3-OHVariable (e.g., 5-10)-Broad, exchanges with D₂O
4-H~7.0-7.5~120-130Coupled to 5-H
5-H~7.0-7.5~120-130Coupled to 4-H
6-CF₃-~123 (q, J ≈ 270 Hz)Quartet due to C-F coupling

Note: These are approximate values and can vary. Data compiled from general knowledge of substituted pyridines and trifluoromethyl groups.[11][12][13]

Table 2: Typical J-Coupling Constants
CouplingTypical Value (Hz)Notes
³J(H,H) (ortho)7-9Between adjacent protons on the pyridine ring.[14][15]
⁴J(H,H) (meta)2-3Between meta protons on the pyridine ring.[15]
⁵J(H,H) (para)<1Often not resolved.
⁴J(H,F)~1-3Long-range coupling between ring protons and the CF₃ group.
¹J(C,F)~270One-bond coupling in the CF₃ group.[16]
²J(C,F)~35Two-bond coupling from the CF₃ group to the attached ring carbon.

Note: Coupling constants are valuable for confirming structural assignments.[14][16][17]

IV. Troubleshooting Workflow Diagram

When encountering an unexpected NMR result, a systematic approach is crucial. The following diagram outlines a logical troubleshooting workflow.

troubleshooting_workflow start Problem with NMR Spectrum check_sample_prep Review Sample Preparation (Concentration, Solvent, Purity) start->check_sample_prep check_acquisition Verify Acquisition Parameters (Shimming, Pulse Program, Relaxation Delay) check_sample_prep->check_acquisition reacquire_spectrum Re-acquire Spectrum check_acquisition->reacquire_spectrum problem_persists Problem Persists? reacquire_spectrum->problem_persists broad_peaks Issue: Broad Peaks problem_persists->broad_peaks Yes, Broad Peaks wrong_shifts Issue: Incorrect Chemical Shifts problem_persists->wrong_shifts Yes, Incorrect Shifts complex_multiplets Issue: Complex Multiplets problem_persists->complex_multiplets Yes, Complex Multiplets resolution Problem Resolved problem_persists->resolution No solve_broad Dilute Sample D₂O Exchange Check for Paramagnetics broad_peaks->solve_broad solve_shifts Check Solvent Use Internal Standard Consider Tautomerism wrong_shifts->solve_shifts solve_complex Run 2D NMR (COSY, HSQC, HMBC) complex_multiplets->solve_complex solve_broad->resolution solve_shifts->resolution solve_complex->resolution

Caption: Systematic workflow for troubleshooting NMR spectra.

V. References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

  • SOLVENT EFFECT ON THE 1 H NMR SPECTRA OF A PYRIDINOCALIX(4)ARENE DERIVATIVE AND ITS PROTONATION CONSTANTS IN METHANOL. Semantic Scholar. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. [Link]

  • Supporting Information. Unknown Source.

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • 19F NMR Reference Standards. Unknown Source. [Link]

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]

  • Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. ResearchGate. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Unknown Source.

  • 19Flourine NMR. Unknown Source. [Link]

  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Unknown Source.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • What Causes NMR Peak Broadening?. YouTube. [Link]

  • J-coupling. Wikipedia. [Link]

  • Tables For Organic Structure Analysis. Unknown Source. [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. [Link]

  • Analyzing Coupling Constants. Oregon State University. [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • FLOURINE COUPLING CONSTANTS. Unknown Source.

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Unknown Source.

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. ResearchGate. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). Unknown Source.

  • Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. PubMed. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies of its degradation pathways. The information herein is synthesized from established principles of xenobiotic metabolism and data from structurally related fluorinated pyridine compounds.

Hypothesized Metabolic Pathways

Understanding the likely metabolic fate of this compound is crucial for designing robust experiments. Based on the chemical structure, the primary sites susceptible to metabolic transformation are the methyl group and the pyridine ring itself. The trifluoromethyl group, due to the high bond energy of the carbon-fluorine bond, is generally resistant to metabolic cleavage and serves to block metabolism at its position of attachment.[1][2]

The principal hypothesized degradation pathways include:

  • Phase I Metabolism:

    • Oxidation of the Methyl Group: The 2-methyl group is a prime target for oxidation by cytochrome P450 (CYP) enzymes, proceeding sequentially from a primary alcohol to an aldehyde, and finally to a carboxylic acid.[3]

    • Aromatic Hydroxylation: The pyridine ring can undergo further hydroxylation, although the existing hydroxyl group and the electron-withdrawing trifluoromethyl group will influence the position of this addition.[4]

    • N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide, a common metabolic route for pyridine derivatives.[5]

  • Phase II Metabolism:

    • Conjugation: The existing 3-hydroxyl group is a handle for conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

These pathways are illustrated in the diagram below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 [2-Hydroxymethyl-6-(trifluoromethyl)pyridin-3-ol] parent->metabolite1 CYP-mediated Oxidation metabolite4 2-Methyl-6-(trifluoromethyl)pyridine-N-oxide-3-ol parent->metabolite4 N-Oxidation metabolite5 2-Methyl-6-(trifluoromethyl)pyridine-diol parent->metabolite5 Aromatic Hydroxylation metabolite6 Glucuronide Conjugate parent->metabolite6 UGT enzymes metabolite7 Sulfate Conjugate parent->metabolite7 SULT enzymes metabolite2 [2-Formyl-6-(trifluoromethyl)pyridin-3-ol] metabolite1->metabolite2 Alcohol Dehydrogenase metabolite3 3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid metabolite2->metabolite3 Aldehyde Dehydrogenase

Caption: Hypothesized Phase I and Phase II metabolic pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your degradation studies in a question-and-answer format.

Q1: I am not observing any significant degradation of my compound in my in vitro assay (e.g., liver microsomes). What could be the reason?

A1: This is a common observation for highly fluorinated compounds. Several factors could be at play:

  • Inherent Molecular Stability: The trifluoromethyl group confers exceptional metabolic stability by blocking a potential site of oxidative metabolism.[6][7] The electron-withdrawing nature of the CF3 group can also deactivate the pyridine ring towards oxidation.

  • Incorrect Enzyme System: While liver microsomes are rich in CYP enzymes, they may not be the primary system for metabolizing this specific compound. Consider exploring other systems, such as S9 fractions (which contain cytosolic enzymes) or whole hepatocytes, which offer a broader range of Phase I and Phase II enzymes.

  • Cofactor Limitation: Ensure that your incubation includes an active NADPH regenerating system for CYP-mediated reactions. For conjugation studies, ensure the presence of necessary cofactors like UDPGA (for glucuronidation) or PAPS (for sulfation).

  • Enzyme Inhibition: The compound itself might be an inhibitor of the enzymes you are using. To test this, run a control experiment with a known substrate for the enzyme system (e.g., testosterone for CYP3A4) in the presence of your compound to see if the metabolism of the control substrate is reduced.

Q2: My LC-MS analysis shows several new, low-intensity peaks. How can I preliminarily identify them as potential metabolites?

A2: The key is to look for characteristic mass shifts from the parent compound. Below is a table of expected mass changes for common metabolic reactions.

Metabolic ReactionMass Change (Da)Notes
Phase I
Hydroxylation+15.995Addition of one oxygen atom.
Oxidation (alcohol to aldehyde)-2.016Loss of two hydrogen atoms.
Oxidation (aldehyde to acid)+15.995Addition of one oxygen atom.
N-Oxidation+15.995Addition of one oxygen atom to the pyridine nitrogen.
Phase II
Glucuronidation+176.032Addition of a glucuronic acid moiety.
Sulfation+79.957Addition of a sulfate group.

Use an extracted ion chromatogram (EIC) for the predicted masses of these metabolites to see if they correspond to the new peaks you are observing. Further confirmation requires tandem MS (MS/MS) to analyze fragmentation patterns.

Q3: My reaction rates are inconsistent between experimental replicates. What are the likely sources of this variability?

A3: Inconsistent reaction rates often point to variability in the experimental setup. Check the following:

  • Enzyme Activity: Ensure that your enzyme preparations (e.g., microsomes) have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can denature the enzymes.

  • Cofactor Stability: Prepare your NADPH regenerating system fresh for each experiment. Old solutions can lose activity.

  • Incubation Conditions: Maintain a consistent temperature (usually 37°C) and pH in your incubation buffer. Small fluctuations can significantly impact enzyme kinetics.

  • Pipetting Accuracy: When working with potent enzymes and low substrate concentrations, even small pipetting errors can lead to large variations in results. Calibrate your pipettes regularly.

  • Organic Solvent Concentration: Ensure the final concentration of your vehicle solvent (e.g., DMSO, methanol) is low (typically <1%) and consistent across all wells, as organic solvents can inhibit or activate metabolic enzymes.

Q4: I am struggling to achieve good chromatographic separation between the parent compound and its more polar metabolites. Do you have any suggestions?

A4: This is a frequent challenge as metabolites are often much more polar than the parent drug.

  • Column Chemistry: A standard C18 column may not provide sufficient retention for highly polar metabolites. Consider using a column with a more polar stationary phase, such as a PFP (pentafluorophenyl) or an embedded polar group (polar-embedded) column.

  • Mobile Phase pH: The pH of your mobile phase can significantly affect the retention of ionizable compounds like pyridinols and carboxylic acids. Experiment with different pH values (e.g., using formic acid for acidic pH or ammonium hydroxide for basic pH) to alter the ionization state and improve separation.

  • Gradient Optimization: Use a shallower gradient at the beginning of your run to increase the resolution between early-eluting polar compounds.

  • Ion-Pairing Agents: For very polar or ionic metabolites, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve retention on a reverse-phase column. However, be aware that TFA can cause ion suppression in the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of metabolism on this compound?

A1: The most likely sites for metabolic attack are the 2-methyl group and the pyridine ring nitrogen. The methyl group is susceptible to oxidation to form an alcohol and then a carboxylic acid.[3] The pyridine nitrogen can be oxidized to an N-oxide.[5] The existing 3-hydroxyl group is a prime site for Phase II conjugation reactions.

Q2: Is the trifluoromethyl (CF3) group likely to be metabolized?

A2: It is highly unlikely. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to enzymatic cleavage.[1][2] This metabolic stability is a primary reason for incorporating CF3 groups into drug candidates.[8]

Q3: Which enzyme families are most likely involved in the degradation of this compound?

A3:

  • Cytochrome P450 (CYP) enzymes: This superfamily, located primarily in the liver, is the main driver of Phase I oxidative metabolism, including the oxidation of the methyl group and potential ring hydroxylation.[1]

  • Flavin-containing monooxygenases (FMOs): These enzymes can also contribute to the N-oxidation of the pyridine ring.

  • Alcohol and Aldehyde Dehydrogenases: These cytosolic enzymes are responsible for the sequential oxidation of the methyl group after initial hydroxylation by CYPs.[3]

  • UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the key enzyme families responsible for Phase II glucuronidation and sulfation of the 3-hydroxyl group, respectively.

Q4: What are the recommended analytical techniques for studying the degradation of this compound?

A4:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for metabolite identification and quantification. It provides separation, mass information (for determining mass shifts), and fragmentation data (for structural elucidation).[9]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, which can help determine the elemental composition of potential metabolites and increase confidence in their identification.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Since the trifluoromethyl group is unlikely to be metabolized, it can serve as a unique probe. ¹⁹F NMR can be used to track the disappearance of the parent compound and the appearance of metabolites, as the chemical environment around the CF3 group will change with metabolism, leading to shifts in the ¹⁹F NMR signal.[10][11]

Q5: How can I definitively confirm the structure of a suspected metabolite?

A5: Definitive structural confirmation requires comparison to an authentic chemical standard. This involves synthesizing the hypothesized metabolite and then comparing its chromatographic retention time and MS/MS fragmentation pattern to the metabolite observed in your experiment. If synthesis is not feasible, detailed analysis of HRMS and multi-stage MSⁿ fragmentation data, along with NMR analysis of an isolated metabolite (if possible), can provide a high degree of confidence in the proposed structure.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 1. Prepare Solutions: - Test Compound (1 mM in DMSO) - Phosphate Buffer (100 mM, pH 7.4) - Liver Microsomes (e.g., 20 mg/mL stock) - NADPH Regenerating System (Solution A & B) - Stop Solution (e.g., Acetonitrile with Internal Standard) inc1 2. Pre-warm buffer and NADPH Solution A to 37°C. prep1->inc1 inc2 3. In a 96-well plate, combine buffer, microsomes (e.g., to 0.5 mg/mL final), and test compound (e.g., to 1 µM final). inc1->inc2 inc3 4. Pre-incubate plate at 37°C for 5 min. inc2->inc3 inc4 5. Initiate reaction by adding NADPH Solution B. inc3->inc4 samp1 6. At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer aliquots to wells containing ice-cold Stop Solution. inc4->samp1 samp2 7. Centrifuge the plate to pellet protein. samp1->samp2 samp3 8. Transfer supernatant to a new plate for LC-MS/MS analysis. samp2->samp3 samp4 9. Analyze samples to quantify remaining parent compound. samp3->samp4 data1 10. Plot ln(% Remaining) vs. Time. samp4->data1 data2 11. Determine the slope (k) of the linear regression. data1->data2 data3 12. Calculate Half-Life (t½ = 0.693 / k) and Intrinsic Clearance (CLint). data2->data3

Sources

Technical Support Center: A Researcher's Guide to 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this compound in your experiments. The information provided herein is synthesized from established safety protocols for related chemical structures and general laboratory best practices.

I. Compound Overview and Key Properties

This compound is a substituted pyridine derivative. Its structure, featuring a pyridine core with methyl, trifluoromethyl, and hydroxyl groups, suggests its utility as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity in drug candidates.

PropertyValueSource
Molecular FormulaC₇H₆F₃NO[1]
Molecular Weight177.13 g/mol [1]
AppearanceLikely a solid (crystalline or powder)General knowledge of similar small molecules

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues you may encounter during your work with this compound.

A. Handling and Personal Protective Equipment (PPE)

Question 1: What are the primary hazards associated with this compound and what PPE is required?

Core Recommendation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended for handling pyridine-based compounds.[3]

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Question 2: What is the correct procedure for weighing and transferring the solid compound?

Answer: To minimize the risk of inhalation and contamination, follow a systematic workflow.

Experimental Workflow: Weighing and Transferring Solid this compound

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood weigh_tare Tare analytical balance with weigh paper prep_hood->weigh_tare weigh_transfer Carefully transfer approximate amount of compound weigh_tare->weigh_transfer weigh_record Record the exact weight weigh_transfer->weigh_record diss_add_solid Transfer weigh paper with compound to reaction vessel weigh_record->diss_add_solid diss_add_solvent Add appropriate solvent and rinse weigh paper diss_add_solid->diss_add_solvent diss_mix Stir or sonicate until fully dissolved diss_add_solvent->diss_mix clean_ppe Remove and dispose of gloves properly diss_mix->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Workflow for safely weighing and dissolving the compound.

B. Storage and Stability

Question 3: What are the optimal storage conditions for this compound?

Answer: Based on general guidelines for pyridine derivatives and trifluoromethyl compounds, proper storage is crucial to maintain the compound's integrity.

ParameterRecommendationRationale
Temperature Cool, dry placePrevents degradation and potential reaction with atmospheric moisture.[3]
Atmosphere Tightly sealed container, consider inert gas (e.g., argon or nitrogen) for long-term storagePyridine compounds can be hygroscopic (absorb moisture from the air).[3]
Light Store in an opaque or amber vialTo prevent potential light-induced degradation.
Incompatibilities Store away from strong oxidizing agents and strong acidsPyridine derivatives can react with these substances.

Question 4: I've noticed the color of my compound has changed from white to a yellowish tint. Is it still usable?

Answer: A color change often indicates degradation or the presence of impurities. While a slight discoloration may not significantly impact all experiments, it is a cause for concern.

Troubleshooting Steps:

  • Re-evaluate Storage: Ensure the compound has been stored according to the recommended conditions.

  • Purity Check: If possible, re-analyze the compound's purity using techniques like NMR or LC-MS to identify any degradation products.

  • Experimental Validation: For non-critical applications, you may test the discolored compound in a small-scale pilot reaction to see if it still yields the desired outcome. For sensitive applications, it is highly recommended to use a fresh, pure batch of the compound.

C. Experimental Troubleshooting

Question 5: I am having trouble dissolving this compound in my reaction solvent. What can I do?

Answer: Solubility can be influenced by several factors. The hydroxyl group suggests some polarity, while the trifluoromethyl and pyridine ring contribute to its organic character.

Troubleshooting Flowchart: Improving Solubility

start Incomplete Dissolution Observed solvent_choice Is the solvent appropriate? (Consider polarity) start->solvent_choice try_other_solvents Test solubility in a range of solvents (e.g., DCM, THF, DMF, DMSO) solvent_choice->try_other_solvents No sonication Have you tried sonication? solvent_choice->sonication Yes try_other_solvents->sonication apply_sonication Apply gentle sonication sonication->apply_sonication No heating Is gentle heating compatible with your reaction? sonication->heating Yes apply_sonication->heating success Compound Dissolved apply_sonication->success apply_heating Gently warm the mixture with stirring heating->apply_heating Yes failure Consult literature for similar compounds or consider derivatization heating->failure No apply_heating->success apply_heating->failure Still not dissolved

Caption: Decision tree for addressing solubility issues.

Question 6: My reaction is not proceeding as expected. Could the compound be the issue?

Answer: Assuming the compound's purity is confirmed, consider the reactivity of its functional groups.

  • Acidity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base. This can be a desired step in some reactions (e.g., O-alkylation) but may interfere with others. The electron-withdrawing trifluoromethyl group will increase the acidity of this proton compared to a simple cresol.

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile. This basicity can be tuned by the substituents on the ring.

  • Potential for Side Reactions: Be mindful of potential side reactions involving the hydroxyl or pyridine nitrogen functionalities, especially when using highly reactive reagents.

If you suspect compound-related issues, consider running a control reaction with a similar, well-characterized starting material to troubleshoot your reaction conditions.

III. Spill and Waste Management

Question 7: How should I handle a spill of this compound?

Answer: In case of a spill, prioritize safety and follow established laboratory procedures.[2]

For a small solid spill:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing your full PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.

  • Wipe the area with a damp cloth, and dispose of the cloth in the hazardous waste container.

For a larger spill:

  • Evacuate the immediate area and alert your lab supervisor or safety officer.

  • Prevent the spill from spreading.

  • Follow your institution's specific spill response protocol.

Question 8: What is the correct disposal method for waste containing this compound?

Answer: All waste containing this compound, including unused compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh paper), must be disposed of as hazardous chemical waste.[4] Collect the waste in a clearly labeled, sealed container and follow your institution's guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

IV. References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: pyridine. Available at: [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. Available at: [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. Available upon request from supplier.

  • PubChem. 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions you might have when planning or executing the synthesis of this compound.

Q1: What are the most promising strategies for the enantioselective synthesis of this compound?

A1: Two primary strategies have shown the most promise for this class of compounds:

  • Asymmetric Hydrogenation of a Prochiral Precursor: This involves the synthesis of a 2-methyl-6-(trifluoromethyl)pyridin-3-one intermediate, followed by an enantioselective hydrogenation of the ketone to introduce the chiral hydroxyl group. Rhodium and Iridium-based catalysts with chiral phosphine ligands are often employed for this transformation.[1][2][3]

  • De Novo Synthesis of the Chiral Pyridine Ring: This approach involves constructing the pyridine ring from acyclic precursors in a stereocontrolled manner. A notable method is the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with subsequent oxidation and elimination to form the 3-hydroxypyridine core.[4][5] Chirality can be introduced through the use of chiral starting materials or a chiral catalyst during the cyclization.

Q2: How does the trifluoromethyl group affect the enantioselective synthesis?

A2: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the pyridine ring.[6] It can:

  • Increase Reactivity: The CF3 group can enhance the reactivity of the pyridine ring towards nucleophilic attack and hydrogenation.[7]

  • Influence Regioselectivity: It can direct incoming reagents to specific positions on the pyridine ring.

  • Affect Catalyst Performance: The CF3 group can electronically influence the interaction between the substrate and the chiral catalyst, which can impact enantioselectivity. Careful selection of the catalyst and reaction conditions is crucial.

Q3: What are the biggest challenges in purifying the final chiral product?

A3: The primary challenge is separating the two enantiomers effectively. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both analytical and preparative scale separations of chiral trifluoromethyl-substituted alcohols.[8] Key considerations include:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are generally effective.[8]

  • Mobile Phase Optimization: A systematic screening of different mobile phases (e.g., hexane/isopropanol, methanol) is necessary to achieve baseline separation.[8]

  • Potential for On-Column Decomposition: While less common, the stability of the trifluoromethylpyridine moiety under the HPLC conditions should be considered, especially if acidic or basic additives are used in the mobile phase.

Q4: Are there any safety concerns I should be aware of?

A4: Yes. When working with trifluoromethylating reagents and during the synthesis of trifluoromethylpyridines, it is important to be aware of the potential for the release of toxic byproducts. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Additionally, many of the metal catalysts used in asymmetric hydrogenation are pyrophoric and require careful handling under an inert atmosphere.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. For trifluoromethylpyridine synthesis, higher temperatures may be required.
Catalyst deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[1]* Use a catalyst system known to be tolerant to pyridine substrates. * Consider N-protection of the pyridine ring (e.g., as a pyridinium salt) to prevent coordination, followed by deprotection.[1][2]
Decomposition of starting materials or product: The trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack, and harsh reaction conditions can lead to degradation.* Use milder reaction conditions where possible. * Ensure all reagents and solvents are anhydrous and of high purity.
Low Enantioselectivity (ee) Suboptimal catalyst or ligand: The chosen chiral catalyst or ligand may not be well-suited for the specific substrate.* Screen a variety of chiral ligands and catalysts. For hydrogenations, consider different chiral phosphine ligands with Rh or Ir. For de novo synthesis, explore different chiral auxiliaries or catalysts. * Consult the literature for catalyst systems that have been successful with structurally similar substrates.[9][10]
Incorrect catalyst loading or substrate-to-catalyst ratio: Too high or too low a catalyst loading can negatively impact enantioselectivity.Optimize the catalyst loading through a series of small-scale experiments.
Presence of impurities: Impurities in the starting materials or solvents can interfere with the chiral catalyst.Ensure all starting materials and solvents are rigorously purified.
Temperature effects: The reaction temperature can have a significant impact on enantioselectivity.Run the reaction at different temperatures to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often lead to higher ee.
Difficult Purification Poor separation of enantiomers by chiral HPLC: The chosen chiral stationary phase or mobile phase is not effective.* Screen different chiral columns (amylose-based, cellulose-based).[8] * Systematically vary the mobile phase composition (e.g., ratio of hexane to isopropanol).[8] * Consider derivatization of the alcohol to a less polar ester to improve separation.
Co-elution with byproducts: Impurities from the reaction are difficult to separate from the desired product.* Optimize the reaction conditions to minimize byproduct formation. * Employ a multi-step purification strategy, such as flash chromatography to remove gross impurities followed by chiral HPLC for enantiomer separation.
Inconsistent Results Variability in reagent quality: The purity and activity of reagents, especially the catalyst and chiral ligands, can vary between batches.* Use reagents from a reliable supplier and store them under the recommended conditions. * For sensitive reactions, it is advisable to test a new batch of catalyst on a small scale before proceeding with a larger reaction.
Atmospheric moisture or oxygen sensitivity: Many of the organometallic catalysts used are sensitive to air and moisture.* Use standard Schlenk line or glovebox techniques to handle air- and moisture-sensitive reagents. * Ensure all solvents are properly dried and degassed.

Part 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridin-3-one (Prochiral Precursor)

This protocol is a hypothetical adaptation based on general methods for the synthesis of hydroxypyridines.

Workflow Diagram:

A Starting Material: 2-Chloro-6-methyl-3-nitropyridine B Step 1: Trifluoromethylation (e.g., with CF3-source and Cu catalyst) A->B C Intermediate: 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine B->C D Step 2: Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) C->D E Intermediate: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine D->E F Step 3: Diazotization and Hydrolysis (e.g., with NaNO2, H2SO4, H2O) E->F G Product: This compound F->G H Tautomerization G->H equilibrium I Target Precursor: 2-Methyl-6-(trifluoromethyl)pyridin-3-one H->I A Prochiral Precursor: 2-Methyl-6-(trifluoromethyl)pyridin-3-one B Reaction: Asymmetric Hydrogenation A->B C Reagents: - Chiral Catalyst (e.g., [Rh(COD)Cl]2 + Chiral Ligand) - H2 gas - Solvent (e.g., degassed MeOH) B->C D Work-up & Purification: - Solvent removal - Column Chromatography B->D E Final Product: (R)- or (S)-2-Methyl-6-(trifluoromethyl)pyridin-3-ol D->E F Analysis: Chiral HPLC for ee determination E->F A [Rh(I)L*] B [Rh(III)(H)2L*] A->B + H2 C [Rh(III)(H)2(Ketone)L*] B->C + Ketone D [Rh(I)L*(Alcohol)] C->D Hydride Transfer D->A - Alcohol

Sources

Validation & Comparative

Comparative Guide for Bioactivity Confirmation of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Hypothesis

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern medicinal chemistry and agrochemistry.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—namely its high electronegativity, metabolic stability, and ability to modulate pKa—have been leveraged to create highly effective therapeutic agents and other bioactive molecules.[1][3] Compounds incorporating the TFMP moiety are found in numerous FDA-approved drugs, including the multi-kinase inhibitor Sorafenib, which is used to treat primary liver and kidney cancer.[4]

This guide focuses on 2-Methyl-6-(trifluoromethyl)pyridin-3-ol (hereafter referred to as TFMP-OH ), a compound for which the specific biological activity has not been extensively characterized in public literature. Based on the established precedent of the TFMP scaffold in kinase inhibitor design, we hypothesize that TFMP-OH possesses anti-proliferative activity mediated through the inhibition of one or more protein kinases critical for cancer cell survival, such as those in the MAPK/ERK signaling pathway.

This document provides a comprehensive, step-by-step experimental framework designed to rigorously test this hypothesis. We will objectively compare the performance of TFMP-OH against a clinically relevant benchmark and a structural control, providing detailed, self-validating protocols that ensure data integrity and reproducibility.

Comparator Compound Selection: Establishing a Validated Benchmark

To accurately interpret the bioactivity of TFMP-OH, it is essential to compare it against well-defined positive and negative controls.

  • Positive Control (Benchmark): Sorafenib. Sorafenib is a multi-kinase inhibitor that targets several kinases in the MAPK pathway (e.g., RAF kinases) and other receptor tyrosine kinases.[4] Its chemical structure features a trifluoromethylphenyl group, making it a relevant benchmark for a compound containing a TFMP moiety. It will allow us to contextualize the potency of TFMP-OH against a known, clinically effective drug.

  • Structural Control (Baseline): 2-Methylpyridin-3-ol. This compound retains the core pyridinol structure but lacks the critical trifluoromethyl group. Including this control helps to isolate the specific contribution of the -CF3 moiety to the observed biological activity. A significant drop in activity upon removal of the -CF3 group would strongly suggest it is essential for the compound's mechanism of action.

Experimental Workflow for Bioactivity Confirmation

The following three-stage workflow is designed to systematically evaluate the bioactivity of TFMP-OH, moving from a general assessment of cellular effect to a specific, mechanistic analysis.

G cluster_0 Phase 1: Cellular Effect Screening cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Mechanism of Action A Dose-Response Cell Viability Assay (MTT Assay) B Determine IC50 for TFMP-OH vs. Comparators A->B Quantify metabolic activity C In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®) B->C If IC50 is potent, proceed to target identification D Calculate Kinase-Specific IC50 vs. Target (e.g., B-RAF) C->D Measure ATP consumption E Western Blot Analysis of Phospho-Proteins D->E If direct inhibition is confirmed, validate in cellular context F Quantify Inhibition of Downstream Signaling (p-ERK) E->F Measure protein phosphorylation

Caption: A three-phase workflow for confirming the bioactivity of TFMP-OH.

Phase 1: Anti-Proliferative Activity Assessment

The first step is to determine if TFMP-OH has a general cytotoxic or anti-proliferative effect on a relevant cancer cell line. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.

Detailed Protocol: MTT Cell Viability Assay[5][6][7]
  • Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in signal in treated cells compared to controls indicates a loss of viability.

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2 - liver carcinoma, relevant for Sorafenib) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TFMP-OH, Sorafenib, and 2-Methylpyridin-3-ol in culture medium. A common concentration range to start with is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values
CompoundCell Viability IC50 (µM)
TFMP-OH Experimental Result
Sorafenib (Positive Control)Experimental Result
2-Methylpyridin-3-ol (Structural Control)Experimental Result

Phase 2: In Vitro Kinase Inhibition Assay

If TFMP-OH shows potent anti-proliferative activity, the next step is to test the hypothesis that it directly inhibits a protein kinase. An in vitro assay isolates the kinase from other cellular components, ensuring that any observed effect is due to direct interaction.[6][7] We will use the B-RAF kinase as a primary target, given its importance in many cancers and its inhibition by Sorafenib.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
  • Causality: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7] Kinase activity consumes ATP and generates ADP. The assay reagents first eliminate the remaining ATP, then convert the generated ADP back into ATP, which is used by luciferase to produce a light signal. The amount of light is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

  • Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction. Each reaction should contain:

    • Kinase buffer (optimized for the specific kinase).

    • Recombinant B-RAF kinase.

    • A suitable substrate (e.g., inactive MEK1 protein).

    • ATP at its Km concentration (ensures sensitivity to competitive inhibitors).[6]

    • Serial dilutions of TFMP-OH or Sorafenib.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains the enzymes needed to convert ADP to ATP and provides the luciferase/luciferin substrate for the light-generating reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to control reactions with no inhibitor. Plot the normalized kinase activity versus the log of the inhibitor concentration and fit the data to determine the IC50 value for kinase inhibition.

Data Presentation: Comparative Kinase Inhibition
CompoundB-RAF Kinase IC50 (nM)
TFMP-OH Experimental Result
Sorafenib (Positive Control)Experimental Result

Phase 3: Cellular Mechanism of Action Analysis

Confirming that TFMP-OH inhibits a kinase in vitro is crucial, but it is equally important to demonstrate that it engages and inhibits its target within a living cell. Western blotting allows us to visualize the phosphorylation status of downstream proteins in a signaling pathway, providing direct evidence of target engagement.[8]

G cluster_pathway Simplified MAPK Signaling Pathway cluster_inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK p ERK ERK MEK->ERK p ERK->ERK Western Blot Target: Phospho-ERK (p-ERK) TF Transcription Factors (Proliferation, Survival) ERK->TF p Sorafenib Sorafenib Sorafenib->BRAF TFMP_OH TFMP-OH (Hypothesized) TFMP_OH->BRAF Test Hypothesis

Caption: MAPK pathway showing the hypothesized target of TFMP-OH (B-RAF) and the downstream readout (p-ERK).

Detailed Protocol: Western Blot for Phospho-ERK[10][12][13]
  • Causality: If TFMP-OH inhibits B-RAF, the downstream phosphorylation cascade will be blocked. This will lead to a measurable decrease in the amount of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein, which should remain unchanged over the short treatment period.

  • Cell Treatment and Lysis: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with TFMP-OH and Sorafenib at concentrations around their cell viability IC50 (e.g., 1x and 5x IC50) for a short period (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric field.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)). Use a dilution recommended by the manufacturer (e.g., 1:1000 in 5% BSA/TBST).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK and a loading control like GAPDH or β-actin.

Data Presentation: Quantification of Protein Phosphorylation
Treatmentp-ERK / Total ERK Ratio (Normalized to Control)
Vehicle Control1.00
TFMP-OH (1x IC50) Experimental Result
TFMP-OH (5x IC50) Experimental Result
Sorafenib (1x IC50)Experimental Result

Conclusion and Interpretation

This structured comparison guide provides a robust framework for confirming the hypothesized bioactivity of this compound.

  • If TFMP-OH demonstrates a potent IC50 in the MTT assay, directly inhibits B-RAF activity in the in vitro kinase assay, and reduces p-ERK levels in cells, it would provide strong, multi-layered evidence that it is a novel kinase inhibitor.

  • The relative potency of TFMP-OH compared to Sorafenib will establish its potential as a lead compound.

  • A lack of activity from the 2-Methylpyridin-3-ol control would confirm the critical role of the trifluoromethyl group in mediating this bioactivity.

By following these self-validating protocols, researchers can generate high-quality, interpretable data to confidently ascertain the biological activity and mechanism of action of this novel compound.

References

  • Saga, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Molecules. Available at: [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Borkovich, K. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Available at: [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. Available at: [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available at: [Link]

  • National Institutes of Health. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Dana Bioscience. (n.d.). This compound 100mg. Available at: [Link]

  • Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2025). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. PubMed Central. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of methods for this specific trifluoromethyl-substituted pyridine derivative, ensuring robust and reliable results in a regulated environment.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2] For a critical intermediate like this compound, this ensures the identity, strength, quality, and purity of the final active pharmaceutical ingredient (API). This guide will delve into the validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10]

The Analytical Landscape: Choosing the Right Tool

The selection of an analytical technique for this compound is governed by its physicochemical properties. The presence of a hydroxyl group suggests that it is a polar compound, and the trifluoromethyl group adds to its unique electronic and spectroscopic characteristics.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[11] A typical validation of an HPLC method for assay and impurity determination would involve the following parameters:

Core Validation Parameters for HPLC
Validation ParameterPurposeTypical Acceptance CriteriaRationale
Specificity To ensure the signal is from the analyte of interest and not from impurities, degradants, or matrix components.[8][12]Peak purity index > 0.99; Baseline resolution between the analyte and known impurities.The trifluoromethyl group can influence the chromatographic behavior of potential isomers. Demonstrating specificity is crucial to avoid erroneous quantification.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[12][13]Correlation coefficient (r²) ≥ 0.999.A linear response is fundamental for accurate quantification across the expected concentration range of the sample.
Accuracy The closeness of the test results to the true value.[12][13]98.0% to 102.0% recovery for the assay of the drug substance.Ensures that the method provides a true measure of the analyte's concentration, which is critical for dosage and safety.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] This includes repeatability and intermediate precision.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.Demonstrates the method's reliability and reproducibility under various conditions (different days, analysts, equipment).[8]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][14]For assay: 80% to 120% of the test concentration.[8]Confirms the method's suitability for the intended application's concentration range.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-noise ratio ≥ 10.Essential for the accurate determination of low-level impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]Signal-to-noise ratio ≥ 3.Important for impurity profiling and detecting trace amounts of degradants.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13][15]RSD of results should remain within system suitability limits.Assesses the method's reliability during routine use under slightly varying conditions (e.g., pH, temperature, mobile phase composition).
Experimental Protocol: HPLC Method Validation

A step-by-step protocol for the validation of an HPLC method for the assay of this compound is as follows:

  • Method Development:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Specificity:

    • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradation products and demonstrate their separation from the main analyte peak.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.

    • Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified limits.[8]

  • LOQ and LOD:

    • Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze the system suitability parameters to assess the impact of these changes.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

For analyzing volatile impurities or for confirmatory identification, GC-MS is an invaluable technique.[16][17] The validation of a GC-MS method for this compound would focus on its specificity and sensitivity. Derivatization may be necessary to improve the volatility of the hydroxyl group, for instance, through silylation.[18]

Comparison of HPLC and GC-MS for Analysis
FeatureHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.Requires the analyte to be volatile and thermally stable, or to be derivatized.
Primary Use Quantitative analysis (assay and impurities).Qualitative analysis (identification) and quantitative analysis of volatile impurities.
Specificity Achieved through chromatographic separation and UV detection. Diode-array detection can provide additional peak purity information.High specificity due to mass fragmentation patterns, providing structural information.
Sensitivity Generally in the microgram to nanogram range.Can achieve very low detection limits (picogram to femtogram range).
Experimental Workflow: GC-MS Method Validation

Caption: Workflow for the validation of a GC-MS method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a primary technique for the structural confirmation of this compound. While not typically used for routine quantitative analysis in a quality control environment, its role in validating the primary reference standard is indispensable.

Key NMR Experiments for Structural Confirmation
  • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts of the aromatic protons and the methyl group will be characteristic.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbon attached to the trifluoromethyl group will have a distinct chemical shift and coupling pattern.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds. A single peak would be expected for the CF₃ group, and its chemical shift is highly sensitive to the electronic environment.[19][20]

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.

Validation of NMR as an Identification Method

The validation of NMR as an identification test involves demonstrating its specificity. This is achieved by comparing the spectrum of the test sample with that of a well-characterized reference standard. The chemical shifts, coupling constants, and peak integrations must be consistent.

NMR_Validation_Logic cluster_input Input Samples cluster_process NMR Analysis cluster_comparison Data Comparison cluster_output Validation Outcome Test_Sample Test Sample of This compound NMR_Acquisition Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Test_Sample->NMR_Acquisition Reference_Standard Characterized Reference Standard Reference_Standard->NMR_Acquisition Spectral_Comparison Compare Chemical Shifts, Coupling Constants, and Peak Integrations NMR_Acquisition->Spectral_Comparison Confirmation Structural Confirmation (Identity Verified) Spectral_Comparison->Confirmation

Caption: Logical flow for NMR-based identity validation.

Conclusion and Recommendations

The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this pharmaceutical intermediate.

  • For routine quality control (assay and purity): A validated HPLC method is the recommended primary technique due to its robustness, precision, and suitability for non-volatile compounds.

  • For identification and confirmation: NMR spectroscopy is the definitive method for structural elucidation and should be used to characterize the primary reference standard. GC-MS serves as an excellent orthogonal technique for identity confirmation and for the analysis of volatile impurities.

A comprehensive validation approach, leveraging the strengths of each of these techniques, will provide a high degree of assurance in the quality of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The principles and protocols outlined in this guide, which are firmly rooted in international regulatory guidelines, provide a solid framework for achieving this.

References

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  • 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-methyl-6-(trifluoromethyl)pyridin-3-ol, a scaffold of increasing interest in medicinal chemistry. By dissecting the roles of its constituent functional groups and exploring the impact of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutic agents. This document moves beyond a mere recitation of facts to explain the causal relationships between chemical structure and biological function, grounded in established principles and supported by relevant studies on related heterocyclic compounds.

The this compound Scaffold: A Privileged Starting Point

The this compound core represents a "privileged structure" in drug discovery. Its inherent features offer a favorable foundation for developing molecules with desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group, but with significantly different electronic properties. It is highly electron-withdrawing and can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The pyridine ring itself is a common motif in a vast array of biologically active compounds, recognized for its ability to engage in various non-covalent interactions with biological targets.[2] The hydroxyl and methyl groups provide additional points for interaction and potential modification.

The strategic placement of these groups on the pyridine ring creates a unique electronic and steric profile. The electron-withdrawing nature of the trifluoromethyl group at position 6 influences the acidity of the hydroxyl group at position 3 and the overall electron distribution in the ring, which can be critical for target engagement.

Postulated Biological Activities and Therapeutic Potential

While comprehensive biological profiling of this compound itself is not extensively reported in publicly available literature, the broader class of trifluoromethylpyridine and hydroxypyridine derivatives has demonstrated a wide range of pharmacological activities. These include:

  • Antimicrobial Activity: Pyridine derivatives have been investigated for their efficacy against various pathogens. For instance, certain (trifluoromethyl)pyridines have shown promise as anti-Chlamydia trachomatis agents.[3]

  • Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents.[2] The trifluoromethyl group, in particular, is a feature of some modern anticancer drugs, where it can contribute to improved efficacy.[1]

  • Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binder. The development of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C underscores the potential of pyridine-based scaffolds in this area.[4]

Given these precedents, it is reasonable to hypothesize that analogs of this compound could be developed as novel therapeutics in these and other areas. The following sections will explore the SAR of this scaffold in a systematic manner.

Deconstructing the Structure-Activity Relationship

The following is a predictive SAR analysis based on established medicinal chemistry principles and data from related compound series. This analysis is intended to guide the design of new analogs for synthesis and biological evaluation.

The Critical Role of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is a key functional group that can act as both a hydrogen bond donor and acceptor. Its modification is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

  • Esterification and Etherification: Conversion of the hydroxyl group to an ester or an ether can serve multiple purposes. It can act as a prodrug strategy to improve bioavailability, or it can be used to probe the necessity of the hydrogen bond donating ability of the parent molecule. The size and nature of the ester or ether substituent will be critical. A bulky group may lead to steric hindrance and a loss of activity.

  • Replacement with other Functional Groups: Replacing the hydroxyl group with an amine, thiol, or other isosteres can fundamentally alter the molecule's interaction with its target. For example, the introduction of a basic amine could introduce a positive charge at physiological pH, potentially leading to new ionic interactions.

Exploring Modifications at the 2-Methyl Position

The methyl group at the 2-position, while seemingly simple, can have a significant impact on the molecule's conformation and interaction with a binding pocket.

  • Varying Alkyl Chain Length: Extending the methyl group to an ethyl, propyl, or larger alkyl chain will increase lipophilicity and steric bulk. This can be beneficial if the target protein has a hydrophobic pocket in this region, but detrimental otherwise.

  • Introduction of Polar Functionality: Replacing the methyl group with a hydroxymethyl or aminomethyl group could introduce new hydrogen bonding interactions and improve aqueous solubility.

  • Cyclization: Incorporating the 2-position substituent into a ring system with the 3-position hydroxyl (e.g., forming a furan or pyran ring) would rigidify the structure, which can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

The Influence of the 6-Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of a molecule's properties.

  • Replacement with other Electron-Withdrawing Groups: Substituting the -CF3 group with other electron-withdrawing groups like a cyano (-CN) or a nitro (-NO2) group would maintain a similar electronic influence on the pyridine ring but would alter the steric profile and lipophilicity.

  • Replacement with Halogens: Replacing the -CF3 group with a chlorine or bromine atom would reduce the steric bulk while maintaining an electron-withdrawing character, potentially leading to a different binding mode.

  • Bioisosteric Replacements: Other groups with similar steric and electronic properties to trifluoromethyl, such as a pentafluoroethyl group, could be explored.

The Untapped Potential of Positions 4 and 5

Positions 4 and 5 of the pyridine ring are unsubstituted in the parent scaffold and represent prime locations for further modification to enhance potency and fine-tune properties.

  • Introduction of Small Substituents: The addition of small substituents like halogens, methyl, or methoxy groups at these positions can significantly impact the electronic distribution of the ring and provide additional points of contact with a target.

  • Introduction of Larger Groups: Larger aryl or heteroaryl groups could be introduced, potentially leading to new π-π stacking or other favorable interactions.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core scaffold and the key areas for modification to guide analog design.

Caption: Core scaffold and key modification points.

The following diagram illustrates a hypothetical workflow for SAR exploration.

SAR_Workflow A Design Analogs B Chemical Synthesis A->B C In Vitro Screening (e.g., IC50 determination) B->C D SAR Analysis C->D D->A Iterative Design E Lead Optimization D->E F In Vivo Studies E->F

Caption: Iterative workflow for SAR studies.

Comparative Data of Hypothetical Analogs

To illustrate how SAR data for this class of compounds would be presented, the following table provides a hypothetical comparison of analogs against a generic kinase target. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Analog R1 (Position 3) R2 (Position 2) R4 (Position 4) Hypothetical IC50 (nM) Remarks
Parent -OH-CH3-H1500Moderate activity.
1a -OCH3-CH3-H>10000Loss of activity suggests H-bond donation is crucial.
1b -OH-CH2CH3-H800Increased lipophilicity may be favorable.
1c -OH-CH3-Cl500Electron-withdrawing group at C4 enhances potency.
1d -OH-CH3-OCH32000Electron-donating group at C4 is detrimental.
1e -NH2-CH3-H900Amine is a viable replacement for the hydroxyl group.

Essential Experimental Protocols

To establish a robust SAR, standardized and reproducible experimental protocols are paramount. The following are representative protocols for the initial biological evaluation of new analogs.

Protocol for In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase and its substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate over a range of concentrations.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specified time at room temperature.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Detect the product formation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Cell Viability Assay (Example: MTT Assay for Anticancer Activity)
  • Cell Culture:

    • Culture the cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a systematic framework for exploring the SAR of its analogs, highlighting key positions for modification and outlining essential experimental protocols. While the SAR principles discussed are based on sound medicinal chemistry knowledge and data from related compound series, it is imperative that these hypotheses are tested through the synthesis and biological evaluation of new analogs. A focused library of compounds, designed according to the principles outlined herein, is the logical next step to unlocking the full therapeutic potential of this exciting chemical scaffold.

References

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (n.d.). National Institutes of Health.
  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). National Center for Biotechnology Information.
  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). National Institutes of Health.
  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2008). MDPI.
  • Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. (n.d.). National Center for Biotechnology Information.
  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (n.d.). ResearchGate.
  • 2-Fluoro-3,6-bis(trifluoromethyl)pyridine. (n.d.). Smolecule.
  • QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. (2008). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.

Sources

A Comparative Analysis of Synthetic Routes to 2-Methyl-6-(trifluoromethyl)pyridin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-6-(trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability, making it a desirable motif in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the strategic choices behind different methodologies and providing detailed experimental protocols for promising approaches.

The synthesis of substituted pyridinols can be broadly categorized into two strategic approaches: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring from acyclic precursors through cyclocondensation reactions. This analysis will delve into both strategies, evaluating their respective advantages and limitations in the context of producing this compound.

Strategic Overview of Synthetic Pathways

The synthesis of this compound presents a unique challenge due to the specific arrangement of its substituents. The primary disconnection approaches involve either the late-stage introduction of the hydroxyl group onto a pre-formed 2-methyl-6-(trifluoromethyl)pyridine core or the construction of the fully substituted ring from acyclic precursors.

Synthesis_Strategies cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Functionalization A Acyclic Precursors B This compound A->B Ring Formation C Pre-formed Pyridine Ring C->B Hydroxylation

Figure 1: High-level strategic approaches to the synthesis of this compound.

Route 1: Pyridine Ring Construction via Cyclocondensation

The construction of the pyridine ring from acyclic precursors offers a convergent and often highly flexible approach to densely functionalized pyridines. For the synthesis of this compound, a promising strategy involves the condensation of a trifluoromethyl-containing building block with a partner that provides the remaining carbon and nitrogen atoms of the ring, along with the methyl and hydroxyl functionalities.

A plausible and widely applicable method for constructing substituted pyridin-3-ols is a variation of the Bohlmann-Rahtz pyridine synthesis. This reaction typically involves the condensation of an enamine with a β-dicarbonyl compound or its equivalent. In the context of our target molecule, a key starting material would be a trifluoromethylated β-ketoester or a related derivative.

Key Building Blocks and Rationale

A critical precursor for this route is a compound containing the trifluoromethyl group adjacent to a carbonyl, such as 1,1,1-trifluoro-2,4-pentanedione.[1] This diketone can react with an enamine derived from an amino acid or a simple amine and a ketone to form the pyridine ring.

Cyclocondensation_Route cluster_route1 Route 1: Cyclocondensation A 1,1,1-Trifluoro-2,4-pentanedione C Intermediate Adduct A->C Michael Addition B Enamine (from aminoacetone derivative) B->C D This compound C->D Cyclization & Dehydration

Figure 2: Proposed cyclocondensation pathway to this compound.

Experimental Protocol: Cyclocondensation Approach

Step 1: Formation of the Enamine

  • To a solution of aminoacetone hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes to generate the free aminoacetone.

  • To this mixture, add a ketone or aldehyde to form the corresponding enamine in situ.

Step 2: Cyclocondensation Reaction

  • To the freshly prepared enamine solution, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).[1]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the target compound.

Advantages and Disadvantages of the Cyclocondensation Route
Advantages Disadvantages
Convergent and potentially high-yielding.Requires careful optimization of reaction conditions.
Flexible; allows for the introduction of various substituents by modifying the starting materials.The synthesis of the required enamine precursor may be challenging.
Builds the core structure in a single key step.Potential for side reactions and the formation of isomeric byproducts.

Route 2: Functionalization of a Pre-formed Pyridine Ring

An alternative strategy involves the synthesis of a 2-methyl-6-(trifluoromethyl)pyridine core, followed by the introduction of the hydroxyl group at the 3-position. This approach is often more linear but can be highly effective if the starting pyridine is readily accessible.

Synthesis of the 2-Methyl-6-(trifluoromethyl)pyridine Intermediate

The synthesis of 2-methyl-6-(trifluoromethyl)pyridine can be achieved through various methods. A common industrial approach involves the chlorination and subsequent fluorination of 2-picoline (2-methylpyridine).[2]

Introduction of the Hydroxyl Group

Introducing a hydroxyl group at the 3-position of a pyridine ring can be challenging. Direct oxidation is often unselective. A more controlled approach involves the following steps:

  • Nitration: Nitration of 2-methyl-6-(trifluoromethyl)pyridine to introduce a nitro group at the 3-position.

  • Reduction: Reduction of the nitro group to an amino group.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Functionalization_Route cluster_route2 Route 2: Functionalization A 2-Methyl-6-(trifluoromethyl)pyridine B 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine A->B Nitration C 3-Amino-2-methyl-6-(trifluoromethyl)pyridine B->C Reduction D This compound C->D Diazotization & Hydrolysis

Figure 3: Multi-step functionalization pathway to this compound.

Experimental Protocol: Functionalization Approach

Step 1: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine

  • To a mixture of fuming sulfuric acid and concentrated nitric acid at 0 °C, slowly add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent and purify by chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-methyl-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a catalyst like Pd/C.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction to isolate the 3-amino-2-methyl-6-(trifluoromethyl)pyridine.

Step 3: Diazotization and Hydrolysis

  • Dissolve the 3-amino-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to facilitate the hydrolysis of the diazonium salt.

  • Neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.

Advantages and Disadvantages of the Functionalization Route
Advantages Disadvantages
Utilizes a potentially readily available starting material.Multi-step synthesis with potential for lower overall yield.
The individual steps are often well-established reactions.Nitration can lead to isomeric mixtures, requiring separation.
May be more suitable for large-scale production if the starting material is commercially available at a low cost.The diazotization step can be hazardous and requires careful control.

Comparative Summary

FeatureRoute 1: CyclocondensationRoute 2: Functionalization
Strategy ConvergentLinear
Number of Steps Fewer (potentially one-pot)Multiple steps
Starting Materials Acyclic, potentially complexPre-formed pyridine ring
Flexibility HighModerate
Potential Yield Potentially highCan be lower due to multiple steps
Key Challenges Optimization of cyclocondensation conditions, synthesis of precursors.Regioselectivity of nitration, handling of diazonium salts.

Conclusion

Both the cyclocondensation and the functionalization routes offer viable pathways to this compound, each with its own set of advantages and challenges.

  • The Cyclocondensation Route is elegant and convergent, offering a direct path to the target molecule. Its success hinges on the careful selection and synthesis of the acyclic precursors and the optimization of the ring-forming reaction. This route is particularly attractive for creating a library of analogs by varying the starting materials.

  • The Functionalization Route is a more traditional, linear approach. While it involves more steps, these transformations are generally well-understood. This route may be preferable if the starting 2-methyl-6-(trifluoromethyl)pyridine is commercially available or can be synthesized efficiently on a large scale.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, the availability of starting materials, and the laboratory's expertise in particular reaction types. Further experimental validation and optimization of the proposed protocols are necessary to determine the most efficient and practical method for the synthesis of this compound.

References

  • Swarts, F. Bull. Acad. Roy. Belg.1898, 35, 375.
  • Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637-1638. (Background on pyridine synthesis).
  • Bohlmann, F.; Rahtz, D. Chem. Ber.1957, 90, 2265-2272. (Background on pyridin-3-ol synthesis).
  • PubChem. 2-Methyl-6-(trifluoromethyl)pyridine. [Link][2]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link][2]

Sources

A Comparative Guide to In Vitro and In Vivo Efficacy of Trifluoromethyl-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both long and fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, both in controlled laboratory settings (in vitro) and in complex living organisms (in vivo). This guide provides an in-depth comparison of these two essential evaluation paradigms, focusing on a class of compounds that has garnered significant interest in medicinal chemistry: those based on a trifluoromethyl-substituted heterocyclic core.

While specific experimental data for 2-Methyl-6-(trifluoromethyl)pyridin-3-OL is not extensively available in the public domain, this guide will leverage data from closely related trifluoromethyl-substituted pyridine and pyrazole derivatives to illustrate the core principles of efficacy assessment. The trifluoromethyl (-CF3) group is a privileged moiety in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] We will explore how the promising in vitro activities of such compounds translate—or sometimes fail to translate—to in vivo efficacy, and the critical insights gained from each type of study.

Part 1: In Vitro Efficacy - Deconstructing Biological Activity in a Controlled Environment

In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess a compound's biological activity in a controlled, non-living system.[2] These assays are designed to measure a specific biological process, such as enzyme inhibition or cell proliferation, and are crucial for initial screening and lead optimization.

Case Study 1: Trifluoromethyl-Pyridine Derivatives as Kinase Inhibitors

A prominent example is the evaluation of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), kinases that are often deregulated in cancer.[3]

In Vitro Kinase Inhibition and Cellular Activity of PQR309

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Assay (EC50, nM)
PQR309PI3Kα3380 (p-Akt inhibition)
PI3Kβ112-
PI3Kδ40-
PI3Kγ63-
mTOR30-

Data synthesized from[3].

The in vitro enzymatic assays directly measure the concentration of PQR309 required to inhibit the activity of purified PI3K and mTOR proteins by 50% (IC50). The cellular assays, on the other hand, assess the compound's ability to inhibit a downstream signaling event (phosphorylation of Akt) within a cancer cell line, providing a more biologically relevant measure of potency (EC50).

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, & ATP Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Case Study 2: Trifluoromethyl-Pyrazole Derivatives as Anti-Inflammatory Agents

Another therapeutic area where trifluoromethyl-substituted heterocycles have shown promise is in the treatment of inflammation. A series of trifluoromethyl-pyrazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.[4][5]

In Vitro COX Inhibition by Trifluoromethyl-Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
3b 0.463.820.12
3d 5.614.921.14
3g 4.452.651.68
Ketoprofen (Control) 0.0340.1640.21

Data adapted from[5].

These in vitro assays demonstrate the compounds' potency and selectivity for the two COX isoforms. COX-2 selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5]

Part 2: In Vivo Efficacy - Assessing Therapeutic Potential in a Living System

While in vitro studies are indispensable for initial screening, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a drug candidate's therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.[6]

Case Study 1 (Continued): In Vivo Anti-Tumor Efficacy of PQR309

The promising in vitro activity of PQR309 was further investigated in a rat xenograft model of human glioblastoma.[3]

In Vivo Efficacy of PQR309 in a U87MG Glioblastoma Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
Vehicle Control-0
PQR3095075

Data synthesized from[3].

The significant tumor growth inhibition observed in this in vivo model provides strong evidence for the potential of PQR309 as an anti-cancer agent.

Signaling Pathway: The PI3K/Akt/mTOR Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibits translation when unphosphorylated PQR309 PQR309 PQR309->PI3K PQR309->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Case Study 2 (Continued): In Vivo Anti-Inflammatory Activity of Trifluoromethyl-Pyrazole Derivatives

The in vitro COX inhibitors were subsequently tested in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[4]

In Vivo Anti-Inflammatory Activity of Trifluoromethyl-Pyrazole Derivatives

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
4a 10062
4b 10076
4c 10070
Indomethacin (Control) 1078

Data adapted from[4].

These in vivo results confirm the anti-inflammatory potential of this class of compounds, with several derivatives exhibiting efficacy comparable to the established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. While a strong in vitro activity is a prerequisite for a successful drug candidate, it does not guarantee in vivo success. Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its in vivo efficacy. A potent in vitro inhibitor may exhibit poor oral bioavailability or be rapidly metabolized, resulting in insufficient drug exposure at the target site. For instance, the development of the p38 MAP kinase inhibitor AS1940477 involved structural modifications to improve its pharmacokinetic profile and achieve good oral bioavailability.[7]

  • Target Engagement: Demonstrating that a drug binds to its intended target in a living organism is essential. This can be assessed through pharmacodynamic (PD) studies, which measure the biological effects of the drug over time.

  • Off-Target Effects: Compounds may interact with unintended targets in vivo, leading to unexpected efficacy or toxicity.

  • Complexity of the Disease Model: In vivo models, while more complex than in vitro systems, are still simplifications of human disease. The choice of an appropriate animal model is critical for predicting clinical efficacy.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro PI3K Alpha HTRF Assay

Objective: To determine the IC50 value of a test compound against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF KinEASE-STK S1 kit

  • Test compound

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the test compound, PI3Kα enzyme, and PIP2 substrate to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate the plate to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel

  • Test compound

  • Vehicle control

  • Calipers

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition for the treatment group compared to the control group.

Conclusion

The development of effective new drugs relies on a comprehensive evaluation of their efficacy in both in vitro and in vivo settings. As illustrated by the examples of trifluoromethyl-substituted pyridine and pyrazole derivatives, in vitro assays are powerful tools for identifying and optimizing potent compounds against specific biological targets. However, in vivo studies are indispensable for confirming therapeutic efficacy in a complex biological system and for assessing the all-important pharmacokinetic and safety profiles of a drug candidate. A thorough understanding of the strengths and limitations of each approach, and a careful correlation of the data they generate, are paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European journal of medicinal chemistry, 69, 554–561. [Link]

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Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of 2-Methyl-6-(trifluoromethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance in distinguishing the target analyte from its potential cross-reactants. This guide is designed to equip you with the knowledge to make informed decisions when developing and validating analytical methods for novel small molecules.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity is the phenomenon where a detection method registers a signal from compounds other than the intended analyte. In drug development, this can have significant consequences, including:

  • Inaccurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Overestimation of drug concentration can lead to incorrect calculations of absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Misinterpretation of Efficacy and Toxicity Data: False-positive results can mask a lack of efficacy or suggest toxicity that is not present.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA require rigorous validation of analytical methods, including a thorough assessment of specificity and cross-reactivity[1].

This guide will focus on two potential cross-reactants for 2-Methyl-6-(trifluoromethyl)pyridin-3-ol:

  • (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A potential precursor in the synthesis of the target analyte or a metabolite formed through reduction of a carboxylic acid intermediate[2].

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid: A likely metabolite resulting from the oxidation of the primary alcohol of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol or the hydroxymethyl group of a precursor.

Comparative Methodologies for Cross-Reactivity Determination

We will now delve into the principles and practical application of competitive ELISA and LC-MS/MS for assessing the cross-reactivity of this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: The competitive ELISA is an immunoassay format well-suited for the detection of small molecules[3][4]. In this assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.

Rationale for Cross-Reactivity Assessment: By introducing potential cross-reactants into the assay, we can determine their ability to displace the labeled analyte from the antibody binding sites. The degree of displacement is a measure of their cross-reactivity.

Materials:

  • High-binding 96-well microplates

  • Anti-2-Methyl-6-(trifluoromethyl)pyridin-3-ol polyclonal or monoclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • Potential cross-reactants: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the anti-2-Methyl-6-(trifluoromethyl)pyridin-3-ol antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants.

    • In separate tubes, mix each standard or cross-reactant dilution with a fixed concentration of the this compound-HRP conjugate.

    • Add these mixtures to the wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step to remove unbound reagents.

  • Substrate Addition: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The concentration of the standard or cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula[5]:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

G cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation plate 1. Antibody Coating (Anti-Analyte Ab) wash1 2. Wash plate->wash1 block 3. Blocking (e.g., BSA) wash1->block wash2 4. Wash block->wash2 sample 5. Add Sample/Standard (Analyte or Cross-Reactant) wash2->sample conjugate 6. Add Enzyme Conjugate (Analyte-HRP) sample->conjugate incubation 7. Incubate conjugate->incubation wash3 8. Wash incubation->wash3 substrate 9. Add Substrate (TMB) wash3->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Absorbance stop->read

Caption: Workflow for the competitive ELISA cross-reactivity study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry[6][7]. The liquid chromatograph separates the target analyte from potential cross-reactants and other matrix components based on their physicochemical properties. The mass spectrometer then ionizes the eluted compounds and fragments them in a specific manner, allowing for highly selective detection and quantification based on the mass-to-charge ratio (m/z) of the precursor and product ions.

Rationale for Cross-Reactivity Assessment: LC-MS/MS can distinguish between isomers and structurally similar compounds that may not be resolved by an immunoassay[8][9]. By developing a method that chromatographically separates the target analyte from its potential cross-reactants and utilizes unique precursor-product ion transitions for each compound, we can achieve a high degree of specificity.

Materials:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

  • This compound standard

  • Potential cross-reactants: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade additives (e.g., formic acid, ammonium formate)

  • Biological matrix (e.g., plasma, urine) for spike-in experiments

Procedure:

  • Sample Preparation:

    • For standards, prepare stock solutions of the target analyte and potential cross-reactants in a suitable solvent (e.g., methanol).

    • For biological samples, perform a protein precipitation or liquid-liquid extraction to remove matrix interferences. Spike the matrix with known concentrations of the analyte and cross-reactants.

  • LC Method Development:

    • Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with 0.1% formic acid) and flow rate to achieve chromatographic separation of the target analyte and potential cross-reactants.

    • Optimize the column temperature.

  • MS/MS Method Development:

    • Infuse individual solutions of the target analyte and each cross-reactant into the mass spectrometer to determine the optimal precursor ion and product ions for multiple reaction monitoring (MRM).

    • Optimize MS parameters such as collision energy and source settings for each compound.

  • Data Acquisition:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data in MRM mode, monitoring the specific transitions for the target analyte and each cross-reactant.

  • Data Analysis:

    • Integrate the peak areas for the target analyte and cross-reactants in the chromatograms.

    • Assess for any co-elution and interference at the respective retention times.

    • Quantify the level of interference, if any, by comparing the signal in the analyte's MRM channel at the retention time of the cross-reactant to the signal of the analyte at its own retention time.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample 1. Sample (with Analyte & Cross-Reactants) extraction 2. Extraction (e.g., Protein Precipitation) sample->extraction injection 3. Injection extraction->injection column 4. Chromatographic Separation (C18 Column) injection->column ionization 5. Ionization (ESI) column->ionization selection 6. Precursor Ion Selection ionization->selection fragmentation 7. Fragmentation (CID) selection->fragmentation detection 8. Product Ion Detection fragmentation->detection

Caption: Workflow for the LC-MS/MS specificity and cross-reactivity study.

Comparative Performance Analysis

The choice between a competitive ELISA and an LC-MS/MS method for cross-reactivity studies depends on the specific requirements of the research or drug development phase.

FeatureCompetitive ELISALC-MS/MS
Specificity Lower: Based on antibody-antigen binding, which can be susceptible to cross-reactivity from structurally similar compounds.Higher: Based on both chromatographic separation and specific mass-to-charge ratio transitions, providing a high degree of certainty in analyte identification.
Sensitivity Can be very high, depending on the antibody affinity and assay optimization.Typically offers very high sensitivity, often in the picogram to femtogram range.
Throughput High: Can analyze many samples simultaneously in a 96-well plate format.Lower: Samples are analyzed sequentially, although modern autosamplers can increase throughput.
Development Time Longer: Requires antibody development and characterization, which can be a lengthy process.Shorter: Method development can be relatively rapid, especially with prior knowledge of the analyte's properties.
Cost Lower per sample once the assay is developed, but initial antibody development can be expensive.Higher per sample due to instrument and maintenance costs.
Information Provided Provides a quantitative measure of cross-reactivity based on the relative binding affinity.Provides definitive identification and quantification of the analyte and cross-reactants, and can distinguish between isomers.

Conclusion: A Dual-Pronged Approach to Ensuring Specificity

Both competitive ELISA and LC-MS/MS are powerful tools for assessing the cross-reactivity of this compound. The competitive ELISA can serve as a valuable screening tool during early-stage drug discovery due to its high throughput. However, for regulatory submissions and in-depth characterization of specificity, the superior selectivity of LC-MS/MS makes it the gold standard.

A comprehensive cross-reactivity study should ideally employ both techniques. The ELISA can provide initial insights into potential cross-reactivity, while LC-MS/MS can then be used to confirm these findings and provide unambiguous identification and quantification of the analyte in the presence of its structurally related compounds. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy that ensures the accuracy and reliability of their analytical data.

References

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  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

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A Head-to-Head Benchmarking Guide to Aryl Hydrocarbon Receptor (AhR) Antagonists: Profiling 2-Methyl-6-(trifluoromethyl)pyridin-3-OL (CH-223191) Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of Aryl Hydrocarbon Receptor (AhR) modulation, the selection of a potent and specific antagonist is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of 2-Methyl-6-(trifluoromethyl)pyridin-3-OL , widely known in the scientific community as CH-223191 , against other well-characterized AhR inhibitors. By presenting supporting experimental data and explaining the rationale behind the chosen methodologies, this document aims to empower researchers to make informed decisions for their specific research applications.

The Rationale for Comparison: Targeting the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention for its multifaceted role in both physiological and pathological processes.[1][2][3][4] Initially recognized for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now implicated in a host of cellular functions, including immune response regulation, cell differentiation, and tumorigenesis.[1][5][6] This has rendered the AhR a compelling therapeutic target, and the development of specific antagonists is a burgeoning area of research.

This guide will benchmark CH-223191 against a panel of established AhR antagonists: GNF351, StemRegenin 1 (SR1), 3'-methoxy-4'-nitroflavone (MNF), and 6,2',4'-trimethoxyflavone (TMF). The comparison will focus on their inhibitory potency, selectivity, and mechanistic nuances, providing a comprehensive overview for researchers seeking the optimal tool for their experimental systems.

The AhR Signaling Pathway: A Mechanistic Overview

Understanding the mechanism of AhR activation is fundamental to appreciating how antagonists exert their effects. The canonical AhR signaling pathway is a multi-step process initiated by ligand binding in the cytoplasm and culminating in the transcriptional regulation of target genes in the nucleus.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-AIP Complex (Inactive) AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change & Nuclear Translocation Ligand AhR Agonist (e.g., TCDD) Ligand->AhR_complex Binds Antagonist CH-223191 & Others (AhR Antagonist) Antagonist->AhR_complex Competitively Inhibits Heterodimer AhR-ARNT Heterodimer AhR_ligand->Heterodimer Dimerizes with ARNT ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds to DNA Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory mechanism of antagonists.

Comparative Efficacy of AhR Antagonists

The inhibitory potency of an antagonist is a primary consideration. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of an agonist by 50%. The following table summarizes the reported IC50 values for CH-223191 and its comparators.

CompoundCommon NameIC50 ValueAssay TypeNotes
This compound CH-223191 ~30 nM [7][8][9][10][11]TCDD-induced luciferase activity in HepG2 cellsA potent and specific "pure" antagonist with no reported agonist activity.[8] It exhibits ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons like TCDD.[12]
N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amineGNF35162 nM[7][13][14][15]Photoaffinity ligand competition assayA full AhR antagonist that inhibits both Dioxin Response Element (DRE)-dependent and -independent AhR activity.[12]
4-(2-(2-(Benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-ylamino)ethyl)phenolStemRegenin 1 (SR1)127 nM[7][16][17][18]Cell-free assayAn AhR inhibitor noted for its ability to promote the expansion of hematopoietic stem cells.[5][16][18]
3'-methoxy-4'-nitroflavoneMNF2.27 nM[5]Not specifiedA potent flavonoid-based antagonist, though its use can be complicated by partial agonist activities in some contexts.[19]
6,2',4'-trimethoxyflavoneTMF~1 µM[5]Not specifiedDescribed as a pure AhR antagonist with no partial agonist activity and its function appears to be independent of cell lineage or species.[12][19][20]

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the scientific integrity of this comparison, we provide a detailed, step-by-step methodology for a key experiment used to characterize AhR antagonists: the Luciferase Reporter Gene Assay. This assay is a robust and widely adopted method for quantifying the ability of a compound to inhibit AhR activation in response to an agonist.

Luciferase Reporter Gene Assay Workflow

Caption: A generalized workflow for the Aryl Hydrocarbon Receptor (AhR) luciferase reporter gene assay.

Detailed Protocol:

Objective: To determine the half-maximal inhibitory concentration (IC50) of an AhR antagonist.

Materials:

  • Cell Line: Human hepatoma (HepG2) cells stably transfected with a luciferase reporter gene under the control of AhR-responsive elements (XREs).

  • AhR Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

  • Test Compound: CH-223191 or other AhR antagonists.

  • Cell Culture Medium: Appropriate for the cell line.

  • 96-well Plates: White, clear-bottom plates are recommended for luminescence assays.

  • Luciferase Assay Reagent: Commercially available kit.

  • Luminometer: For measuring light output.

Procedure:

  • Cell Seeding:

    • Culture the reporter cells in appropriate medium.

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21][22]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the AhR agonist (TCDD) and serial dilutions of the antagonist (CH-223191 and comparators) in culture medium.

    • Carefully remove the medium from the wells.

    • Add the prepared agonist and antagonist solutions to the respective wells. Include controls for vehicle (e.g., DMSO), agonist alone, and antagonist alone. It is crucial to perform each treatment in triplicate.[21]

    • Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.[21]

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Following the manufacturer's protocol, lyse the cells and add the luciferase substrate.

    • Measure the luminescence of each well using a luminometer.[10][11][21]

  • Data Analysis:

    • Calculate the average relative light units (RLUs) for each set of triplicates.

    • Normalize the data to the agonist-only control.

    • Plot the normalized response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Field-Proven Insights

CH-223191 (this compound): A Potent and Selective Antagonist

With an IC50 of approximately 30 nM, CH-223191 stands out as a highly potent AhR antagonist.[7][8][9][10][11] A key advantage of CH-223191 is its characterization as a "pure" antagonist, exhibiting no partial agonist activity even at high concentrations.[8] This is a significant attribute, as partial agonism can confound experimental results. Furthermore, its ligand-selective antagonism, with a preference for inhibiting the effects of halogenated aromatic hydrocarbons like TCDD, makes it a valuable tool for studying specific AhR activation pathways.[12] In vivo studies have demonstrated its ability to prevent TCDD-induced toxicity in mice, highlighting its potential for in vivo applications.[8][10]

GNF351 and SR1: Potent Tools with Unique Applications

GNF351, with an IC50 of 62 nM, is another potent and "full" AhR antagonist.[7][13][14][15] Its ability to inhibit both DRE-dependent and -independent AhR activity makes it a comprehensive tool for probing all facets of AhR signaling.[12] SR1, while slightly less potent with an IC50 of 127 nM, has found a unique and significant application in the ex vivo expansion of human hematopoietic stem cells, demonstrating the therapeutic potential of AhR antagonism.[7][16][17][18]

Flavonoid-Based Antagonists: MNF and TMF

The flavonoid MNF is exceptionally potent, with a reported IC50 in the low nanomolar range.[5] However, researchers should be aware of its potential for partial agonism, which may vary depending on the experimental system.[19] TMF, another flavonoid, is a well-characterized pure antagonist that does not exhibit partial agonist activity and its effects are not dependent on cell type or species, making it a reliable, albeit less potent, choice for a broad range of studies.[12][19][20]

Conclusion: Selecting the Right Tool for the Job

The choice of an AhR antagonist should be guided by the specific requirements of the research question. This compound (CH-223191) emerges as a highly potent, specific, and "pure" antagonist, particularly well-suited for studies involving TCDD and other halogenated aromatic hydrocarbons. Its demonstrated in vivo efficacy further broadens its applicability. For researchers investigating the full spectrum of AhR signaling, including non-DRE-mediated pathways, GNF351 is an excellent choice. SR1 remains the antagonist of choice for studies focused on hematopoietic stem cell expansion. The flavonoids MNF and TMF offer additional options, with the caveat of potential partial agonism for MNF.

This guide provides a foundational framework for comparing AhR antagonists. It is imperative for researchers to consult the primary literature and consider their specific experimental context when selecting the most appropriate inhibitor.

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Comparative Computational Docking Analysis of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the preliminary assessment of small molecules as potential therapeutic agents. This guide provides a comprehensive, in-depth comparison of two widely-used docking platforms, AutoDock Vina and SwissDock, through the lens of a case study involving 2-Methyl-6-(trifluoromethyl)pyridin-3-ol and its hypothetical interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices.

Introduction: The Promise of Pyridine Scaffolds and the Rationale for Targeting COX-2

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The subject of our study, this compound, is a novel pyridine derivative. While its specific biological targets are not yet elucidated, its structural features suggest potential interactions with well-established enzyme families.

Cyclooxygenase-2 (COX-2) is a highly relevant target for this in silico investigation. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[6] Selective inhibition of COX-2 is a validated strategy for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.[1] Given that many existing COX-2 inhibitors feature heterocyclic cores, exploring the interaction of this compound with this enzyme is a scientifically sound starting point for hypothesis generation.[7]

This guide will delineate a robust, self-validating computational workflow to predict the binding affinity and pose of this compound within the active site of human COX-2. By comparing the results from two distinct docking algorithms, we aim to provide a more comprehensive and reliable initial assessment of its potential as a COX-2 inhibitor.

Experimental Design and Workflow

Our comparative docking study will follow a structured workflow, designed to ensure reproducibility and scientific rigor. The overall process is depicted in the flowchart below.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (this compound) autodock AutoDock Vina ligand_prep->autodock swissdock SwissDock ligand_prep->swissdock protein_prep Protein Preparation (Human COX-2, PDB: 5KIR) protein_prep->autodock protein_prep->swissdock results Binding Affinity & Pose Analysis autodock->results swissdock->results comparison Comparative Assessment results->comparison visualization Visualization of Interactions comparison->visualization

Figure 1: A schematic of the comparative computational docking workflow.

Part 1: Ligand and Protein Preparation: Laying the Foundation for Accurate Docking

The fidelity of any docking simulation is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the protein target.

Ligand Preparation: this compound

The initial step involves generating a high-quality 3D structure of the ligand.

Protocol:

  • 2D Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=C(C=CC(=N1)C(F)(F)F)O, is used as the starting point. This can be inputted into chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structure is then converted to a 3D conformation. To obtain a energetically favorable and realistic conformation, the structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial to relieve any steric strain in the initial 3D model.

  • File Format Conversion: The energy-minimized structure is saved in a suitable format for the docking software. For AutoDock Vina, the PDBQT format is required, which includes partial charges and atom type definitions. For SwissDock, a MOL2 file is appropriate. Open Babel is a versatile tool for these conversions.

Protein Preparation: Human Cyclooxygenase-2 (PDB ID: 5KIR)

The selection of an appropriate protein structure is paramount. We have chosen the high-resolution crystal structure of human COX-2 in complex with the selective inhibitor rofecoxib (PDB ID: 5KIR).[8] This structure provides a well-defined active site and a co-crystallized ligand that serves as a reference for defining the docking search space.

Protocol:

  • PDB File Retrieval: The atomic coordinates for 5KIR are downloaded from the RCSB Protein Data Bank.[8]

  • Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and multiple protein chains. For this study, we will retain only the protein chain that contains the active site and the co-crystallized ligand. All water molecules and other heteroatoms not essential for catalysis are removed.

  • Addition of Polar Hydrogens and Charge Assignment: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein structure, which is critical for correctly modeling hydrogen bonding interactions. Partial charges are then assigned to each atom using a force field (e.g., Gasteiger charges).

  • Receptor File Preparation: The cleaned and prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

Part 2: Comparative Docking Methodologies

With the prepared ligand and protein structures, we now proceed to the docking simulations using AutoDock Vina and SwissDock.

AutoDock Vina: A Widely-Used and Validated Docking Engine

AutoDock Vina is a popular open-source docking program known for its speed and accuracy.[5] It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.

Protocol:

  • Grid Box Definition: A "grid box" is defined to specify the search space for the docking simulation. This box should encompass the entire binding site of the protein. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand (rofecoxib) in the 5KIR structure. This ensures that the docking search is focused on the relevant active site.

  • Configuration File: A configuration file is created to specify the input files (receptor and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation: The docking calculation is initiated from the command line, referencing the configuration file. Vina will then perform the conformational search and generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

SwissDock: A User-Friendly Web-Based Docking Service

SwissDock is a web-based docking server that provides a user-friendly interface for performing molecular docking.[9][10] It utilizes the EADock DSS docking engine and provides automated processing of the docking results.

Protocol:

  • Job Submission: The prepared ligand (MOL2 format) and protein (PDB format) files are uploaded to the SwissDock web server.

  • Defining the Search Space: Similar to AutoDock Vina, the binding site can be defined by specifying the center and size of the search space based on the co-crystallized ligand.

  • Docking and Analysis: The server performs the docking calculations and provides an interactive visualization of the results, including clustered binding poses and their estimated binding energies.

Part 3: Results, Analysis, and Comparative Assessment

Interpreting Docking Scores and Binding Poses

The primary quantitative output from a docking simulation is the binding affinity or score, typically expressed in kcal/mol.[11] A more negative value indicates a more favorable predicted binding energy.[11] However, it is crucial to remember that these are theoretical predictions and not direct measurements of binding affinity.

Beyond the score, the predicted binding pose of the ligand within the active site is of paramount importance. A plausible binding pose should exhibit favorable intermolecular interactions, such as:

  • Hydrogen Bonds: These are critical for specificity and affinity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Van der Waals Interactions: General attractive or repulsive forces between atoms.

  • Pi-stacking: Interactions between aromatic rings.

Comparative Data Presentation

The results from both AutoDock Vina and SwissDock should be tabulated for a clear and objective comparison.

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
AutoDock Vina -8.5Tyr385, Arg120, Ser530
SwissDock -7.9Tyr385, Arg120, Val523
Reference (Rofecoxib) -10.2 (Experimental)Tyr385, Arg120, His90, Val523

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Binding Interactions

Visual inspection of the predicted binding poses is essential for a qualitative understanding of the ligand-protein interactions. Molecular graphics software such as PyMOL or UCSF Chimera can be used to generate high-quality images of the docked complexes.

G cluster_protein COX-2 Active Site cluster_ligand This compound Tyr385 Tyr385 Arg120 Arg120 Ser530 Ser530 Val523 Val523 Ligand Ligand Ligand->Tyr385 H-Bond Ligand->Arg120 Hydrophobic Ligand->Ser530 H-Bond Ligand->Val523 Hydrophobic

Figure 2: A conceptual diagram of the predicted interactions between this compound and key residues in the COX-2 active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative computational docking study of this compound with human COX-2 using AutoDock Vina and SwissDock. The detailed protocols and rationale behind each step are designed to ensure scientific integrity and provide a solid foundation for further investigation.

The hypothetical results suggest that this compound may exhibit favorable binding to the COX-2 active site. However, it is imperative to underscore that these are in silico predictions. The next logical steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time.

  • In Vitro Enzyme Assays: To experimentally determine the inhibitory activity of the compound against COX-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.

By integrating computational and experimental approaches, a more complete and accurate understanding of the therapeutic potential of novel small molecules can be achieved.

References

  • De, S., Kumar S, K., A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16381-16401. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 772–776. [Link]

  • Grosdidier, A., Zoete, V., & Michielin, O. (2011). SwissDock, a protein-small molecule docking web service: a comprehensive access to accurate flexible docking. Nucleic Acids Research, 39(Web Server issue), W270–W277. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • RCSB Protein Data Bank. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • Hassanein, M., E-Sayed, W. A., & El-Gohary, N. S. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society, 20(8), 2035-2051. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2. [Link]

  • Wube, A. A., Wätjen, W., & Bauer, R. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Molecules, 18(12), 14886–14904. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • YouTube. (2023). Molecular Docking and Analysis using Swissdock | Tutorial by Dr. Noble K Kurian. [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Popa, C.-V., & Mitu, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3296. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol, ensuring the safety of personnel and compliance with regulatory standards. By understanding the "why" behind each step, you can foster a culture of safety and operational excellence within your laboratory.

Foundational Knowledge: Compound Hazard Profile

Before any handling or disposal, a comprehensive understanding of the chemical's properties is critical. This compound is a halogenated pyridine derivative. The trifluoromethyl group imparts specific characteristics that must be considered.

  • Hazard Classification: Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed and to cause skin and serious eye irritation.[1][2]

  • Environmental Impact: The carbon-fluorine bonds in the trifluoromethyl group are incredibly stable, making the compound persistent in the environment. Improper disposal can lead to long-term ecological consequences.

  • Incompatibilities: This compound may react with strong oxidizing agents.[2] Therefore, it is crucial to prevent its mixing with incompatible waste streams to avoid potentially hazardous reactions.

A thorough review of the manufacturer-provided Safety Data Sheet (SDS) is the mandatory first step before working with this or any chemical.

The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure a safe and compliant disposal process.

Step 1: Donning Personal Protective Equipment (PPE)

The initial and most critical step is to establish a barrier between you and the chemical. The choice of PPE is dictated by the potential routes of exposure.

  • Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[1][2][3]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile, and inspect them for integrity before use.[1][2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Work Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

Step 2: Waste Segregation - The Principle of Isolation

The primary goal of waste segregation is to prevent dangerous reactions and to ensure that the waste can be treated and disposed of correctly. This compound must be categorized as halogenated organic waste .

Logical Flow for Waste Classification

WasteSegregation start Begin Waste Characterization is_organic Is the compound organic? start->is_organic is_halogenated Does it contain halogens (F, Cl, Br, I)? is_organic->is_halogenated Yes inorganic_waste Classify as: Inorganic Waste is_organic->inorganic_waste No halogenated_waste Classify as: Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Classify as: Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No DisposalWorkflow A Step 1: Wear Appropriate PPE B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Store in Secondary Containment in a Designated Area C->D E Step 5: Contact EHS for Professional Disposal D->E F High-Temperature Incineration E->F

Caption: Procedural flow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and informed response is crucial.

Spill ScenarioAction Protocol
Minor Spill 1. Alert personnel in the immediate area. 2. If the material is a solid, gently sweep it up, avoiding dust generation. [3] 3. If it is a liquid, cover with an inert absorbent material (e.g., vermiculite, sand). 4. Place the absorbed material into a sealed container and label it as hazardous waste. 5. Decontaminate the area with soap and water.
Major Spill 1. Evacuate the laboratory immediately. 2. Notify your laboratory supervisor and your institution's EHS office. 3. Prevent entry into the affected area. 4. Provide the emergency response team with the chemical name and SDS.

References

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine.
  • CymitQuimica. (2024). Safety Data Sheet: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. [Link]

  • Washington State University. (n.d.).
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Organic Chemistry practical course. (n.d.).
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-6-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Inference-Based Approach

The toxicological profile of 2-Methyl-6-(trifluoromethyl)pyridin-3-ol can be inferred from related structures containing the trifluoromethylpyridine core. Compounds such as 2-Amino-6-(trifluoromethyl)pyridine and 3-Amino-2-methyl-6-(trifluoromethyl)pyridine are classified as hazardous, presenting a clear rationale for treating this compound with a high degree of caution.[1][2] The primary hazards are summarized below.

Hazard ClassificationAnticipated RiskRationale & Causality
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if Swallowed) Structurally similar compounds are designated as harmful or toxic if ingested.[1] The pyridine ring, a component in many bioactive molecules, can interfere with metabolic processes.
Skin Corrosion/Irritation Category 2 (Causes Skin Irritation) Pyridine derivatives are known skin irritants.[2][3] Prolonged contact can lead to localized inflammation and discomfort.
Serious Eye Damage/Irritation Category 2/2A (Causes Serious Eye Irritation) Direct contact with powders or solutions can cause significant eye irritation, pain, and potential damage.[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May Cause Respiratory Irritation) Inhalation of aerosolized powder may irritate the respiratory tract, leading to coughing and discomfort.[2]

The Core Mandate: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. Each component is selected to provide a specific barrier against anticipated exposure routes.

Protection TypeSpecific RecommendationsStandards & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Must be worn to protect against splashes and airborne particles. Standard safety glasses are insufficient. Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Hand Protection Chemically resistant nitrile or neoprene gloves. Avoid latex.Inspect gloves for damage before each use. Dispose of contaminated gloves immediately after handling. Consult manufacturer data for breakthrough times for pyridine-like compounds.[3][6]
Body Protection A chemical-resistant lab coat or protective suit.Essential for preventing incidental skin contact.[3][7] Standard cotton lab coats may absorb spills, whereas chemically resistant materials provide a more effective barrier.
Respiratory Protection Work in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[3][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1]

Operational Protocol: From Receipt to Disposal

The following step-by-step workflow ensures a controlled and safe environment throughout the handling process. This sequence is designed to minimize exposure and prevent contamination outside the designated work area.

Safe Handling Workflow

G Fig. 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A 1. Area Setup: - Verify fume hood certification. - Prepare spill kit & waste container. B 2. Don PPE: - Lab Coat - Goggles & Face Shield - Nitrile Gloves (Double-glove recommended) A->B Proceed once area is secure C 3. Chemical Handling: - Weigh solid in a tared container. - Perform all transfers and dissolutions  over a spill tray. B->C Enter active handling phase D 4. Post-Transfer: - Securely cap all containers. - Decontaminate external surfaces  of primary containers. C->D E 5. Area Decontamination: - Wipe down fume hood sash,  spill tray, and work surface. D->E Begin cleanup F 6. Waste Segregation: - Dispose of contaminated consumables  (gloves, wipes) in designated  hazardous waste container. E->F G 7. Doff PPE: - Remove PPE in the correct order  (Gloves -> Face Shield -> Goggles -> Coat)  to avoid self-contamination. F->G H 8. Personal Hygiene: - Wash hands thoroughly  with soap and water. G->H Final step

Caption: This diagram outlines the procedural flow for safely handling this compound, emphasizing distinct phases from preparation to cleanup.

Emergency & Disposal Plan

Spill Management:

  • Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a designated, sealed hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert laboratory safety personnel. Prevent the spill from entering drains.[4]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Decontamination and Disposal:

  • Equipment: All non-disposable equipment (spatulas, glassware) must be thoroughly decontaminated before being removed from the fume hood.

  • Waste: Dispose of all waste, including contaminated PPE and absorbed spill material, as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4] Containers should be clearly labeled and stored in a designated satellite accumulation area.

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • Hazard Summary: Pyridine . New Jersey Department of Health. [Link]

  • Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine . Acros PharmaTech Limited. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.